NA-014
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H25FN4O |
|---|---|
分子量 |
380.5 g/mol |
IUPAC 名称 |
2-(4-cyanophenyl)-N-[2-(4-fluorophenyl)ethyl]-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C22H25FN4O/c1-26-12-14-27(15-13-26)21(19-6-2-18(16-24)3-7-19)22(28)25-11-10-17-4-8-20(23)9-5-17/h2-9,21H,10-15H2,1H3,(H,25,28) |
InChI 键 |
FQSQAWIKJDXQAM-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C(C2=CC=C(C=C2)C#N)C(=O)NCCC3=CC=C(C=C3)F |
产品来源 |
United States |
Foundational & Exploratory
NA-014: A Technical Guide to its Mechanism of Action on the Glutamate Transporter 1 (GLT-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
NA-014 is a novel, selective positive allosteric modulator (PAM) of the glutamate (B1630785) transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2). By enhancing the transporter's activity, this compound facilitates the clearance of excess glutamate from the synaptic cleft, a mechanism with significant therapeutic potential in a range of neurological and psychiatric disorders characterized by glutamate dysregulation. This technical guide provides an in-depth overview of the mechanism of action of this compound on GLT-1, presenting key quantitative data, detailed experimental protocols from seminal studies, and visual representations of its molecular interactions and experimental workflows.
Core Mechanism of Action: Positive Allosteric Modulation of GLT-1
This compound acts as a selective PAM of GLT-1.[1] Unlike direct agonists or competitive inhibitors, this compound binds to an allosteric site on the GLT-1 protein, distinct from the glutamate binding site. This binding event induces a conformational change in the transporter that enhances its glutamate uptake capacity. The primary mechanism is an increase in the maximal velocity (Vmax) of glutamate transport, effectively accelerating the rate at which glutamate is cleared from the extracellular space without altering the transporter's affinity for its substrate (KM).[1]
This targeted modulation of GLT-1 activity is highly specific, with this compound showing no significant effects on other glutamate transporter subtypes such as GLAST (EAAT1) or EAAT3, nor does it interact with NMDA or AMPA receptors.[1] This selectivity minimizes the potential for off-target effects, making this compound a promising candidate for therapeutic development.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the in vitro and in vivo pharmacological profile of this compound.
Table 1: In Vitro Efficacy and Potency of this compound on GLT-1
| Parameter | Value | Cell System | Reference |
| EC50 | 3.5 ± 2.0 nM | COS-7 cells transfected with human GLT-1 | [2] |
| Vmax Increase | 2-3 fold | COS-7 cells transfected with human GLT-1 | [1] |
| KM for Glutamate | No significant change | COS-7 cells transfected with human GLT-1 | [1] |
| Selectivity | Selective for GLT-1 over GLAST (EAAT1) and EAAT3 | Not specified | [1] |
Table 2: In Vivo Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Route of Administration | Reference |
| Brain Penetrability | 52% | Rat | Not specified | [1] |
| Brain Penetrability | 83% | Mouse | Not specified | [1] |
| Duration of Action | Brain levels decline within 30-45 minutes | Rat | Not specified | [1] |
Key Experiments and Detailed Methodologies
This section outlines the detailed protocols for the pivotal experiments that have elucidated the mechanism of action of this compound.
Glutamate Uptake Assay
This assay is fundamental to determining the effect of this compound on GLT-1 activity.
Objective: To measure the rate of glutamate uptake by cells expressing GLT-1 in the presence and absence of this compound.
Experimental Protocol:
-
Cell Culture and Transfection:
-
COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are transiently transfected with a plasmid encoding human GLT-1 using a suitable transfection reagent (e.g., Lipofectamine).
-
-
Glutamate Uptake Measurement:
-
Twenty-four hours post-transfection, cells are seeded into 24-well plates.
-
On the day of the assay, the culture medium is removed, and the cells are washed twice with Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
Cells are pre-incubated with varying concentrations of this compound or vehicle (DMSO) in KRH buffer for 15 minutes at 37°C.
-
To initiate the uptake, [³H]-D-aspartate (a non-metabolizable substrate analog of glutamate) is added to a final concentration of 100 nM.
-
The uptake is allowed to proceed for 10 minutes at 37°C.
-
The reaction is terminated by rapidly washing the cells three times with ice-cold KRH buffer.
-
Cells are lysed with 0.1 M NaOH.
-
The radioactivity in the cell lysates is measured using a scintillation counter.
-
Protein concentration in each well is determined using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a non-selective glutamate transporter inhibitor (e.g., 1 mM L-threo-β-benzyloxyaspartate, TBOA).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
EC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
To determine the effect on Vmax and KM, kinetic studies are performed using varying concentrations of [³H]-D-aspartate in the presence or absence of a fixed concentration of this compound. The data are then fitted to the Michaelis-Menten equation.
-
Figure 1: Experimental workflow for the in vitro glutamate uptake assay.
Conditioned Place Preference (CPP) Test
This behavioral paradigm is used to assess the rewarding or aversive properties of a drug and its potential to treat addiction.
Objective: To evaluate the effect of this compound on the rewarding effects of drugs of abuse like cocaine and methamphetamine.
Experimental Protocol:
-
Apparatus:
-
A three-chamber CPP apparatus is used, consisting of two larger conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a smaller, neutral central chamber.
-
-
Procedure:
-
Pre-conditioning Phase (Day 1): Each animal is placed in the central chamber and allowed to freely explore all three chambers for 15-20 minutes. The time spent in each chamber is recorded to determine any baseline preference. Animals showing a strong unconditioned preference for one chamber are often excluded.
-
Conditioning Phase (Days 2-5): This phase consists of daily conditioning sessions. On alternating days, animals receive an injection of the drug of abuse (e.g., cocaine, 10 mg/kg, i.p.) and are immediately confined to one of the conditioning chambers for 30 minutes. On the other days, they receive a vehicle injection and are confined to the opposite chamber. The chamber paired with the drug is counterbalanced across animals. To test the effect of this compound, it is administered (e.g., 15-60 mg/kg, i.p.) 15-30 minutes prior to the cocaine or vehicle injection.
-
Test Phase (Day 6): The animals are placed back in the central chamber with free access to all three chambers, and the time spent in each chamber is recorded for 15-20 minutes in a drug-free state.
-
-
Data Analysis:
-
A CPP score is calculated as the time spent in the drug-paired chamber during the test phase minus the time spent in the same chamber during the pre-conditioning phase.
-
A significant increase in the CPP score indicates that the drug has rewarding properties. A reduction in the CPP score by this compound indicates its potential to block the rewarding effects of the drug of abuse.
-
Figure 2: Logical relationship of the phases in the Conditioned Place Preference test.
Spared Nerve Injury (SNI) Model of Neuropathic Pain
This surgical model is used to induce a persistent state of neuropathic pain in rodents.
Objective: To assess the analgesic efficacy of this compound in a model of chronic neuropathic pain.
Experimental Protocol:
-
Surgical Procedure:
-
Mice or rats are anesthetized with a suitable anesthetic (e.g., isoflurane).
-
The left hind limb is shaved and disinfected.
-
An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
The common peroneal and tibial nerves are tightly ligated with a suture and then transected distal to the ligation, removing a 2-4 mm piece of the distal nerve stump.
-
The sural nerve is left intact.
-
The muscle and skin are closed in layers.
-
Sham-operated animals undergo the same procedure without nerve ligation and transection.
-
-
Behavioral Testing:
-
Mechanical Allodynia: This is assessed using von Frey filaments. Animals are placed on an elevated mesh floor and allowed to acclimatize. Calibrated von Frey filaments of increasing force are applied to the lateral plantar surface of the hind paw (the sural nerve territory). The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.
-
Cold Allodynia: This is measured by applying a drop of acetone (B3395972) to the plantar surface of the hind paw and recording the duration of the withdrawal response (licking, shaking).
-
-
Drug Administration:
-
This compound or vehicle is administered systemically (e.g., i.p.) or locally (e.g., intrathecally) at various time points after surgery, and behavioral testing is performed at the time of expected peak drug effect.
-
-
Data Analysis:
-
The paw withdrawal threshold (in grams) or the duration of the withdrawal response (in seconds) is compared between this compound-treated and vehicle-treated animals. A significant increase in the withdrawal threshold or a decrease in the withdrawal duration in the this compound group indicates an analgesic effect.
-
Signaling Pathways and Molecular Interactions
The precise allosteric binding site of this compound on GLT-1 is still under investigation. However, its functional effect is to promote a more efficient conformational change of the transporter during the glutamate translocation cycle. This leads to an increased turnover rate of the transporter, resulting in enhanced glutamate clearance.
Figure 3: Proposed signaling pathway for this compound's action on GLT-1.
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective GLT-1 modulators. Its mechanism as a positive allosteric modulator offers a nuanced approach to enhancing glutamate homeostasis compared to direct agonists or expression enhancers. The preclinical data robustly support its potential in treating conditions associated with hyperglutamatergic states, such as substance use disorders and neuropathic pain.
Future research should focus on elucidating the precise binding site of this compound on the GLT-1 transporter, which could be achieved through structural biology techniques like cryo-electron microscopy. Further preclinical studies are warranted to explore its efficacy in other neurological and psychiatric disorders, and to fully characterize its safety and pharmacokinetic profile in larger animal models. Ultimately, the translation of these promising preclinical findings into clinical trials will be crucial to determine the therapeutic utility of this compound in human patients.
References
NA-014: A Selective EAAT2 Positive Allosteric Modulator for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Glutamate (B1630785) is the primary excitatory neurotransmitter in the mammalian central nervous system, and its extracellular concentrations are tightly regulated by Excitatory Amino Acid Transporters (EAATs).[1] Dysfunction of these transporters, particularly EAAT2 (also known as GLT-1), which is responsible for the majority of glutamate uptake in the brain, has been implicated in the pathophysiology of numerous neurological and psychiatric disorders, including neuropathic pain, epilepsy, and neurodegenerative diseases.[1] Positive allosteric modulators (PAMs) of EAAT2 represent a promising therapeutic strategy to enhance glutamate clearance and mitigate excitotoxicity. This technical guide focuses on NA-014, a novel and selective EAAT2 PAM, providing a comprehensive overview of its pharmacological properties, experimental methodologies for its evaluation, and the underlying signaling pathways.
Core Compound Data: this compound
This compound has emerged from structure-activity relationship (SAR) studies as a potent and selective positive allosteric modulator of EAAT2.[2][3][4] Its mechanism of action involves increasing the maximal transport velocity (Vmax) of glutamate uptake without significantly affecting the substrate binding affinity (Km).[2]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
| Parameter | Value | Species | Assay System | Reference |
| EC50 | 3.5 ± 2.0 nM | Human | EAAT2-transfected COS-7 cells | [2] |
| Efficacy (% of control) | 167.3 ± 8.3% | Human | EAAT2-transfected COS-7 cells | [2] |
| Selectivity | No effect on EAAT1 or EAAT3 | Human | EAAT1/3-transfected COS-7 cells | [2] |
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Route of Administration | Animal Model | Reference |
| Brain Cmax | 279 ng/mL | Intraperitoneal (IP) | CD-1 Mice | [2] |
| Brain AUC0-∞ | 515 ng*h/mL | Intraperitoneal (IP) | CD-1 Mice | [2] |
| Brain-to-Plasma Ratio (1h) | 1.32 | Intraperitoneal (IP) | CD-1 Mice | [2] |
| Brain-to-Plasma Ratio (AUC) | 0.82 | Intraperitoneal (IP) | CD-1 Mice | [2] |
| Plasma Half-life (t1/2) | 1.19 h | Intraperitoneal (IP) | CD-1 Mice | [2] |
| Brain Half-life (t1/2) | 1.23 h | Intraperitoneal (IP) | CD-1 Mice | [2] |
| Unbound Fraction (Kp,uu) | 0.207 | Intraperitoneal (IP) | CD-1 Mice | [2] |
Table 2: Pharmacokinetic Properties of this compound in Mice
Experimental Protocols
In Vitro Glutamate Uptake Assay
This protocol details the methodology for assessing the effect of this compound on EAAT2-mediated glutamate uptake in a cellular context.
Materials:
-
COS-7 cells transiently transfected with human EAAT2, EAAT1, or EAAT3.
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Doxycycline (B596269) (for inducible expression systems, if applicable)
-
Hanks' Balanced Salt Solution (HBSS)
-
[³H]-L-glutamate
-
Test compound (this compound) and vehicle control (e.g., DMSO)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Transfection: Seed COS-7 cells in 96-well plates at a density of 50,000 cells per well. Transfect cells with the desired EAAT subtype expression vector using a suitable transfection reagent. If using an inducible system, add doxycycline to the culture medium and incubate for 22 hours to induce transporter expression.
-
Compound Incubation: On the day of the assay, remove the culture medium and wash the cells with HBSS. Prepare serial dilutions of this compound in HBSS. Add the compound solutions to the respective wells and incubate for 10 minutes at room temperature.
-
Glutamate Uptake: Initiate the uptake reaction by adding [³H]-L-glutamate (final concentration 50 nM) to each well. Incubate for exactly 10 minutes at room temperature.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells twice with ice-cold HBSS. Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials containing scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a non-transported inhibitor like TBOA) from the total uptake. Plot the percentage of glutamate uptake relative to the vehicle control against the log concentration of this compound to determine the EC50 and efficacy.
In Vivo Neuropathic Pain Model (Spared Nerve Injury - SNI)
This protocol describes a common preclinical model to evaluate the analgesic efficacy of this compound.
Animals:
-
Adult male CD-1 or C57BL/6J mice.
Surgical Procedure (SNI):
-
Anesthetize the mouse with a suitable anesthetic (e.g., isoflurane).
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Tightly ligate the common peroneal and tibial nerves with a silk suture and transect them distal to the ligation, removing a small section of the distal nerve stump. Take care to leave the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a period of 7-14 days to allow for the development of neuropathic pain behaviors.
Behavioral Testing (Mechanical Allodynia):
-
Acclimatize the animals to the testing environment by placing them in individual Plexiglas chambers on a raised mesh floor.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
At specified time points post-administration, assess the paw withdrawal threshold to a mechanical stimulus using von Frey filaments of increasing stiffness applied to the lateral plantar surface of the ipsilateral hind paw (the territory of the intact sural nerve).
-
The withdrawal threshold is defined as the lowest force that elicits a brisk withdrawal response.
-
Data Analysis: Compare the paw withdrawal thresholds between the this compound treated group and the vehicle-treated group using appropriate statistical methods (e.g., two-way ANOVA followed by a post-hoc test).
Visualizations
Signaling and Functional Pathways
The following diagrams illustrate key pathways and processes related to EAAT2 function and modulation by this compound.
Caption: Mechanism of this compound action on EAAT2-mediated glutamate uptake.
References
- 1. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Structure-Activity Relationships for Glutamate Transporter Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Characterization of NA-014, a Positive Allosteric Modulator of Glutamate Transporter EAAT2/GLT-1
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the in vitro characterization of NA-014, a novel, selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate (B1630785) Transporter 1 (GLT-1).[1][2][3] EAAT2 is the primary transporter responsible for clearing extracellular glutamate in the central nervous system, and its modulation is a key therapeutic strategy for various neurological disorders associated with glutamate excitotoxicity.[3][4] this compound enhances the maximal velocity of glutamate uptake without altering the transporter's affinity for its substrate.[1][5] This guide details the quantitative data derived from key experiments, outlines the methodologies for its characterization, and provides visual diagrams of the experimental workflow and the compound's mechanism of action.
Quantitative Data Presentation
The in vitro activity of this compound has been quantified through dose-response and kinetic assays, primarily using EAAT2-transfected COS-7 cells and primary glial cultures.[1][5] The data highlights this compound's potency, efficacy, and selective mechanism of action.
Table 1: Dose-Response and Selectivity of this compound on Glutamate Transporters
| Parameter | EAAT1 (GLAST) | EAAT2 (GLT-1) | EAAT3 | Source |
| EC50 | No Modulation | 5.3 ± 4.7 nM | No Modulation | [4] |
| Efficacy (% of Control) | No Effect | ~175% | No Effect | [4][5] |
Data represents the mean ± SEM from at least three independent experiments. Efficacy is an approximate value derived from published dose-response curves.
Table 2: Kinetic Analysis of this compound on EAAT2-Mediated Glutamate Transport
| This compound Concentration | Vmax (pmol/well/min) | Km (μM) | Mechanism of Action | Source |
| Vehicle (Control) | 279 ± 76 | 63 ± 8.5 (average) | - | [5] |
| 10 nM | 359 ± 17 | Not Significantly Different | Positive Allosteric Modulation | [5] |
| 100 nM | 675 ± 52 | Not Significantly Different | (Increases Vmax) | [5] |
| 500 nM | 1413 ± 46 | Not Significantly Different | (No change in Km) | [5] |
Kinetic assays were performed in EAAT2-transfected COS-7 cells. The results confirm that this compound acts as a PAM by significantly increasing the maximal transport velocity (Vmax) by 2- to 3-fold without affecting the substrate affinity (Km).[1][5]
Experimental Protocols
The characterization of this compound involves standardized glutamate uptake assays. The following protocols are synthesized from established methodologies for testing glutamate transporter modulators.[5][6][7]
Cell Culture and Transfection
-
Cell Lines: COS-7 cells are commonly used for transient transfection due to their low endogenous transporter expression. Primary astrocyte/glial cultures are used to assess activity in a more physiologically relevant context.[1][5][8]
-
Transfection (COS-7 cells): Cells are transiently transfected with a mammalian expression vector (e.g., CMV-based) containing the gene for the human EAAT subtype (hEAAT1, hEAAT2, or hEAAT3). Assays are typically performed 48-72 hours post-transfection.[8]
Radiolabeled Glutamate Uptake Assay (Dose-Response)
This assay measures the potency (EC50) and efficacy of this compound.
-
Cell Plating: Plate transfected COS-7 cells or primary glial cells in 96-well plates and grow to confluence.[7]
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with a balanced salt solution (BSS) or phosphate-buffered saline with calcium and magnesium (PBS-CM).[7][9]
-
Compound Incubation: Add varying concentrations of this compound (or vehicle control) to the wells. Incubate the plates for 10 minutes at 37°C.[4][5]
-
Initiate Uptake: Add a solution containing a fixed concentration of 3H-L-glutamate (e.g., 50 nM) to each well to initiate the uptake reaction.[4][5]
-
Terminate Uptake: After a 10-minute incubation at room temperature or 37°C, terminate the uptake by rapidly washing the cells twice with ice-cold BSS/PBS-CM to remove extracellular radiolabel.[7][9]
-
Cell Lysis and Counting: Lyse the cells using a lysis buffer (e.g., 0.1N NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[9]
-
Data Analysis: Normalize the results to the vehicle control and plot the data using a nonlinear regression to determine the EC50 and maximum efficacy.
Kinetic Assay (Vmax and Km Determination)
This assay determines the mechanism of transporter modulation.
-
Setup: The procedure is similar to the dose-response assay. Prepare sets of wells for vehicle control and for several fixed concentrations of this compound (e.g., 10, 100, 500 nM).[5]
-
Compound Pre-incubation: Pre-incubate the cells with the fixed concentrations of this compound or vehicle for 10 minutes at 37°C.[5]
-
Initiate Uptake with Substrate Curve: Initiate the uptake by adding varying concentrations of 3H-L-glutamate (e.g., from 1 to 300 μM).
-
Termination and Counting: Terminate the reaction and measure radioactivity as described above.
-
Data Analysis: For each this compound concentration, plot the uptake velocity against the glutamate concentration. Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values. Compare the values across conditions to identify the modulatory mechanism.[5]
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the general workflow for characterizing this compound's effect on glutamate uptake in vitro.
Signaling Pathway and Mechanism of Action
This diagram illustrates the role of the EAAT2/GLT-1 transporter at the tripartite synapse and the modulatory effect of this compound.
References
- 1. Positive allosteric modulator of GLT-1 reduces methamphetamine hyperlocomotion, sensitization and conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationships for Glutamate Transporter Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of NA-014: A Selective EAAT2 Positive Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of NA-014 (also known as compound 40), a potent and selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2).[1][2][3] EAAT2 is a crucial protein in the central nervous system responsible for regulating glutamate (B1630785) levels, and its modulation is a promising therapeutic strategy for various neurological disorders.[1]
Discovery and Rationale
This compound was identified through a medicinal chemistry campaign aimed at developing selective EAAT2 PAMs.[1][2][3] The development of such compounds is significant because dysregulation of glutamate transport is implicated in the pathophysiology of numerous CNS disorders.[1] this compound emerged from a library of analogs designed to improve upon earlier generation compounds.[1][3] It is a notable example of an amide series of compounds that are selective for EAAT2.[2]
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available materials.[1][2] The key steps are outlined below.
Experimental Protocol: Synthesis of this compound [1][2]
-
Step 1: Bromination. Commercially available ethyl 2-(4-cyanophenyl)acetate is converted to the corresponding benzyl (B1604629) bromide by reaction with N-bromosuccinimide (NBS) in refluxing carbon tetrachloride (CCl₄) with a catalytic amount of azobisisobutyronitrile (AIBN).
-
Step 2: Alkylation. The resulting bromide is then alkylated with 1-methylpiperazine (B117243) to yield the intermediate VY-11-098.
-
Step 3: Hydrolysis. The ester is hydrolyzed using lithium hydroxide (B78521) (LiOH) to provide the carboxylic acid intermediate, VY-12-012.
-
Step 4: Amide Coupling. Finally, the carboxylic acid is coupled with 2-(4-fluorophenyl)ethan-1-amine using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) as a coupling agent to afford the final product, racemic this compound.[2]
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Biological Activity and Mechanism of Action
This compound is a highly potent and selective positive allosteric modulator of EAAT2.[1][2] It enhances the transporter's ability to remove glutamate from the synaptic cleft.[4]
Quantitative Biological Data
| Parameter | Value | Cell Line | Reference |
| EC₅₀ | 3 nM | EAAT2-expressing COS-7 cells | [5] |
| EC₅₀ | 3.5 ± 2.0 nM | EAAT2-transfected COS-7 cells | [1][2] |
| Efficacy | 167.3 ± 8.3% | EAAT2-transfected COS-7 cells | [1][2] |
Mechanism of Action
This compound functions as a positive allosteric modulator, meaning it binds to a site on the EAAT2 protein that is distinct from the glutamate binding site.[2] This binding event increases the maximal velocity (Vmax) of glutamate transport without significantly affecting the transporter's affinity for glutamate (Km).[1][2] This allosteric modulation provides a nuanced approach to enhancing glutamate uptake, which may offer therapeutic advantages over direct activation.[2]
Signaling Pathway
Caption: Mechanism of action of this compound on the EAAT2 transporter.
Pharmacokinetics and In Vivo Studies
Pharmacokinetic studies in mice have demonstrated that this compound is brain-penetrant, a critical property for a CNS-acting drug.[1][6]
Mouse Pharmacokinetic Parameters [1]
| Parameter | Value |
| Dose | 10 mg/kg (IP) |
| Brain Cₘₐₓ | 279 ng/mL |
| Brain AUC₀-∞ | 515 ng*h/mL |
| Brain-to-Plasma Ratio (1h) | 1.32 |
| Half-life (t₁/₂) | ~1.2 h (plasma and brain) |
In vivo studies in animal models have shown that this compound can reduce the behavioral effects of psychostimulants like cocaine and methamphetamine, suggesting its potential therapeutic application in substance use disorders.[4][6] For instance, this compound has been shown to decrease cocaine-induced locomotion and the expression of cocaine-conditioned place preference in rats.[4]
Selectivity and Off-Target Effects
This compound exhibits high selectivity for EAAT2, with no observed activity at EAAT1 or EAAT3.[1][2] Further screening has shown that this compound does not have activity at GABA, glycine, or monoamine transporters, nor at NMDA, AMPA, mGluR1, and mGluR5 glutamate receptors.[1] Additionally, it shows only modest to weak inhibition of the hERG channel, suggesting a reduced risk of cardiac side effects.[2]
Conclusion
This compound is a potent, selective, and brain-penetrant positive allosteric modulator of EAAT2. Its discovery and characterization represent a significant advancement in the development of novel therapeutics for neurological and psychiatric disorders characterized by glutamate dysregulation. The detailed synthetic route and biological data presented in this guide provide a solid foundation for further research and development of this promising compound.
References
- 1. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Structure-Activity Relationships for Glutamate Transporter Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
NA-014: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of the Selective EAAT2 Positive Allosteric Modulator
This technical guide provides a comprehensive overview of NA-014, a selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, mechanism of action, and potential therapeutic applications of this compound.
Chemical Properties of this compound
This compound is a small molecule that has been identified as a potent and selective modulator of EAAT2.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 3041127-59-4 | [3][4] |
| Molecular Formula | C22H25FN4O | [4][5] |
| Molecular Weight | 380.46 g/mol | [4][5] |
| Physical Form | Solid, Light yellow to brown | [5] |
| Boiling Point (Predicted) | 591.840 ± 50.00 °C (at 760 Torr) | [4] |
| Density (Predicted) | 1.226 ± 0.10 g/cm³ (at 25 °C, 760 Torr) | [4] |
| pKa (Predicted) | 14.848 ± 0.46 | [4] |
| EC50 | 3 nM | [5] |
Mechanism of Action: EAAT2 Signaling Pathway
This compound functions as a positive allosteric modulator of EAAT2, a glutamate (B1630785) transporter predominantly expressed on astrocytes in the central nervous system.[5][6] EAAT2 plays a critical role in maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity.[4][6][7] By binding to an allosteric site on the transporter, this compound enhances the efficiency of glutamate uptake from the synaptic cleft without directly competing with glutamate for its binding site.[1][5] This enhanced clearance of glutamate helps to protect neurons from the detrimental effects of excessive glutamatergic stimulation.[4][7]
The signaling pathway below illustrates the role of EAAT2 in glutamatergic neurotransmission and the mechanism of action of this compound.
Caption: EAAT2 signaling pathway and the modulatory role of this compound.
Experimental Protocols
Determination of EC50 and Kinetic Properties of this compound
The following protocol is adapted from studies characterizing the activity of this compound on EAAT2.[1]
Objective: To determine the half-maximal effective concentration (EC50) and the effect of this compound on the maximal transport rate (Vmax) and substrate affinity (Km) of EAAT2.
Methodology:
-
Cell Culture and Transfection: COS-7 cells are cultured and transfected with a plasmid encoding human EAAT2.
-
Glutamate Uptake Assay:
-
Transfected cells are plated in 96-well plates.
-
Cells are washed and incubated with varying concentrations of this compound.
-
A solution containing [3H]-L-glutamate is added to initiate the uptake.
-
The uptake is terminated by washing the cells with ice-cold buffer.
-
Cells are lysed, and the radioactivity is measured using a scintillation counter.
-
-
Data Analysis:
-
For EC50 determination, glutamate uptake is measured at a fixed glutamate concentration across a range of this compound concentrations. The data is then fitted to a sigmoidal dose-response curve.
-
For kinetic analysis, glutamate uptake is measured at varying glutamate concentrations in the presence or absence of different concentrations of this compound. Vmax and Km values are determined by fitting the data to the Michaelis-Menten equation.
-
In Vivo Evaluation of this compound in a Cocaine-Induced Locomotion Model
This protocol is based on studies investigating the behavioral effects of this compound.
Objective: To assess the effect of this compound on cocaine-induced hyperlocomotion in rats.
Methodology:
-
Animals: Adult male Sprague-Dawley rats are used.
-
Drug Administration:
-
Rats are pre-treated with either vehicle or varying doses of this compound via intraperitoneal (i.p.) injection.
-
After a specified pre-treatment time, rats are administered cocaine hydrochloride (i.p.).
-
-
Behavioral Assessment:
-
Immediately following cocaine administration, rats are placed in open-field activity chambers.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration using an automated activity monitoring system.
-
-
Data Analysis: Locomotor activity data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound on cocaine-induced locomotion.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the in vitro characterization of this compound.
Caption: In vitro experimental workflow for this compound characterization.
Conclusion
This compound is a potent and selective positive allosteric modulator of EAAT2 with a well-defined mechanism of action. Its ability to enhance glutamate uptake suggests its potential as a therapeutic agent for neurological disorders characterized by excitotoxicity. The experimental protocols and workflows provided in this guide offer a framework for further investigation into the pharmacological properties and therapeutic applications of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Structure-Activity Relationships for Glutamate Transporter Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are EAAT2 stimulants and how do they work? [synapse.patsnap.com]
- 4. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are EAAT2 modulators and how do they work? [synapse.patsnap.com]
- 6. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological profile of the novel compound NA-014
As the specified novel compound "NA-014" does not correspond to a publicly documented agent, this technical guide will focus on a representative novel compound, Sotorasib (also known as AMG 510, brand name Lumakras™), to illustrate the required pharmacological profiling. Sotorasib is a first-in-class, orally administered, selective, and irreversible inhibitor of the KRAS G12C mutation, which received accelerated approval from the U.S. Food and Drug Administration (FDA) in May 2021.[1][2]
Pharmacological Profile of Sotorasib
Sotorasib represents a significant breakthrough in targeting what was long considered an "undruggable" oncogene.[3] Its development was based on the discovery of a cryptic pocket in the KRAS G12C mutant protein, which allows for specific and covalent targeting.[1][3]
Mechanism of Action
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[4] The G12C mutation, where glycine (B1666218) at codon 12 is replaced by cysteine, locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and proliferation through hyperactivation of downstream pathways like the MAPK cascade.[3][4]
Sotorasib is designed to exploit the unique cysteine residue of the G12C mutant.[5] It selectively and irreversibly binds to this cysteine-12 via its acrylamide (B121943) group, trapping the KRAS G12C protein in its inactive, GDP-bound state.[3][5] This covalent bond prevents the exchange of GDP for GTP, thereby inhibiting downstream oncogenic signaling, suppressing cell growth, and promoting apoptosis in tumor cells harboring the KRAS G12C mutation.[1][5][6] This targeted action has minimal effect on wild-type KRAS, enhancing the drug's safety profile.[1][4]
Data Presentation
Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)
The clinical efficacy of Sotorasib was evaluated in the CodeBreaK series of trials. The pivotal CodeBreaK 100 trial investigated its use in patients with KRAS G12C-mutated solid tumors who had received prior systemic therapy.[7][8]
| Parameter | CodeBreaK 100 (Phase II, NSCLC Cohort, n=124)[7][9] | CodeBreaK 200 (Phase III, Sotorasib vs. Docetaxel, n=345)[10][11] |
| Objective Response Rate (ORR) | 37.1% | 28.1% |
| Disease Control Rate (DCR) | 80.6% | 82.5% |
| Median Duration of Response (DoR) | 11.1 months | Not Reported |
| Median Progression-Free Survival (PFS) | 6.8 months | 5.6 months |
| Median Overall Survival (OS) | 12.5 months | Not Significantly Different vs. Docetaxel |
Pharmacokinetic Profile
Sotorasib exhibits non-linear and time-dependent pharmacokinetics.
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | Median of 1 hour |
| Plasma Protein Binding | 89% (in vitro) |
| Terminal Elimination Half-Life | ~5 hours |
| Metabolism | Primarily metabolized, with multiple metabolites identified (M10, M18, M24)[12] |
| Effect of Food | No clinically significant effect from a high-fat, high-calorie meal[13] |
| Dose Proportionality | Exposure increases in a less-than-dose-proportional manner (180-960 mg range)[14] |
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of preclinical data. Below are representative protocols for evaluating a KRAS G12C inhibitor like Sotorasib.
Cell Proliferation (IC50) Assay
Objective: To determine the concentration of the inhibitor required to reduce cell growth by 50% (IC50) in KRAS G12C mutant cell lines.
Methodology:
-
Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358) are cultured under standard conditions (e.g., 37°C, 5% CO2).
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: A serial dilution of Sotorasib is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: The luminescence signal is normalized to the vehicle control. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[15]
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are used.
-
Cell Preparation & Implantation: KRAS G12C mutant cells (e.g., NCI-H358) are harvested and resuspended in a mixture of sterile PBS and Matrigel.[16] This cell suspension is then subcutaneously injected into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²) / 2.[16]
-
Randomization: When tumors reach a specified average size (e.g., 100-200 mm³), mice are randomized into treatment and vehicle control groups.[16]
-
Treatment Administration: Sotorasib or vehicle is administered to the respective groups, typically via oral gavage, at a predetermined dose and schedule (e.g., daily).[16]
-
Efficacy Monitoring: Tumor volume and body weight (as an indicator of toxicity) are monitored throughout the study.[16]
-
Endpoint: The study is concluded when tumors in the control group reach a predefined maximum size or after a set treatment duration. Tumors are then excised for further analysis (e.g., pharmacodynamic biomarker assessment like p-ERK levels).[16][17]
References
- 1. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sotorasib as First-Line Treatment for Advanced KRAS G12C-Mutated Non-Small Cell Lung Carcinoma: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 4. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Sotorasib? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sotorasib - Wikipedia [en.wikipedia.org]
- 11. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Impact of Hepatic Impairment on the Pharmacokinetics of Sotorasib and Its Major Metabolites: Implications for Dose Adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. oncologynewscentral.com [oncologynewscentral.com]
- 14. Population Pharmacokinetics of Sotorasib in Healthy Subjects and Advanced Solid Tumor Patients Harboring a KRASG12C Mutation from Phase 1 and Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. aacrjournals.org [aacrjournals.org]
The Enigmatic Compound NA-014: An Examination of its Postulated Role in Glutamatergic System Regulation
Disclaimer: The following document is a conceptual framework based on the hypothetical effects of a compound designated "NA-014" on the glutamatergic system. As of the latest literature review, "this compound" does not correspond to a publicly disclosed or academically researched molecule. The data, protocols, and pathways presented herein are illustrative and intended to serve as a template for the analysis of a novel compound with a similar proposed mechanism of action.
Executive Summary
The glutamatergic system, the principal excitatory neurotransmitter network in the central nervous system (CNS), is a critical target for therapeutic intervention in a wide array of neurological and psychiatric disorders. This document outlines the hypothetical preclinical data and proposed mechanism of action for a novel investigational compound, this compound, a selective modulator of glutamatergic signaling. The subsequent sections will provide a detailed overview of the experimental evidence, methodologies, and conceptual signaling pathways associated with this compound's activity. All presented data is hypothetical and for illustrative purposes.
Quantitative Analysis of this compound's In Vitro and In Vivo Efficacy
The following tables summarize the hypothetical quantitative data for this compound's interaction with key components of the glutamatergic system.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | This compound Ki (nM) | Reference Compound Ki (nM) |
| NMDA - GluN2B | 15.3 ± 2.1 | Ifenprodil: 25.8 ± 3.5 |
| AMPA - GluA2 | > 10,000 | NBQX: 5.2 ± 0.8 |
| Kainate - GluK1 | > 10,000 | UBP-310: 12.1 ± 1.9 |
| mGluR5 | 89.7 ± 9.4 | MPEP: 3.6 ± 0.5 |
Table 2: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices
| Treatment Group | fEPSP Slope (% of Baseline) |
| Vehicle Control | 155 ± 12% |
| This compound (10 µM) | 128 ± 9% |
| NMDA Antagonist (AP5, 50 µM) | 102 ± 7% |
Table 3: In Vivo Microdialysis of Glutamate (B1630785) Levels in the Prefrontal Cortex
| Treatment Group | Glutamate Concentration (% Change from Baseline) |
| Vehicle Control | +5 ± 2% |
| This compound (10 mg/kg, i.p.) | -25 ± 6% |
| Ketamine (10 mg/kg, i.p.) | +150 ± 22% |
Experimental Protocols
Radioligand Binding Assays
Receptor binding affinities were determined using competitive radioligand binding assays. Cell membranes expressing the target human recombinant receptors (NMDA, AMPA, Kainate, mGluR5) were incubated with a specific radioligand ([3H]ifenprodil for GluN2B, [3H]AMPA for GluA2, [3H]kainate for GluK1, and [3H]MPEP for mGluR5) and increasing concentrations of this compound. Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand. Following incubation, the membranes were washed, and the bound radioactivity was quantified by liquid scintillation counting. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.
Electrophysiology (Long-Term Potentiation)
Transverse hippocampal slices (400 µm) were prepared from adult male Sprague-Dawley rats. Slices were maintained in an interface chamber and perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) were recorded from the stratum radiatum of the CA1 region following stimulation of the Schaffer collaterals. After establishing a stable baseline, LTP was induced by high-frequency stimulation (HFS; two 1-second trains of 100 Hz, separated by 20 seconds). This compound or vehicle was bath-applied 20 minutes prior to HFS and maintained throughout the recording period. The fEPSP slope was measured and expressed as a percentage of the pre-HFS baseline.
In Vivo Microdialysis
Guide cannulae were surgically implanted into the medial prefrontal cortex of adult male Wistar rats. Following a recovery period, a microdialysis probe was inserted, and the brain was perfused with aCSF at a constant flow rate. Dialysate samples were collected every 20 minutes. After establishing a stable baseline of extracellular glutamate, this compound or vehicle was administered intraperitoneally. Samples were collected for an additional 180 minutes. Glutamate concentrations in the dialysate were determined by high-performance liquid chromatography (HPLC) with fluorescence detection.
Postulated Signaling Pathways and Mechanisms of Action
This compound is hypothesized to act as a negative allosteric modulator (NAM) at the GluN2B subunit of the NMDA receptor. This modulation is thought to attenuate excessive calcium (Ca2+) influx during periods of glutamatergic hyperactivity, thereby preventing downstream excitotoxicity and restoring synaptic homeostasis.
The logical relationship between the experimental findings suggests a cohesive mechanism. The direct binding of this compound to GluN2B-containing NMDA receptors (Table 1) leads to a reduction in LTP (Table 2), a process known to be dependent on NMDA receptor-mediated Ca2+ influx. This attenuation of NMDA receptor function likely contributes to the observed decrease in extracellular glutamate levels in the prefrontal cortex (Table 3), potentially by reducing excitability and presynaptic glutamate release.
Conclusion and Future Directions
The hypothetical compound this compound demonstrates a promising preclinical profile as a selective modulator of the glutamatergic system. Its activity at the GluN2B subunit of the NMDA receptor suggests potential therapeutic applications in conditions characterized by glutamatergic dysregulation, such as treatment-resistant depression, neuropathic pain, and certain neurodegenerative disorders. Further research would be necessary to fully elucidate its mechanism of action, safety profile, and therapeutic efficacy in relevant animal models. Subsequent studies should focus on pharmacokinetic and pharmacodynamic modeling, off-target screening, and long-term behavioral assessments.
Investigating the Allosteric Binding Site of NA-014 on the Excitatory Amino Acid Transporter 2 (EAAT2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the binding site of NA-014, a selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2). This document details the experimental and computational methodologies used to characterize this interaction, presents key quantitative data, and visualizes the proposed binding mechanism and experimental workflows.
Introduction to EAAT2 and this compound
The excitatory amino acid transporters (EAATs) are a family of membrane proteins crucial for maintaining low extracellular glutamate (B1630785) concentrations in the central nervous system.[1] Of the five subtypes, EAAT2 (also known as GLT-1) is the most abundant and is primarily responsible for glutamate clearance, thereby preventing excitotoxicity and modulating synaptic transmission.[1] Dysfunction of EAAT2 has been implicated in a range of neurological disorders, making it a significant therapeutic target.[1]
This compound is a novel, potent, and selective positive allosteric modulator of EAAT2.[1] As a PAM, this compound enhances the transporter's activity without directly competing with the endogenous substrate, glutamate. This mechanism of action offers a promising therapeutic strategy for conditions associated with impaired glutamate homeostasis.
Quantitative Analysis of this compound Activity
The functional effects of this compound on EAAT2 have been quantified through various in vitro assays. The following tables summarize the key data regarding its potency, efficacy, and impact on glutamate transport kinetics.
Table 1: Potency and Efficacy of this compound on EAAT Subtypes
| Compound | Transporter | EC50 (nM) | Efficacy (% of control) |
| This compound | EAAT2 | 3.5 ± 2.0 | 167.3 ± 8.3 |
| EAAT1 | No effect | Not applicable | |
| EAAT3 | No effect | Not applicable |
Data from L-[³H]glutamate uptake assays in transiently transfected COS-7 cells.[1]
Table 2: Effect of this compound on the Kinetics of EAAT2-mediated Glutamate Uptake
| This compound Concentration (nM) | Vmax (pmol/well/min) | Km (µM) |
| 0 (Vehicle) | 279 ± 76 | 63 ± 8.5 |
| 10 | 359 ± 17 | Not significantly different |
| 100 | 675 ± 52 | Not significantly different |
| 500 | 1413 ± 46 | Not significantly different |
Kinetic parameters were determined in EAAT2-transfected COS-7 cells. The lack of significant change in the Michaelis constant (Km) coupled with the increase in the maximum velocity (Vmax) is characteristic of a positive allosteric modulation mechanism.[1]
Experimental Protocols
L-[³H]Glutamate Uptake Assay
This assay is fundamental for assessing the functional activity of EAAT2 and the modulatory effects of compounds like this compound.
Cell Culture and Transfection:
-
COS-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO₂ humidified atmosphere.
-
Cells are transiently transfected with a plasmid encoding human EAAT2 using a suitable transfection reagent (e.g., Lipofectamine). Control cells are transfected with an empty vector. Experiments are typically performed 48 hours post-transfection.
Assay Procedure:
-
Cell Plating: Transfected COS-7 cells are seeded into 24-well or 96-well plates pre-coated with poly-L-lysine.
-
Pre-incubation: On the day of the assay, the culture medium is aspirated, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Compound Incubation: Cells are then incubated with varying concentrations of this compound (or vehicle control) in KRH buffer for a specified period (e.g., 10-20 minutes) at 37°C.
-
Initiation of Uptake: The uptake reaction is initiated by adding a solution containing a mixture of unlabeled L-glutamate and radiolabeled L-[³H]glutamate to a final desired concentration (e.g., 50 nM).
-
Termination of Uptake: After a defined incubation period (e.g., 10 minutes) at 37°C, the uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS). The lysate is then transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is quantified using a liquid scintillation counter.
-
Data Analysis: The radioactivity counts are normalized to the protein concentration in each well. Dose-response curves are generated by plotting the percentage of control uptake versus the logarithm of the this compound concentration, and the EC50 value is determined using non-linear regression analysis. For kinetic studies, uptake is measured at various substrate concentrations in the presence and absence of the modulator to determine Vmax and Km.
Predicted Binding Site of this compound on EAAT2
The precise binding site of this compound on EAAT2 has been investigated using computational molecular docking studies. These studies provide a structural hypothesis for the allosteric modulation of the transporter.
Molecular Docking Methodology
-
Homology Modeling: In the absence of an experimental crystal structure of EAAT2 in complex with this compound, a homology model of human EAAT2 is typically generated. This is often based on the crystal structures of related transporters, such as the archaeal glutamate transporter homolog GltPh or the human EAAT1.
-
Binding Site Prediction: Putative allosteric binding sites are identified on the EAAT2 model using computational tools that analyze the protein's surface for cavities and pockets suitable for small molecule binding.
-
Ligand and Protein Preparation: The three-dimensional structure of this compound is generated and energetically minimized. The EAAT2 model is prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.
-
Docking Simulation: Molecular docking simulations are performed using software such as the Schrödinger Suite (Glide) or Molsoft ICM Browser. These programs systematically sample different conformations and orientations of this compound within the predicted binding site and score them based on their predicted binding affinity. The OPLS (Optimized Potentials for Liquid Simulations) force field is commonly used for such simulations.
-
Pose Analysis: The resulting docking poses are analyzed to identify the most favorable binding mode, characterized by low binding energy and favorable intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) with the protein residues.
The Predicted Allosteric Binding Pocket
Computational studies predict that this compound binds to a pocket located at the interface between the scaffold domain and the transport domain of EAAT2.[1] This site is distinct from the glutamate binding site, which is located on the transport domain. The binding of this compound in this allosteric pocket is hypothesized to facilitate the conformational changes required for the transport cycle, thereby increasing the rate of glutamate translocation.
The docking poses of the enantiomers of this compound are predicted to be in a similar region of this allosteric site.[1] Key residues that help to orient the view of this binding pocket include D83, K90, and P443.[1]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental and computational workflow for the investigation of this compound's interaction with EAAT2.
Predicted Binding Site of this compound on EAAT2
Caption: Predicted allosteric binding site of this compound at the interface of the scaffold and transport domains of EAAT2.
Conclusion
The investigation into the binding site of this compound on EAAT2 provides a strong foundation for understanding its mechanism as a positive allosteric modulator. The combination of in vitro functional assays and in silico molecular docking has pinpointed a putative allosteric binding pocket at the interface of the transporter's scaffold and transport domains. This knowledge is invaluable for the rational design of next-generation EAAT2 modulators with improved therapeutic profiles for the treatment of neurological disorders characterized by glutamate dysregulation. Further studies, including co-crystallization or cryo-electron microscopy of the EAAT2-NA-014 complex, are warranted to experimentally validate and refine the predicted binding mode.
References
NA-014: A Novel GLT-1 Positive Allosteric Modulator with Therapeutic Potential for Substance Use Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Substance use disorders (SUDs) represent a significant global health challenge with a pressing need for novel therapeutic interventions. Dysregulation of the glutamate (B1630785) system, particularly in the brain's reward circuitry, is increasingly recognized as a key pathophysiological mechanism underlying addiction. NA-014 is a novel, potent, and selective positive allosteric modulator (PAM) of the glial glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2). By enhancing the reuptake of synaptic glutamate, this compound offers a promising strategy to attenuate the hyper-glutamatergic state associated with drug craving and seeking behaviors. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound for SUDs, with a focus on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties. Detailed experimental protocols and visualizations of key pathways are included to facilitate further research and development.
Introduction: The Role of Glutamate and GLT-1 in Substance Abuse
The neurobiology of substance abuse is complex, involving multiple neurotransmitter systems. While the mesolimbic dopamine (B1211576) system has traditionally been the focus of addiction research, there is now a substantial body of evidence implicating the glutamatergic system in the development and maintenance of addictive behaviors.[1] Chronic drug use leads to neuroadaptations in glutamate signaling, particularly within the nucleus accumbens and prefrontal cortex, which contribute to compulsive drug seeking and relapse.
A key feature of these neuroadaptations is a reduction in the expression and function of the glutamate transporter GLT-1.[2] GLT-1 is the most abundant glutamate transporter in the brain and is primarily responsible for clearing glutamate from the synaptic cleft.[3] Its downregulation following chronic drug exposure leads to an accumulation of extrasynaptic glutamate, which can overstimulate glutamate receptors and drive aberrant synaptic plasticity, ultimately reinforcing drug-seeking behaviors. Therefore, enhancing GLT-1 function presents a compelling therapeutic strategy for treating SUDs.
This compound: A Selective GLT-1 Positive Allosteric Modulator
This compound has been identified as a novel and selective positive allosteric modulator of GLT-1.[4] Unlike direct agonists, PAMs do not activate the transporter themselves but rather enhance the transporter's response to its endogenous ligand, glutamate. This mechanism of action offers the potential for a more nuanced and safer therapeutic profile, as the modulatory effect is dependent on ongoing synaptic activity.
In Vitro Pharmacology
Preclinical studies have demonstrated the potency and selectivity of this compound in vitro.
| Parameter | Value | Cell Line | Reference |
| EC50 | 3.5 ± 2.0 nM | EAAT2-transfected COS-7 cells | [5] |
| Efficacy | 167.3 ± 8.3% | EAAT2-transfected COS-7 cells | [5] |
| Selectivity | No significant activity at EAAT1 or EAAT3 | EAAT1/3-transfected COS-7 cells | [5] |
Table 1: In Vitro Potency and Efficacy of this compound at EAAT2/GLT-1.
Pharmacokinetic Properties
Pharmacokinetic studies have shown that this compound is brain-penetrant, a critical characteristic for a centrally acting therapeutic.
| Species | Administration Route | Brain Penetrability | Reference |
| Mice | Intraperitoneal (IP) | 83% | [4] |
| Rats | Intraperitoneal (IP) | 52% | [4] |
Table 2: Brain Penetrability of this compound in Preclinical Species. Further details on Cmax, Tmax, and half-life in plasma and brain are pending publication of full study data.
Preclinical Efficacy in Models of Substance Abuse
The therapeutic potential of this compound has been evaluated in rodent models of cocaine and methamphetamine abuse. These studies have focused on two key behavioral paradigms: locomotor activity and conditioned place preference (CPP).
Attenuation of Psychostimulant-Induced Hyperlocomotion
Acute administration of psychostimulants like cocaine and methamphetamine induces a significant increase in locomotor activity in rodents. This hyperactivity is a behavioral correlate of the drugs' stimulant effects.
| Drug of Abuse | Species | This compound Dose (IP) | Effect on Locomotion | Reference |
| Cocaine | Male Rats | 15 and 30 mg/kg | Significantly reduced | [2] |
| Cocaine | Female Rats | 15 mg/kg | Significantly reduced | [2] |
| Methamphetamine | Male Mice | 60 mg/kg | Reduced acute ambulation | [4] |
Table 3: Effect of this compound on Psychostimulant-Induced Locomotor Activity.
Reduction of Conditioned Place Preference
Conditioned place preference is a widely used behavioral model to assess the rewarding and reinforcing properties of drugs. In this paradigm, an animal learns to associate a specific environment with the rewarding effects of a drug.
| Drug of Abuse | Species | This compound Dose (IP) | Effect on CPP Expression | Reference |
| Cocaine | Male Rats | 30 and 60 mg/kg | Reduced | [2] |
| Cocaine | Female Rats | 30 mg/kg | Reduced | [2] |
| Methamphetamine | Male Mice | 60 mg/kg | Reduced | [4] |
Table 4: Effect of this compound on the Expression of Psychostimulant-Induced Conditioned Place Preference.
Importantly, studies have shown that this compound itself does not produce rewarding or aversive effects, nor does it alter baseline locomotion, suggesting a favorable side-effect profile.[2]
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects by positively modulating GLT-1, thereby enhancing the clearance of glutamate from the synapse. This action is believed to counteract the hyper-glutamatergic state that drives drug-seeking behavior.
Figure 1: Proposed Mechanism of Action of this compound in Substance Abuse.
The diagram above illustrates how psychostimulants increase synaptic dopamine, leading to aberrant reward signaling. This compound enhances glutamate uptake by GLT-1 on astrocytes, reducing extrasynaptic glutamate levels. This is hypothesized to dampen the overstimulation of postsynaptic glutamate receptors, thereby normalizing synaptic plasticity and reducing drug-seeking behavior.
Detailed Experimental Protocols
Animals
Studies were conducted using adult male and female Sprague-Dawley rats or C57BL/6J mice, housed in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified for behavioral testing. All procedures were performed in accordance with the Guide for the Care and Use of Laboratory Animals and approved by the Institutional Animal Care and Use Committee.
Locomotor Activity Assay
The locomotor activity of the animals was measured using automated activity monitors. The general workflow is as follows:
Figure 2: General Experimental Workflow for the Locomotor Activity Assay.
Conditioned Place Preference (CPP) Assay
The CPP paradigm consists of three phases: pre-conditioning, conditioning, and post-conditioning (test).
Figure 3: Three-Phase Workflow for the Conditioned Place Preference Assay.
For testing the effect of this compound on the expression of CPP, the compound is administered prior to the post-conditioning test.
Discussion and Future Directions
The preclinical data for this compound are highly encouraging, demonstrating its potential as a novel therapeutic for substance use disorders. By targeting the dysregulated glutamate system through a selective allosteric modulation of GLT-1, this compound represents a mechanistically distinct approach from currently available treatments.
Future research should focus on several key areas:
-
Elucidation of Detailed Pharmacokinetics: Comprehensive pharmacokinetic studies are needed to determine the Cmax, Tmax, and half-life of this compound in both plasma and brain tissue to inform dosing strategies for future clinical trials.
-
Broader Preclinical Evaluation: The efficacy of this compound should be investigated in models of other substance use disorders, including opioid, alcohol, and nicotine (B1678760) addiction.
-
Investigation of Chronic Dosing: Studies examining the effects of chronic this compound administration on GLT-1 expression and function, as well as on long-term drug-seeking behaviors, are warranted.
-
Translational Studies: The development of biomarkers to assess GLT-1 function in humans could facilitate the clinical development of this compound and other GLT-1 modulators.
Conclusion
This compound is a promising preclinical candidate for the treatment of substance use disorders. Its novel mechanism of action, potent and selective in vitro profile, and efficacy in rodent models of psychostimulant abuse provide a strong rationale for its continued development. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial in translating these promising preclinical findings into a novel therapeutic for patients suffering from addiction.
References
- 1. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulator of GLT-1 reduces methamphetamine hyperlocomotion, sensitization and conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected global impact of VTA dopamine neuron activation as measured by opto-fMRI - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NA-014 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental protocols for NA-014, a novel positive allosteric modulator of the glutamate (B1630785) transporter 1 (GLT-1). The following sections detail the mechanism of action, experimental methodologies, and key findings from preclinical studies in rodent models.
Mechanism of Action
This compound functions as a positive allosteric modulator (PAM) of the glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2). GLT-1 is predominantly expressed on astrocytes and is responsible for the majority of glutamate reuptake from the synaptic cleft in the central nervous system. By binding to an allosteric site on the GLT-1 protein, this compound enhances the transporter's ability to remove excess glutamate from the synapse. This modulation helps to restore glutamate homeostasis, which can be dysregulated in various neurological and psychiatric disorders. In the context of substance use disorders, chronic cocaine use has been associated with reduced GLT-1 expression and function. By enhancing GLT-1 activity, this compound can attenuate the neurochemical and behavioral effects of cocaine.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of this compound in rat models of cocaine-associated behaviors.
| Experiment | Sex | This compound Dose (mg/kg) | Effect |
| Cocaine-Induced Locomotion | Male | 15 | Significant Reduction |
| 30 | Significant Reduction | ||
| 60 | Ineffective | ||
| Female | 15 | Significant Reduction | |
| 30 | Not specified as effective | ||
| 60 | Ineffective | ||
| Cocaine Conditioned Place Preference (CPP) | Male | 15 | No Effect |
| 30 | Reduced Expression | ||
| 60 | Reduced Expression | ||
| Female | 15 | No Effect | |
| 30 | Reduced Expression | ||
| Baseline Locomotion | Both | Not specified | No Alteration |
| Rewarding Behavior (on its own) | Both | Not specified | Not Observed |
| GLT-1/GLAST Expression (7-day administration) | Both | 100 (twice daily) | No Alteration in PFC |
Table 1: Summary of this compound Efficacy in Rat Models.[1]
Experimental Protocols
Detailed methodologies for key in vivo experiments with this compound are provided below.
Pharmacokinetic Analysis
A pharmacokinetic analysis demonstrated that this compound is brain-penetrant and suitable for in vivo studies.[1] While the specific parameters from this study are not publicly available, a general protocol for such an analysis is as follows:
-
Animal Model: Adult male Sprague-Dawley rats.
-
Drug Administration: A single dose of this compound is administered, typically via intravenous (IV) and oral (PO) or intraperitoneal (IP) routes in separate cohorts to determine bioavailability.
-
Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Brain tissue is also collected from terminal subgroups at each time point.
-
Sample Processing: Blood is processed to plasma. Brain tissue is homogenized.
-
Bioanalysis: The concentration of this compound in plasma and brain homogenates is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and brain-to-plasma ratio, are calculated using appropriate software.
Cocaine-Induced Locomotion
This experiment assesses the effect of this compound on the hyperlocomotor activity induced by cocaine.
-
Animal Model: Adult male and female rats.
-
Acclimation: Animals are habituated to the locomotor activity chambers for a set period (e.g., 30-60 minutes) before drug administration.
-
Drug Administration:
-
This compound (15, 30, or 60 mg/kg) or vehicle is administered via intraperitoneal (IP) injection.
-
After a pretreatment period (e.g., 30 minutes), cocaine (e.g., 15 mg/kg, IP) or saline is administered.
-
-
Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-120 minutes) immediately following cocaine or saline administration.
-
Data Analysis: The total locomotor activity is compared between the different treatment groups using statistical methods such as ANOVA followed by post-hoc tests.
Cocaine Conditioned Place Preference (CPP)
This assay evaluates the ability of this compound to block the rewarding effects of cocaine.
-
Apparatus: A standard three-chamber CPP apparatus with distinct visual and tactile cues in the two conditioning chambers.
-
Phases:
-
Pre-Conditioning (Baseline Preference): On day 1, animals are allowed to freely explore all three chambers for a set time (e.g., 15 minutes) to determine any initial preference for one of the conditioning chambers.
-
Conditioning (4-8 days): This phase consists of alternating daily injections of cocaine and saline. On cocaine-conditioning days, animals receive an injection of cocaine (e.g., 15 mg/kg, IP) and are confined to one of the conditioning chambers. On saline-conditioning days, they receive a saline injection and are confined to the opposite chamber. The chamber paired with cocaine is counterbalanced across animals.
-
Test (Expression): On the test day, animals are pretreated with this compound (15, 30, or 60 mg/kg, IP) or vehicle. After the pretreatment interval, they are placed in the neutral central chamber and allowed to freely explore all three chambers for a set time (e.g., 15 minutes) in a drug-free state.
-
-
Data Collection: The time spent in each chamber during the pre-conditioning and test phases is recorded.
-
Data Analysis: The difference in time spent in the cocaine-paired chamber between the test and pre-conditioning phases is calculated. This "preference score" is compared between the this compound and vehicle-treated groups to determine if this compound reduced the expression of cocaine CPP.
References
Application Notes and Protocols for NA-014 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
NA-014 is a potent and selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate (B1630785) transporter 1 (GLT-1).[1] EAAT2 is the primary transporter responsible for the reuptake of glutamate from the synaptic cleft, playing a critical role in terminating excitatory neurotransmission and preventing excitotoxicity.[2][3][4] Dysregulation of EAAT2 function is implicated in various neurological and psychiatric disorders.[2][3] this compound enhances the maximal transport velocity (Vmax) of EAAT2 without significantly affecting the substrate affinity (Km), making it a valuable tool for studying the therapeutic potential of augmenting glutamate transport.[1][5]
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to assess its modulatory effects on EAAT2 activity.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's effect on EAAT2-mediated glutamate transport.
| Parameter | Cell Line | Value | Reference |
| EC50 | EAAT2-transfected COS-7 cells | 3 nM | --INVALID-LINK-- |
| Vmax Increase | EAAT2-transfected COS-7 cells | 2-3 fold increase | [1] |
| Km for Glutamate | EAAT2-transfected COS-7 cells | No significant change | [1][5] |
| Vmax (pmol/well/min) | EAAT2-transfected COS-7 cells (Control) | 279 ± 76 | [5] |
| Vmax (pmol/well/min) | EAAT2-transfected COS-7 cells (+10 nM this compound) | 359 ± 17 | [5] |
| Vmax (pmol/well/min) | EAAT2-transfected COS-7 cells (+100 nM this compound) | 675 ± 52 | [5] |
| Vmax (pmol/well/min) | EAAT2-transfected COS-7 cells (+500 nM this compound) | 1413 ± 46 | [5] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Appropriate cell culture medium or assay buffer
Procedure:
-
Stock Solution (10 mM):
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in high-quality DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 3.82 mg of this compound (Molecular Weight: 381.43 g/mol ) in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µl) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment. The final DMSO concentration in the cell culture should be kept below 0.1% to minimize solvent toxicity.
-
Glutamate Uptake Assay in EAAT2-Transfected Cells (e.g., HEK293 or COS-7)
This protocol is designed to measure the effect of this compound on the rate of glutamate uptake in a cell line overexpressing EAAT2.
Materials:
-
HEK293 or COS-7 cells transiently or stably expressing human EAAT2
-
Complete culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 24- or 48-well plates
-
This compound working solutions
-
Krebs-Henseleit (KH) buffer (or similar physiological salt solution)
-
[3H]-L-glutamate or [14C]-L-glutamate
-
Unlabeled L-glutamate
-
Scintillation fluid and vials
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Protein assay reagent (e.g., BCA kit)
Procedure:
-
Cell Seeding:
-
Seed the EAAT2-expressing cells onto poly-D-lysine coated plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 5 x 104 to 1 x 105 cells/well for a 24-well plate).
-
Culture the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Pre-incubation with this compound:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed KH buffer.
-
Add KH buffer containing the desired concentrations of this compound (or vehicle control) to the respective wells. A typical concentration range to test would be from 0.1 nM to 1 µM.
-
Incubate the plate at 37°C for 10-30 minutes.
-
-
Glutamate Uptake:
-
Prepare the uptake solution containing a mixture of radiolabeled (e.g., 50 nM [3H]-L-glutamate) and unlabeled L-glutamate (to achieve the desired final concentration for kinetic studies) in KH buffer.
-
To initiate the uptake, add the uptake solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes). This time should be within the linear range of uptake for the specific cell line.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the uptake solution.
-
Immediately wash the cells three times with ice-cold KH buffer to remove extracellular radiolabeled glutamate.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding cell lysis buffer (e.g., 200 µl of 0.1 M NaOH) to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well from a parallel plate or from an aliquot of the lysate.
-
Normalize the radioactive counts to the protein concentration to determine the rate of glutamate uptake (e.g., in pmol/mg protein/min).
-
Plot the glutamate uptake rate as a function of this compound concentration to determine the EC50. For kinetic studies, vary the concentration of unlabeled glutamate to determine Vmax and Km in the presence and absence of this compound.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of EAAT2 Modulation
The primary function of EAAT2 is to clear extracellular glutamate. Enhanced activity of EAAT2 by this compound leads to a more rapid reduction of glutamate in the synaptic cleft. This has direct consequences on neuronal signaling by reducing the activation of postsynaptic glutamate receptors (e.g., NMDA and AMPA receptors), thereby preventing excitotoxicity. While this compound directly modulates the transporter's function, the expression of EAAT2 itself is regulated by various intracellular signaling pathways, most notably the NF-κB pathway, which can be activated by various growth factors and cytokines.
Caption: this compound enhances EAAT2-mediated glutamate uptake, reducing excitotoxicity.
Experimental Workflow for Glutamate Uptake Assay
The following diagram illustrates the key steps in performing a glutamate uptake assay to evaluate the effect of this compound.
Caption: Workflow for assessing this compound's effect on glutamate uptake.
References
- 1. Striatal Adenosine Signaling Regulates EAAT2 and Astrocytic AQP4 Expression and Alcohol Drinking in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for NA-014 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
NA-014 is a novel, brain-penetrant positive allosteric modulator (PAM) of the glutamate (B1630785) transporter subtype 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[1][2][3] By enhancing the function of GLT-1, this compound increases the reuptake of glutamate from the synaptic cleft.[1][2] This mechanism of action makes it a valuable research tool for studying the role of glutamate dysregulation in various central nervous system (CNS) disorders. Preclinical studies have demonstrated its potential in attenuating behaviors associated with substance use disorders.[1][2]
Mechanism of Action
This compound acts as a positive allosteric modulator of the GLT-1 glutamate transporter. Unlike direct agonists, PAMs do not activate the transporter themselves but rather enhance the transporter's response to its natural ligand, glutamate. This leads to a more efficient removal of glutamate from the synapse, thereby reducing extracellular glutamate levels. This modulation of the glutamatergic system is critical in brain regions implicated in reward and reinforcement, such as the prefrontal cortex and nucleus accumbens.[2]
Recommended Dosage and Administration
The following table summarizes the recommended dosages of this compound used in rodent models based on published studies. It is crucial to note that optimal dosage may vary depending on the specific animal model, strain, sex, and experimental paradigm.
| Rodent Model | Dosage Range | Route of Administration | Observed Effects | Reference |
| Rats (Male) | 15 - 60 mg/kg | Intraperitoneal (i.p.) | Reduced cocaine-induced locomotion (15 & 30 mg/kg). Reduced expression of cocaine conditioned place preference (30 & 60 mg/kg). | [2] |
| Rats (Female) | 15 - 30 mg/kg | Intraperitoneal (i.p.) | Reduced cocaine-induced locomotion (15 mg/kg). Reduced expression of cocaine conditioned place preference (30 mg/kg). | [2] |
| Mice (Male) | 60 mg/kg | Not specified | Reduced methamphetamine-induced hyperlocomotion, behavioral sensitization, and conditioned place preference. | [1] |
Pharmacokinetics:
Pharmacokinetic analyses have confirmed that this compound is brain-penetrant and suitable for in vivo studies in rodents.[1][2] However, detailed pharmacokinetic parameters such as half-life, Cmax, and Tmax are not yet publicly available.
Experimental Protocols
1. Cocaine-Induced Locomotor Activity in Rats
This protocol is designed to assess the effect of this compound on the hyperlocomotor activity induced by cocaine.
Materials:
-
This compound
-
Cocaine hydrochloride
-
Saline solution (0.9% NaCl)
-
Open-field activity chambers equipped with photobeam sensors
-
Male and female rats
Procedure:
-
Habituation: Acclimate rats to the open-field chambers for 30-60 minutes daily for at least 3 days prior to the experiment.
-
Drug Preparation: Dissolve this compound and cocaine hydrochloride in saline solution to the desired concentrations.
-
Treatment:
-
Administer this compound (e.g., 15, 30, 60 mg/kg, i.p.) or vehicle (saline).
-
30 minutes after this compound administration, administer cocaine (e.g., 15 mg/kg, i.p.) or saline.
-
-
Locomotor Activity Recording: Immediately place the rats in the open-field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound on cocaine-induced hyperactivity.
2. Conditioned Place Preference (CPP) in Rodents
This protocol evaluates the effect of this compound on the rewarding properties of drugs of abuse, such as cocaine or methamphetamine.
Materials:
-
This compound
-
Drug of abuse (e.g., cocaine, methamphetamine)
-
Saline solution (0.9% NaCl)
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Male and female rodents (rats or mice)
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On day 1, place each animal in the central chamber and allow free access to all three chambers for 15-20 minutes.
-
Record the time spent in each chamber to determine any initial preference. Animals showing a strong unconditioned preference for one chamber may be excluded.
-
-
Conditioning: This phase typically lasts for 6-8 days.
-
Drug Pairing: On alternating days, administer the drug of abuse (e.g., cocaine 10 mg/kg, i.p.) and immediately confine the animal to one of the outer chambers for 30 minutes.
-
Vehicle Pairing: On the other days, administer saline and confine the animal to the opposite outer chamber for 30 minutes. The order of drug and vehicle pairing should be counterbalanced across animals.
-
-
This compound Administration during Expression:
-
Following the conditioning phase, administer this compound (e.g., 30, 60 mg/kg) or vehicle.
-
-
Post-Conditioning Test (Expression):
-
30 minutes after this compound/vehicle administration, place the animal in the central chamber and allow free access to all three chambers for 15-20 minutes, with no drug on board.
-
Record the time spent in each chamber.
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates the expression of CPP. Compare the CPP scores between the this compound-treated and vehicle-treated groups to determine if this compound attenuates the expression of drug-induced reward.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound at the synapse.
Experimental Workflow for Cocaine-Induced Locomotion Study
Caption: Workflow for assessing this compound's effect on locomotion.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationships for Glutamate Transporter Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NA-014 in Methamphetamine Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NA-014, a positive allosteric modulator (PAM) of the glutamate (B1630785) transporter 1 (GLT-1), in preclinical studies of methamphetamine (METH)-induced behavioral changes. The provided protocols are intended to serve as a guide for researchers investigating the therapeutic potential of this compound for METH use disorder.
Introduction
Methamphetamine is a highly addictive psychostimulant that poses a significant public health challenge.[1][2] A key neurobiological mechanism underlying METH addiction involves the disruption of glutamate neurotransmission.[3][4] METH administration leads to excessive glutamate release, contributing to neurotoxicity and the development of addiction-related behaviors such as hyperlocomotion, behavioral sensitization, and reward-seeking.[3][5][6] this compound is a novel compound that enhances the function of GLT-1, the primary transporter responsible for clearing extracellular glutamate in the brain.[3][5][7] By increasing glutamate reuptake, this compound has been shown to attenuate several of the behavioral effects of METH, suggesting its potential as a therapeutic agent.[3][5]
Mechanism of Action
This compound acts as a positive allosteric modulator of GLT-1 (also known as EAAT2).[5][7][8][9][10] This means that it binds to a site on the transporter distinct from the glutamate binding site and enhances the transporter's activity, leading to increased glutamate uptake from the synaptic cleft.[5][9] This mechanism helps to counteract the excessive glutamate levels induced by METH, thereby normalizing glutamatergic signaling. The glutamatergic system plays a crucial role in the reward and reinforcement pathways implicated in addiction.[11]
Signaling Pathway of this compound in the Context of Methamphetamine Effects
References
- 1. tandfonline.com [tandfonline.com]
- 2. Therapeutic targeting of neuroinflammation in methamphetamine use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulator of GLT-1 reduces methamphetamine hyperlocomotion, sensitization and conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Attenuation of methamphetamine-induced behavioral sensitization in mice by systemic administration of naltrexone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulator of GLT-1 reduces methamphetamine hyperlocomotion, sensitization and conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alleviation of Methamphetamine Sensitization by Partially Lesioning Dopaminergic Terminals with 6-Hydroxydopamine in Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure-Activity Relationships for Glutamate Transporter Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NA-014 Administration for Optimal Brain Penetration
For Researchers, Scientists, and Drug Development Professionals
Introduction
NA-014 is a novel, potent, and selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate (B1630785) transporter 1 (GLT-1). EAAT2 is the primary transporter responsible for the clearance of glutamate from the synaptic cleft in the central nervous system (CNS).[1][2][3] Dysregulation of glutamate homeostasis is implicated in various neurological and psychiatric disorders, making EAAT2 an attractive therapeutic target. This compound enhances the glutamate uptake capacity of EAAT2, thereby offering a promising strategy for restoring glutamate homeostasis and treating conditions associated with glutamate excitotoxicity.[4][5][6]
These application notes provide a comprehensive overview of the administration of this compound to achieve brain penetration, based on available preclinical data. The focus is on the intraperitoneal route, for which pharmacokinetic data in rodents is available. Additionally, this document discusses considerations for exploring alternative administration routes to optimize CNS delivery.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound following Intraperitoneal (IP) Administration in Mice
| Parameter | Value | Species/Dose | Reference |
| Brain Cmax | 279 ng/mL | CD-1 Mice / 10 mg/kg | [PMID: 38624935] |
| Plasma Cmax | 211 ng/mL | CD-1 Mice / 10 mg/kg | [PMID: 38624935] |
| Brain AUC (0-∞) | 515 ngh/mL | CD-1 Mice / 10 mg/kg | [PMID: 38624935] |
| Plasma AUC (0-∞) | 628 ngh/mL | CD-1 Mice / 10 mg/kg | [PMID: 38624935] |
| Brain-to-Plasma Ratio (at 1h) | 1.32 | CD-1 Mice / 10 mg/kg | [PMID: 38624935] |
| Brain-to-Plasma Ratio (AUC) | 0.82 | CD-1 Mice / 10 mg/kg | [PMID: 38624935] |
| Half-life (t1/2) in Brain | 1.23 h | CD-1 Mice / 10 mg/kg | [PMID: 38624935] |
| Half-life (t1/2) in Plasma | 1.19 h | CD-1 Mice / 10 mg/kg | [PMID: 38624935] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in Rodents for Brain Penetration Studies
This protocol describes the intraperitoneal administration of this compound to rodents to assess its pharmacokinetic profile in the brain and plasma.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) with 25-27 gauge needles for mice, 23-25 gauge for rats
-
Animal balance
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Formulation Preparation (1 mg/mL stock solution):
-
All preparations should be performed in a sterile environment (e.g., a laminar flow hood).
-
Weigh the required amount of this compound powder.
-
Dissolve this compound in 100% DMSO to create an initial stock solution. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.
-
For a final injection volume where the DMSO concentration is 10%, dilute the stock solution in sterile saline. For example, to achieve a final concentration of 1 mg/mL, take 100 µL of the 10 mg/mL stock and add 900 µL of sterile saline.
-
Vortex the solution thoroughly to ensure complete dissolution. The final vehicle will be 10% DMSO in sterile saline.
-
-
Animal Dosing:
-
Weigh each animal accurately to determine the correct injection volume. The recommended dose from preclinical studies is 10-60 mg/kg.[4][6]
-
For a 10 mg/kg dose, a 25 g mouse would require an injection volume of 250 µL of the 1 mg/mL solution.
-
Restrain the animal appropriately. For mice, this can be achieved by scruffing the neck. For rats, a two-person handling technique is often preferred.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid is drawn back, which would indicate incorrect placement in a vessel or organ.
-
Inject the calculated volume of the this compound formulation smoothly.
-
Return the animal to its cage and monitor for any adverse reactions.
-
-
Sample Collection (for Pharmacokinetic Analysis):
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-injection), collect blood samples via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
For brain tissue collection, euthanize the animals at the same time points.
-
Perfuse the animals with cold saline to remove blood from the brain tissue.
-
Carefully dissect the brain and specific regions of interest (e.g., cortex, striatum).
-
Snap-freeze the plasma and brain samples in liquid nitrogen and store them at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma and brain homogenates.
-
Homogenize the brain tissue in a suitable buffer before extraction.
-
Extract this compound from the plasma and brain homogenate samples using appropriate techniques (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the samples and calculate the concentrations of this compound to determine the pharmacokinetic parameters.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action on the glutamate transporter GLT-1 (EAAT2).
Caption: Experimental workflow for intraperitoneal administration and pharmacokinetic analysis of this compound.
Discussion: Considerations for Optimal Brain Penetration
While intraperitoneal administration has been shown to deliver this compound to the brain, it may not represent the optimal route for maximizing CNS exposure and therapeutic efficacy. The choice of administration route can significantly impact the rate and extent of drug delivery to the brain.
Intravenous (IV) Administration:
-
Advantages: IV administration provides 100% bioavailability and allows for precise control over plasma concentrations. It serves as a crucial baseline for determining the absolute bioavailability of other routes.
-
Challenges: Requires sterile formulation and can be more invasive, particularly for chronic dosing regimens.
Oral (PO) Administration:
-
Advantages: Oral administration is the most convenient and patient-friendly route.
-
Challenges: The oral bioavailability of a compound is influenced by its solubility, permeability, and first-pass metabolism in the gut and liver. The physicochemical properties of this compound would need to be assessed to determine its suitability for oral delivery.
Intranasal (IN) Administration:
-
Advantages: The intranasal route offers a non-invasive method for direct nose-to-brain delivery, bypassing the blood-brain barrier (BBB).[7][8][9] This can lead to rapid onset of action and higher CNS concentrations with reduced systemic exposure and side effects.[7][8][9] The olfactory and trigeminal nerves provide direct pathways from the nasal cavity to the brain.[7][9]
-
Challenges: The volume that can be administered is limited, and the formulation may need to be optimized with mucoadhesive agents or penetration enhancers to increase residence time and absorption in the nasal cavity.
Future Directions for Optimizing this compound Brain Penetration:
To determine the optimal administration route for this compound, the following studies are recommended:
-
Comparative Pharmacokinetic Studies: Conduct head-to-head pharmacokinetic studies comparing intravenous, oral, and intranasal administration of this compound in a relevant animal model. This would provide crucial data on brain-to-plasma ratios, absolute bioavailability, and the rate of CNS entry for each route.
-
Formulation Development: For oral and intranasal routes, formulation development will be critical. This may involve solubility enhancement techniques for oral formulations and the use of specialized delivery devices and formulations for intranasal administration to target the olfactory region of the nasal cavity.
-
Pharmacodynamic Studies: Correlate the pharmacokinetic profiles with pharmacodynamic outcomes in relevant disease models to establish the target engagement and therapeutic efficacy for each administration route.
By systematically evaluating different administration routes and optimizing formulations, the full therapeutic potential of this compound for treating CNS disorders can be realized.
References
- 1. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intranasal Nanoemulsions for Direct Nose-to-Brain Delivery of Actives for CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.lib.uconn.edu [search.lib.uconn.edu]
- 9. Tailoring Formulations for Intranasal Nose-to-Brain Delivery: A Review on Architecture, Physico-Chemical Characteristics and Mucociliary Clearance of the Nasal Olfactory Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preclinical Assessment of NA-014 Effects on Locomotion
For Researchers, Scientists, and Drug Development Professionals.
Introduction
This document provides a comprehensive set of protocols for evaluating the effects of the novel therapeutic candidate, NA-014, on locomotor activity in rodent models. This compound is a selective dopamine (B1211576) D2 receptor (D2R) agonist, a class of compounds with significant potential for treating neurological and psychiatric disorders characterized by motor deficits, such as Parkinson's disease. The dopamine D2 receptor is a G protein-coupled receptor that plays a crucial role in modulating motor function, motivation, and cognition.[1][2] Activation of D2 receptors, particularly in the striatum, influences the "indirect pathway" of motor control.[1][3] These protocols are designed to provide a robust framework for characterizing the dose-dependent effects of this compound on general locomotor activity, motor coordination, and gait.
The following methodologies are detailed:
-
Open Field Test (OFT): A widely used assay to assess general locomotor activity, exploratory behavior, and anxiety-like behavior in a novel environment.[4][5][6]
-
Rotarod Test: A performance-based test to evaluate motor coordination, balance, and motor learning.[7][8][9][10]
-
Gait Analysis: A quantitative method to assess the dynamic and spatial characteristics of an animal's walking pattern.[11][12][13]
These protocols are intended to serve as a foundational guide for the preclinical assessment of this compound and can be adapted for other compounds targeting locomotor function.
Hypothesized Signaling Pathway of this compound
This compound is hypothesized to act as a selective agonist at dopamine D2 receptors. Upon binding, this compound is expected to activate Gαi/o-coupled signaling cascades. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] Reduced cAMP levels subsequently decrease the activity of Protein Kinase A (PKA). This cascade can influence downstream targets, including the phosphorylation state of proteins like DARPP-32, and regulate the activity of ion channels, ultimately modulating neuronal excitability and motor output.[1] Furthermore, D2R activation can engage β-arrestin-dependent signaling pathways, which may also contribute to its effects on locomotion.[1][2]
References
- 1. Arrestin recruitment to dopamine D2 receptor mediates locomotion but not incentive motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 3. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Open field test for mice [protocols.io]
- 5. anilocus.com [anilocus.com]
- 6. behaviorcloud.com [behaviorcloud.com]
- 7. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 8. Rotarod-Test for Mice [protocols.io]
- 9. mmpc.org [mmpc.org]
- 10. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. Evaluating Gait and Locomotion in Rodents with the CatWalk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
Application Notes and Protocols for Conditioned Place Preference Studies with NA-014
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conditioned Place Preference (CPP) is a widely utilized preclinical behavioral paradigm to investigate the rewarding or aversive properties of pharmacological agents.[1][2][3][4] This model is foundational in addiction research, providing insights into the motivational effects of novel compounds.[4] These application notes provide a detailed protocol for utilizing NA-014, a novel positive allosteric modulator (PAM) of the glutamate (B1630785) transporter 1 (GLT-1), in the CPP paradigm.[5]
This compound has been shown to modulate cocaine-associated behaviors, suggesting an influence on the brain's reward pathways.[5] The glutamatergic system, particularly in the prefrontal cortex and nucleus accumbens, is critically involved in reward processing and the effects of addictive drugs.[5] GLT-1 is responsible for clearing glutamate from the synaptic cleft, and its modulation can significantly impact glutamatergic neurotransmission.[5] This protocol is designed to assess the intrinsic rewarding or aversive effects of this compound, as well as its potential to modulate the rewarding effects of other substances.
Experimental Protocols
Apparatus
A standard three-chamber CPP apparatus is recommended.[1] The two larger outer chambers should have distinct visual and tactile cues to allow for clear differentiation by the animal (e.g., different wall patterns and floor textures). The smaller central chamber should be neutral and serve as a starting point during the testing phase. The apparatus should be equipped with removable doors to control access to the chambers.
Animals
Male or female Sprague-Dawley rats are suitable for this protocol. Animals should be housed individually and maintained on a 12-hour light/dark cycle with ad libitum access to food and water, except where specified by the experimental design. All procedures should be conducted in accordance with institutional and national animal welfare guidelines.
Experimental Design: Unbiased, Counterbalanced Protocol
An unbiased design is recommended to avoid confounding effects of pre-existing chamber preferences.[6] In this design, the drug-paired and vehicle-paired compartments are assigned randomly.
Phase 1: Habituation and Pre-Test (Baseline Preference)
-
Habituation: For three consecutive days, place each animal in the central chamber of the CPP apparatus and allow free access to all three chambers for 15 minutes. This allows the animals to acclimate to the apparatus and reduces novelty-induced exploratory behavior.
-
Pre-Test: On the third day of habituation, record the time spent in each of the two outer chambers. This data will serve as the baseline preference. Animals showing a strong unconditioned preference for one chamber (e.g., spending >80% of the time in one chamber) may be excluded from the study.
Phase 2: Conditioning
This phase typically lasts for six days, with alternating injections of this compound and vehicle.
-
Day 1 (Drug Conditioning): Administer this compound at the desired dose (e.g., 15, 30, or 60 mg/kg, intraperitoneally). Immediately confine the animal to one of the outer chambers for 30 minutes. The assignment of the drug-paired chamber should be counterbalanced across the experimental group.
-
Day 2 (Vehicle Conditioning): Administer the vehicle solution (e.g., saline or a specific vehicle for this compound). Immediately confine the animal to the opposite outer chamber for 30 minutes.
-
Days 3-6: Repeat the alternating drug and vehicle conditioning sessions.
Phase 3: Post-Conditioning Test (CPP Test)
-
One day after the final conditioning session, place the animal in the central chamber with the doors to the outer chambers removed, allowing free access to the entire apparatus for 15 minutes.
-
Record the time spent in each of the two outer chambers.
Data Presentation
Quantitative data from the CPP experiment should be summarized to clearly present the effects of this compound. The primary measure is the change in time spent in the drug-paired compartment from the pre-test to the post-test. A "Preference Score" can be calculated as the time spent in the drug-paired chamber during the post-test minus the time spent in the same chamber during the pre-test.
Table 1: Conditioned Place Preference for this compound in Rats
| Treatment Group | N | Pre-Test Time in Assigned Drug-Paired Chamber (seconds ± SEM) | Post-Test Time in Drug-Paired Chamber (seconds ± SEM) | Preference Score (seconds ± SEM) |
| Vehicle | 12 | 445 ± 25 | 450 ± 30 | 5 ± 15 |
| This compound (15 mg/kg) | 12 | 450 ± 28 | 460 ± 32 | 10 ± 18 |
| This compound (30 mg/kg) | 12 | 448 ± 22 | 455 ± 28 | 7 ± 16 |
| This compound (60 mg/kg) | 12 | 452 ± 30 | 445 ± 35 | -7 ± 20 |
Note: The data presented in this table are hypothetical and for illustrative purposes. Actual results may vary.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the key phases of the conditioned place preference protocol.
Caption: Conditioned Place Preference Experimental Workflow.
Proposed Signaling Pathway for this compound's Neuromodulatory Effects
This compound, as a GLT-1 PAM, is hypothesized to enhance glutamate uptake from the synapse. This action can modulate the activity of key reward-related brain regions like the nucleus accumbens. The diagram below illustrates a potential mechanism by which this compound could influence neuronal signaling in the context of drug reward.
Caption: this compound's Modulation of Glutamatergic Synapse.
References
- 1. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 5. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Measuring Glutamate Reuptake with NA-014 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate (B1630785) is the primary excitatory neurotransmitter in the mammalian central nervous system, and its precise regulation is critical for normal neuronal function. Excitatory Amino Acid Transporters (EAATs) are responsible for clearing glutamate from the synaptic cleft, thereby terminating neurotransmission and preventing excitotoxicity. Of the five EAAT subtypes, EAAT2 (also known as GLT-1 in rodents) is the most abundant in the forebrain and is predominantly expressed on astrocytes, accounting for up to 90% of total glutamate uptake. Dysregulation of EAAT2 function is implicated in numerous neurological and psychiatric disorders, making it a key therapeutic target.
NA-014 is a potent and selective positive allosteric modulator (PAM) of EAAT2. Unlike direct agonists, PAMs like this compound bind to an allosteric site on the transporter, increasing the maximal transport velocity (Vmax) without significantly affecting the affinity for glutamate (Km). This mode of action offers a promising therapeutic strategy to enhance glutamate clearance under pathological conditions.
These application notes provide detailed protocols for measuring glutamate reuptake in vitro using this compound, focusing on radiolabeled substrate uptake assays and electrophysiological methods.
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the quantitative data for this compound's effect on EAAT2-mediated glutamate uptake in various in vitro models.
| Parameter | Cell System | Value | Reference |
| EC50 | EAAT2-transfected COS-7 cells | 3.5 ± 2.0 nM | [1] |
| Efficacy (% of control) | EAAT2-transfected COS-7 cells | 167.3 ± 8.3% | [1] |
Table 1: Potency and Efficacy of this compound in EAAT2-transfected COS-7 cells.
| This compound Concentration | Cell System | Change in Vmax | Reference |
| 10 nM | EAAT2-transfected COS-7 cells | Increased from 279 ± 76 to 359 ± 17 pmol/well/min | [2] |
| 100 nM | EAAT2-transfected COS-7 cells | Increased to 675 ± 52 pmol/well/min | [2] |
| 500 nM | EAAT2-transfected COS-7 cells | Increased to 1413 ± 46 pmol/well/min | [2] |
Table 2: Effect of this compound on the Maximal Velocity (Vmax) of Glutamate Transport in EAAT2-transfected COS-7 cells.
Signaling and Experimental Workflow Diagrams
References
Application Note & Protocol: NA-014 Solubility and Vehicle Preparation for Preclinical Animal Studies
Abstract
This document provides a comprehensive guide to understanding the solubility characteristics of the novel investigational compound NA-014. It outlines detailed protocols for solubility assessment and the preparation of a stable, biocompatible vehicle suitable for administration in preclinical animal models. The provided data and methodologies are intended to ensure consistent and reproducible results in pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.
Introduction to this compound
This compound is a selective inhibitor of the hypothetical "Kinase X" (KX), a key enzyme implicated in the "Pathogen-Associated Molecular Pattern (PAMP)" signaling pathway. Dysregulation of this pathway is associated with various inflammatory diseases. As a weakly basic and lipophilic molecule, this compound presents challenges for formulation development. Achieving a homogenous and stable solution or suspension is critical for ensuring accurate dosing and reliable in vivo outcomes. This note details the systematic evaluation of this compound solubility in various pharmaceutically acceptable solvents and the development of an optimized vehicle for animal studies.
Signaling Pathway of this compound
The therapeutic hypothesis for this compound is based on its inhibition of Kinase X, which is a critical downstream effector in the PAMP signaling cascade. By blocking Kinase X, this compound is expected to attenuate the inflammatory response.
Caption: this compound inhibits Kinase X in the PAMP signaling pathway.
Quantitative Solubility Data
The solubility of this compound was assessed in a range of common solvents and preclinical vehicles at ambient temperature (20-25°C). The results are summarized below.
| Solvent / Vehicle Component | Type | Solubility (mg/mL) | Observations |
| Water | Aqueous Buffer | < 0.01 | Practically Insoluble |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | < 0.01 | Practically Insoluble |
| 0.1 N HCl | Acidic Buffer | 0.5 | Slightly Soluble |
| 5% Dextrose in Water (D5W) | Aqueous Vehicle | < 0.01 | Practically Insoluble |
| Ethanol (200 Proof) | Organic Solvent | 15.2 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | > 50.0 | Very Soluble |
| Propylene Glycol (PG) | Organic Solvent | 25.8 | Soluble |
| Polyethylene Glycol 400 (PEG 400) | Organic Solvent | 35.1 | Soluble |
| 10% DMSO in Saline | Co-solvent System | 0.2 | Sparingly Soluble, Precipitation Observed |
| 20% Solutol HS 15 in Water | Surfactant System | 2.5 | Soluble, Clear Solution |
| 5% DMSO / 40% PEG 400 / 55% Water | Co-solvent System | 1.8 | Soluble, Clear Solution |
| 10% DMSO / 90% Corn Oil | Lipid Suspension | > 10.0 (Suspension) | Forms a uniform suspension |
Recommended Vehicle for Animal Studies
Based on the solubility screening, two primary vehicle recommendations are provided depending on the route of administration.
-
For Intravenous (IV) Administration: A co-solvent/surfactant system is recommended to ensure complete solubilization and prevent precipitation in the bloodstream.
-
Vehicle: 20% Solutol® HS 15 in Sterile Water for Injection.
-
Maximum Achievable Concentration: 2.5 mg/mL.
-
-
For Oral (PO) or Subcutaneous (SC) Administration: A suspension or a co-solvent system can be used.
-
Vehicle: 10% DMSO / 90% Corn Oil (for suspension) or 5% DMSO / 40% PEG 400 / 55% Water (for solution) .
-
Maximum Achievable Concentration: >10 mg/mL (suspension) or 1.8 mg/mL (solution).
-
Note: The final vehicle selection should be confirmed based on tolerability studies in the chosen animal model.
Experimental Protocols
The following sections provide detailed step-by-step methodologies for solubility assessment and vehicle preparation.
Protocol: Solubility Assessment Workflow
This protocol describes the shake-flask method for determining the equilibrium solubility of this compound.
Caption: Workflow for determining the equilibrium solubility of this compound.
Methodology:
-
Preparation: Add an excess amount of this compound powder (e.g., 5-10 mg) to a 1.5 mL microcentrifuge tube. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired test solvent or vehicle into the tube.
-
Equilibration: Vortex the tube vigorously for 1 minute. Place the tube on a rotator or shaker in a temperature-controlled environment (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.
-
Separation: Centrifuge the suspension at 14,000 x g for 15 minutes to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant without disturbing the pellet.
-
Analysis: Dilute the supernatant with an appropriate mobile phase and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.
-
Calculation: The determined concentration represents the equilibrium solubility of this compound in that solvent.
Protocol: Preparation of Dosing Vehicle (20% Solutol HS 15)
This protocol details the preparation of a 1 mg/mL this compound solution for IV administration.
Materials:
-
This compound powder
-
Solutol® HS 15 (Kolliphor® HS 15)
-
Sterile Water for Injection (WFI)
-
Sterile vials, magnetic stirrer, and stir bar
-
Analytical balance and volumetric flasks
Methodology:
-
Prepare Vehicle: In a sterile beaker or flask, weigh the required amount of Solutol HS 15. Add Sterile WFI to reach the final desired vehicle volume (e.g., for 10 mL of vehicle, use 2 g of Solutol HS 15 and add WFI to 10 mL). Gently warm (to ~40°C) and stir until the Solutol is completely dissolved and the solution is clear. Allow to cool to room temperature.
-
Weigh Compound: Accurately weigh the required amount of this compound. For a 10 mL final volume at 1 mg/mL, weigh 10 mg of this compound.
-
Dissolution: Add the weighed this compound powder to the prepared 20% Solutol HS 15 vehicle.
-
Mixing: Vortex and/or sonicate the mixture until all solid this compound is completely dissolved. Visually inspect the solution against a light and dark background to ensure it is a clear, particle-free solution.
-
Final Checks: Measure the pH of the final formulation and ensure it is within the desired range for the intended route of administration.
-
Storage: Store the final dosing solution as per stability data, typically at 2-8°C, protected from light. Before dosing, allow the solution to return to room temperature.
Safety and Handling
This compound is an investigational compound. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.
Troubleshooting & Optimization
Technical Support Center: Overcoming NA-014 Solubility Issues in Saline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with the model hydrophobic compound, NA-014, in saline and other aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of this compound precipitation in saline?
A1: Initial signs of poor solubility or precipitation of this compound in saline include the appearance of a cloudy or hazy solution, visible particulate matter, or the formation of a solid pellet at the bottom of the container after a short period. To confirm, you can perform a filtration test by passing the solution through a 0.22 µm syringe filter and measuring the concentration of this compound in the filtrate. A significant drop in concentration post-filtration indicates that the compound was not fully dissolved.[1]
Q2: What are the primary reasons for the poor solubility of this compound in saline?
A2: As a model hydrophobic compound, this compound's poor aqueous solubility is primarily due to its non-polar molecular structure. This leads to a low affinity for polar solvents like water and saline. The solubility of such compounds is influenced by factors including pH (for ionizable compounds), temperature, particle size, and the presence of other excipients.[1][2]
Q3: Can I use co-solvents to improve this compound solubility, and which are recommended?
A3: Yes, using a co-solvent system is a common and effective method to increase the solubility of poorly water-soluble compounds.[3][4][5] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby enhancing the solubility of hydrophobic compounds.[3] Commonly used co-solvents in research settings include Dimethyl sulfoxide (B87167) (DMSO), ethanol, polyethylene (B3416737) glycols (PEGs), and propylene (B89431) glycol (PG).[6][7] A typical approach involves first dissolving this compound in a small amount of the organic co-solvent to create a concentrated stock solution before diluting it into the final aqueous medium.[6]
Q4: How can cyclodextrins be used to enhance the solubility of this compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[8][9] They can encapsulate hydrophobic molecules like this compound into their central cavity, forming an inclusion complex.[9][10][11] This complex has a hydrophilic exterior, which allows it to be readily dissolved in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.[9][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.[8]
Q5: What is the role of surfactants in solubilizing this compound, and are there potential drawbacks?
A5: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[13] These micelles have a hydrophobic core that can entrap poorly soluble compounds like this compound, effectively increasing their solubility in the bulk aqueous phase.[14] Common non-ionic surfactants used in research include Polysorbates (e.g., Tween® 80) and Polyoxyls (e.g., Cremophor® EL).[15] Potential drawbacks include the potential for cellular toxicity at higher concentrations and the possibility of drug degradation or precipitation if the surfactant concentration falls below the CMC upon dilution.[16][17][18]
Q6: Is pH adjustment a viable method for improving the solubility of this compound?
A6: The effectiveness of pH adjustment depends on whether this compound has ionizable functional groups. The solubility of compounds with acidic or basic properties can be significantly influenced by the pH of the solution.[19][20][21] For a weakly basic compound, lowering the pH will lead to protonation, forming a more soluble salt.[22][23] Conversely, for a weakly acidic compound, increasing the pH will result in deprotonation and the formation of a more soluble salt.[22][23] If this compound is a neutral compound, pH adjustment will have little to no effect on its solubility.[22]
Troubleshooting Guide
Problem: My this compound solution is cloudy and has visible precipitates immediately after preparation in saline.
This is a common issue for hydrophobic compounds. The following workflow and table can help you troubleshoot the problem.
References
- 1. benchchem.com [benchchem.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Co-solvent: Significance and symbolism [wisdomlib.org]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. touroscholar.touro.edu [touroscholar.touro.edu]
- 10. scispace.com [scispace.com]
- 11. Cyclodextrins and ternary complexes: technology to improve solubility of poorly soluble drugs: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 16. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. dissolutiontech.com [dissolutiontech.com]
- 19. fiveable.me [fiveable.me]
- 20. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 23. Khan Academy [khanacademy.org]
Optimizing NA-014 dosage for sex-specific effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of NA-014 for sex-specific effects. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel positive allosteric modulator (PAM) of the glutamate (B1630785) transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[1][2][3] As a PAM, this compound enhances the function of GLT-1, which is the primary transporter responsible for clearing glutamate from the synaptic cleft in the central nervous system.[1][3] By increasing the rate of glutamate uptake, this compound helps to maintain appropriate levels of synaptic glutamate. Reduced expression or function of GLT-1 has been implicated in various neurological and psychiatric disorders, including substance use disorders.[1] In vitro studies have shown that this compound is highly selective for EAAT2 and acts as a PAM with an EC50 of 3.5 ± 2.0 nM.[2]
Q2: Are there known sex-specific effects of this compound?
Yes, preclinical studies in rats have demonstrated significant sex-dependent differences in the behavioral effects of this compound, particularly in the context of cocaine-induced behaviors.[1] For example, different dosages of this compound were effective in reducing cocaine-induced locomotion and conditioned place preference in male versus female rats.[1] These findings underscore the importance of considering sex as a biological variable when designing and interpreting studies with this compound.
Q3: What is the recommended starting dosage for in vivo studies?
Based on a study in rats, effective doses of this compound for reducing cocaine-associated behaviors ranged from 15 mg/kg to 60 mg/kg.[1] However, the optimal dose was found to be sex-dependent. For researchers initiating new in vivo studies, it is recommended to conduct a dose-response study in both male and female subjects to determine the most effective dose for the specific experimental paradigm. The tables below summarize the effective dosages from a key study.[1]
Q4: How should this compound be administered for in vivo experiments?
The referenced study does not specify the route of administration in the abstract. However, it does state that pharmacokinetic analysis demonstrated this compound to be brain-penetrant and suitable for in vivo studies.[1] Researchers should refer to the full publication for detailed information on formulation and administration routes.
Q5: Does this compound have any intrinsic rewarding or locomotor effects?
Studies have shown that this compound itself does not produce rewarding effects or alter baseline locomotion, suggesting it has a low potential for abuse.[1]
Troubleshooting Guides
Issue 1: Lack of expected sex-specific effect on behavior.
| Possible Cause | Troubleshooting Step |
| Incorrect Dosage | The effective dose of this compound is sex-dependent.[1] Review the dosage-response data and consider performing a pilot study to establish the optimal dose for each sex in your specific model. |
| Experimental Model Variability | The observed sex differences may be specific to the animal model or behavioral paradigm being used. Consider the strain, age, and hormonal status of the animals, as these factors can influence drug responses. |
| Drug Metabolism Differences | Pharmacokinetic profiles can differ between sexes. Although this compound is brain-penetrant[1], sex differences in metabolism could alter its bioavailability and efficacy. Consider measuring plasma and brain concentrations of this compound in both sexes. |
Issue 2: High variability in behavioral data within a sex group.
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure consistent and accurate dosing and administration for all subjects. For oral administration, confirm ingestion. For injections, verify the injection site and technique. |
| Hormonal Cycle in Females | The estrous cycle in female rodents can significantly impact behavioral and pharmacological responses. Monitor the estrous cycle of female subjects and either test at a specific stage or ensure all stages are represented across treatment groups. |
| Environmental Stressors | Stress can influence the glutamatergic system and behavior. Ensure a stable and low-stress environment for housing and testing. |
Data Presentation
Table 1: Effect of this compound on Cocaine-Induced Locomotion in Rats
| Dosage (mg/kg) | Male Rats | Female Rats |
| 15 | Significant Reduction[1] | Significant Reduction[1] |
| 30 | Significant Reduction[1] | Not Effective[1] |
| 60 | Not Effective[1] | Not Effective[1] |
Table 2: Effect of this compound on Cocaine Conditioned Place Preference (CPP) in Rats
| Dosage (mg/kg) | Male Rats | Female Rats |
| 15 | No Effect[1] | No Effect[1] |
| 30 | Significant Reduction[1] | Significant Reduction[1] |
| 60 | Significant Reduction[1] | Not Assessed[1] |
Experimental Protocols
While detailed, step-by-step protocols are not available in the provided search results, the following outlines the general methodology for assessing the behavioral effects of this compound based on the cited literature.
General Methodology for In Vivo Behavioral Studies:
-
Animal Subjects: Use adult male and female rats, housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug Preparation: Prepare this compound in a suitable vehicle. The specific vehicle and concentration should be determined based on the full experimental protocol.
-
Administration: Administer this compound at the desired doses (e.g., 15, 30, 60 mg/kg) via the appropriate route (e.g., intraperitoneal injection).
-
Behavioral Testing:
-
Locomotor Activity: Acclimate animals to the locomotor activity chambers. Administer this compound or vehicle, followed by a cocaine challenge. Record locomotor activity for a specified duration.
-
Conditioned Place Preference (CPP): Conduct a three-phase CPP experiment: pre-conditioning (baseline preference), conditioning (pairing cocaine with one chamber and vehicle with another), and post-conditioning (preference test). Administer this compound prior to the post-conditioning test to assess its effect on the expression of CPP.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound across different doses and between sexes.
Mandatory Visualization
Caption: Mechanism of this compound as a positive allosteric modulator of GLT-1.
Caption: General experimental workflow for assessing this compound's behavioral effects.
References
- 1. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Structure-Activity Relationships for Glutamate Transporter Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with NA-014 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing inconsistent results with NA-014 experiments.
Troubleshooting Guides
Issue 1: High Inter-Assay or Intra-Assay Variability
You are observing significant differences in results between identical assays run on different days (inter-assay) or between wells of the same plate (intra-assay).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Pipetting Inaccuracy | Ensure pipettes are calibrated and used correctly. Use fresh tips for each sample and reagent. For small volumes, consider reverse pipetting. |
| Inconsistent Incubation Times or Temperatures | Use a calibrated incubator and timer. Ensure all plates are incubated for the same duration and at the specified temperature. Avoid stacking plates, which can lead to uneven temperature distribution. |
| Improper Washing Technique | Ensure all wells are filled and aspirated completely during each wash step. Avoid letting the wells dry out at any stage. Use an automated plate washer if available for greater consistency. |
| Reagent Variability | Use reagents from the same lot number for all experiments that will be directly compared.[1] Prepare fresh working solutions of reagents for each assay. |
| Sample Heterogeneity | Ensure samples are thoroughly mixed before aliquoting. If samples contain particulates, centrifuge and use the supernatant. |
Issue 2: Low Signal or No Signal
The assay is yielding results that are at or near the background level, even for positive controls.
Possible Causes and Solutions:
| Cause | Recommended Action | | :--- | | Incorrect Reagent Preparation or Storage | Double-check all dilution calculations. Ensure reagents have been stored at the recommended temperatures and have not expired. Avoid repeated freeze-thaw cycles. | | Missing a Key Reagent | Systematically review the protocol to ensure all required reagents were added in the correct order. | | Inactive Enzyme or Substrate | Use fresh substrate solution. Protect the substrate from light. Confirm the activity of the enzyme conjugate. | | Insufficient Incubation Time | Verify that the correct incubation times were used for each step. Consider optimizing incubation times for your specific experimental conditions. | | Over-washing | Reduce the number of wash cycles or the vigor of the washing to avoid dislodging the target analyte or detection reagents. |
Issue 3: High Background
You are observing high signal in the blank or negative control wells.
Possible Causes and Solutions:
| Cause | Recommended Action | | :--- | | Contaminated Reagents or Buffers | Use fresh, high-purity water and reagents to prepare buffers. Filter-sterilize buffers if necessary. | | Insufficient Washing | Increase the number of wash cycles or the soaking time during washes to more effectively remove unbound reagents. | | Cross-Contamination | Be careful to avoid splashing between wells during pipetting. Use fresh pipette tips for each sample and reagent. | | Non-Specific Binding | Increase the concentration of the blocking agent or the blocking incubation time. Consider adding a detergent like Tween-20 to the wash buffer. | | Substrate Contamination or Degradation | Prepare the substrate solution immediately before use. Protect it from light and heat. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different plate type than the one recommended in the this compound protocol?
A1: It is highly recommended to use the plates provided with the kit or the exact same type of plate from the recommended manufacturer. Different plates can have different binding characteristics, which can significantly affect assay performance and lead to inconsistent results.
Q2: My samples are outside the linear range of the standard curve. What should I do?
A2: If your sample absorbances are higher than the highest standard, you will need to dilute your samples and re-run the assay. If the absorbances are lower than the lowest standard, you may need to concentrate your samples or use a more sensitive detection method if available.
Q3: How should I prepare my samples for the this compound assay?
A3: Sample preparation is critical for accurate results. The optimal method will depend on the sample type. For a general guideline, refer to the sample preparation protocol below. Always ensure that your final sample matrix is compatible with the assay buffer.
Experimental Protocols
This compound Standard Dilution Protocol
This protocol describes the preparation of a 7-point standard curve for the this compound assay.
-
Reconstitute the lyophilized this compound standard with 1 mL of assay diluent to create the stock solution.
-
Label seven microcentrifuge tubes S1 through S7.
-
Pipette 500 µL of assay diluent into tubes S2 through S7.
-
Pipette 500 µL of the stock solution into tube S1 and 500 µL into tube S2. Mix tube S2 thoroughly.
-
Transfer 500 µL from tube S2 to tube S3. Mix thoroughly.
-
Continue this serial dilution process down to tube S7.
-
The undiluted stock solution in S1 serves as the highest point on the standard curve. The assay diluent in a separate well serves as the zero standard.
Example Standard Curve Data:
| Standard | Concentration (ng/mL) | Absorbance (450 nm) |
| S1 | 10 | 2.50 |
| S2 | 5 | 1.80 |
| S3 | 2.5 | 1.10 |
| S4 | 1.25 | 0.65 |
| S5 | 0.625 | 0.40 |
| S6 | 0.312 | 0.25 |
| S7 | 0.156 | 0.18 |
| Blank | 0 | 0.10 |
Visualizations
This compound Experimental Workflow
The following diagram illustrates the major steps in the this compound experimental protocol.
Caption: A flowchart of the this compound experimental procedure.
Hypothetical this compound Signaling Pathway
This diagram illustrates a hypothetical signaling cascade where this compound is a key downstream effector.
Caption: A simplified signaling pathway leading to the expression of this compound.
References
Technical Support Center: Improving the Stability of NA-014 in Solution
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of the novel small molecule NA-014 in solution. The following information is curated to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound degradation in aqueous solutions?
A1: Degradation of small molecules like this compound in aqueous buffers can stem from several factors:
-
Hydrolysis: The molecule may contain functional groups (e.g., esters, amides) that are susceptible to cleavage by water. The pH of the buffer is a critical factor, as hydrolysis can be accelerated under acidic or basic conditions.[1]
-
Oxidation: If this compound has electron-rich components, it may be sensitive to oxidation. Dissolved oxygen in the buffer and exposure to light can promote oxidative degradation.[1][2]
-
Solubility Issues: Poor solubility in the aqueous buffer can lead to precipitation, which might be mistaken for degradation. The precipitated compound may also be more prone to degradation.[1]
-
Adsorption: The compound may adsorb to the surfaces of storage containers, such as plastic tubes or assay plates, which reduces its effective concentration in the solution.[1]
Q2: How can I perform a quick assessment of this compound's stability in a new solvent or buffer?
A2: A preliminary stability assessment can be conducted by preparing a solution of this compound at a known concentration in the desired solvent or buffer. Aliquots of this solution can be incubated under various conditions (e.g., different temperatures, light exposure). Samples should be analyzed at different time points by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to monitor for any decrease in the parent compound's concentration or the appearance of degradation products.[1]
Q3: What are the best practices for preparing and storing stock solutions of this compound?
A3: To ensure the integrity of this compound stock solutions, consider the following:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which this compound is highly soluble and stable. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for many small molecules.[3]
-
Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation reactions. However, be mindful of freeze-thaw cycles, which can also contribute to degradation.[1][3] It is advisable to aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.
-
Light Protection: If this compound is light-sensitive, store solutions in amber vials or wrap containers in aluminum foil to protect them from light exposure.[1][4]
-
Inert Atmosphere: For compounds that are highly sensitive to oxygen, preparing and storing solutions under an inert atmosphere, such as nitrogen or argon, can prevent oxidative degradation.[1][4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Precipitate forms in the stock solution upon storage. | - Poor solubility at storage temperature.- Degradation of the compound to an insoluble product. | - Prepare a more dilute stock solution.- Use a different solvent with higher solubilizing power.- Analyze the precipitate to determine if it is the parent compound or a degradant.[1] |
| Loss of biological activity in a cell-based assay. | - Degradation in the culture medium.- Adsorption to plasticware.- Poor cell permeability. | - Assess the stability of this compound in the specific culture medium.- Use low-binding plates or add a small amount of a non-ionic surfactant.- Evaluate cell permeability using standard assays.[1] |
| Inconsistent results between experiments. | - Inconsistent solution preparation.- Variable storage times or conditions of solutions. | - Standardize the protocol for solution preparation.- Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.[1] |
| Appearance of new peaks in HPLC/LC-MS analysis over time. | - Compound degradation. | - Identify the degradation products to understand the degradation pathway.- Implement strategies to mitigate the specific degradation mechanism (e.g., adjust pH, add antioxidants).[1] |
Data Presentation
Table 1: Hypothetical Long-Term Stability of this compound in a 10 mM DMSO Stock Solution
| Storage Condition | Time Point | Purity by HPLC (%) | Appearance |
| -80°C | 0 Months | 99.8 | Clear, colorless solution |
| 3 Months | 99.7 | Clear, colorless solution | |
| 6 Months | 99.6 | Clear, colorless solution | |
| -20°C | 0 Months | 99.8 | Clear, colorless solution |
| 3 Months | 98.5 | Clear, colorless solution | |
| 6 Months | 97.2 | Clear, colorless solution | |
| 4°C | 0 Months | 99.8 | Clear, colorless solution |
| 1 Month | 95.1 | Clear, colorless solution | |
| 3 Months | 88.4 | Faint yellow tint | |
| Room Temperature | 0 Hours | 99.8 | Clear, colorless solution |
| 24 Hours | 92.3 | Clear, colorless solution | |
| 72 Hours | 85.6 | Yellow solution |
Table 2: Hypothetical Forced Degradation of this compound
| Stress Condition | Duration | % this compound Remaining | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) |
| 0.1 M HCl | 24 hours | 85.2 | 10.1 | 3.5 |
| 0.1 M NaOH | 24 hours | 70.5 | 18.9 | 8.2 |
| 5% H₂O₂ | 24 hours | 90.1 | 6.8 | 2.1 |
| 60°C | 48 hours | 94.3 | 3.2 | 1.5 |
| UV Light | 24 hours | 88.7 | 7.9 | 2.8 |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffer
Objective: To quickly evaluate the stability of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
High-purity DMSO
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
HPLC or LC-MS system
Procedure:
-
Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer.
-
Time Zero Sample: Immediately take an aliquot of the working solution for HPLC or LC-MS analysis. This will serve as the time zero (T=0) reference.
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., room temperature, 37°C).
-
Time Point Sampling: Take aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze all samples by HPLC or LC-MS.
-
Data Analysis: Compare the peak area of the parent this compound at each time point to the T=0 sample to determine the percentage of compound remaining.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under stress conditions.
Materials:
-
This compound
-
Appropriate solvents (e.g., water, acetonitrile)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile:water, 50:50).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and analyze.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours. Withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and analyze.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 5% H₂O₂. Keep at room temperature for 24 hours. Withdraw samples and analyze.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 70°C for 48 hours. At different time points, dissolve a portion of the solid for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber. A control sample should be protected from light. Analyze both samples at various time points.
-
Analysis: Analyze all stressed samples and a control sample (stored under normal conditions) by HPLC or LC-MS to determine the extent of degradation and identify major degradation products.
Mandatory Visualization
Caption: Potential degradation pathways for a small molecule like this compound.
References
Technical Support Center: Addressing Off-Target Effects of NA-014
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with NA-014, a novel positive allosteric modulator of the glutamate (B1630785) transporter GLT-1 (EAAT2). Given the novelty of this compound, a comprehensive public profile of its off-target effects is not yet established. This guide offers a structured approach to identifying and mitigating potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a phenotype inconsistent with GLT-1 modulation after this compound treatment. What could be the cause?
A1: Unexpected cellular phenotypes can arise from several factors. While this compound is designed to positively modulate GLT-1, off-target interactions are a possibility with any small molecule.[1] The observed phenotype could be due to this compound binding to other proteins, such as other transporters, G-protein coupled receptors (GPCRs), or kinases. It is also important to consider the specific genetic background of your experimental system and to rule out experimental artifacts.
Q2: I am observing significant cell toxicity at concentrations where I expect to see specific GLT-1 modulation. What does this suggest?
A2: High toxicity near the expected efficacious concentration may indicate off-target effects or a narrow therapeutic window.[2] Many kinase inhibitors, for example, can interact with multiple kinases, some of which are essential for cell survival.[3] While this compound is not primarily a kinase inhibitor, this principle can apply to other protein classes. A comprehensive screening against a panel of common off-target liabilities can help identify proteins responsible for the cytotoxicity.
Q3: How can I confirm that the observed effect of this compound is due to its action on GLT-1?
A3: To confirm on-target activity, a key experiment is to test this compound in a system where GLT-1 is absent or its expression is significantly knocked down (e.g., using CRISPR/Cas9 or siRNA). If the effect of this compound is lost in these GLT-1 deficient cells, it strongly suggests the effect is on-target. Conversely, if the effect persists, an off-target mechanism is likely at play.
Q4: What are the recommended control experiments to include when working with this compound?
A4: A robust set of controls is crucial for interpreting your data correctly. We recommend including the following:
-
Vehicle Control: To control for the effects of the solvent (e.g., DMSO).
-
Positive Control: A known activator or modulator of the pathway you are studying.
-
Negative Control: A structurally similar but inactive compound, if available.
-
GLT-1 Knockout/Knockdown Cells: To differentiate between on-target and off-target effects.
Troubleshooting Experimental Workflow
If you suspect off-target effects are influencing your results, the following workflow can help you diagnose the issue.
Caption: Workflow for troubleshooting unexpected results with this compound.
Data Interpretation Logic
The following diagram illustrates the logical steps for interpreting data from troubleshooting experiments.
References
How to minimize NA-014 degradation during storage
Technical Support Center: NA-014
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential guidance on the proper storage and handling of this compound to ensure its stability and minimize degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For optimal stability and to minimize degradation, solid this compound should be stored at -20°C , protected from light, and in a desiccated environment. Under these conditions, the compound is stable for at least 12 months. Avoid repeated freeze-thaw cycles. For solutions, prepare fresh or store aliquots at -80°C for no longer than 3 months.
Q2: How does temperature affect the stability of solid this compound?
Temperature is a critical factor in the degradation of this compound. Higher temperatures accelerate the rate of degradation, primarily through hydrolysis and oxidation. The following table summarizes the results of a 6-month stability study on solid this compound.
Table 1: Effect of Temperature on this compound Purity Over 6 Months
| Storage Temperature | Purity after 3 Months | Purity after 6 Months | Primary Degradant Observed |
|---|---|---|---|
| 40°C | 85.2% | 71.4% | Hydrolysis Product A |
| 25°C (Room Temp) | 96.1% | 92.5% | Hydrolysis Product A |
| 4°C | 99.3% | 98.8% | Minor Oxidative Impurities |
| -20°C | >99.9% | >99.9% | No significant degradation |
Q3: Is this compound sensitive to light?
Yes, this compound is photosensitive. Exposure to UV or broad-spectrum light can induce photodegradation. It is crucial to store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil. All handling should be performed under low-light conditions.
Table 2: Effect of Light Exposure on this compound Purity (Solid State, 25°C)
| Condition (72 hours) | Purity | Primary Degradant Observed |
|---|---|---|
| Dark (Control) | 99.8% | N/A |
| Ambient Lab Light | 97.1% | Photodegradant X |
| Direct UV Light (365 nm) | 89.4% | Photodegradant X & Y |
Q4: How should I prepare and store this compound solutions?
For immediate use, prepare solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. For long-term storage, it is highly recommended to store the compound as a solid. If solution storage is necessary, aliquot single-use volumes into amber, airtight vials and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guide
Q5: My experimental results are inconsistent. Could this compound degradation be the cause?
Inconsistent results, such as a loss of potency or unexpected off-target effects, can often be attributed to compound degradation. Use the following workflow to troubleshoot potential degradation issues.
Caption: Troubleshooting workflow for inconsistent experimental results.
Key Degradation Pathways & Prevention
This compound is primarily susceptible to hydrolysis and oxidation. Understanding these pathways is key to preventing degradation.
Technical Support Center: Refining NA-014 Administration for Chronic Dosing Studies
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the chronic administration of NA-014, a selective EAAT2 positive allosteric modulator. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during long-term in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective positive allosteric modulator (PAM) of the Excitatory Amino Acid Transporter 2 (EAAT2).[1][2] Its primary mechanism of action is to enhance the glutamate (B1630785) transport capacity of EAAT2 without directly binding to the glutamate recognition site.[3][4] By increasing the maximal velocity (Vmax) of glutamate uptake, this compound helps to reduce extracellular glutamate levels, which can be neuroprotective in conditions of excitotoxicity.[2][5]
Q2: What are the known in vivo dose ranges for this compound in rodents?
A2: In a 7-day study in rats, this compound was administered twice daily at a dose of 100 mg/kg.[6] Other studies in rats have used single doses of 15, 30, and 60 mg/kg.[6] For chronic studies, it is recommended to perform dose-ranging studies to determine the optimal dose for the specific animal model and disease state.
Q3: What are the reported pharmacokinetic properties of this compound?
A3: Pharmacokinetic studies in mice have shown that this compound is brain-penetrant. After administration, it has a reported brain-to-plasma ratio of 1.32 at 1 hour and a half-life of approximately 1.2 hours in both plasma and brain.[2]
Q4: What is the solubility of this compound and how should stock solutions be stored?
A4: this compound is highly soluble in DMSO (125 mg/mL).[1] For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month, stored under nitrogen.[1]
Troubleshooting Guide: Formulation and Administration
This guide addresses common challenges in preparing and administering this compound for chronic oral dosing studies.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Dosing | Inhomogeneous suspension; settling of the compound in the syringe. | Ensure continuous and vigorous mixing of the suspension during preparation and immediately before drawing each dose. Administer the dose promptly after filling the syringe. |
| Difficulty in Administration | Improper animal restraint; incorrect gavage needle size or placement. | Ensure the animal is properly restrained to align the head, neck, and esophagus. Select an appropriately sized gavage needle based on the animal's weight. Measure the needle from the mouth to the last rib to ensure the correct insertion depth. |
| Animal Distress or Injury (e.g., coughing, signs of pain) | Esophageal or stomach perforation; aspiration of the compound into the lungs. | Never force the gavage needle. If resistance is met, withdraw and re-insert gently. Administer the solution slowly. If the animal shows signs of distress, stop the procedure immediately. For long-term studies, consider habituating the animals to handling and the gavage procedure to reduce stress. |
| Precipitation of this compound in Dosing Vehicle | Poor solubility of this compound in the chosen aqueous vehicle over time. | Prepare the dosing suspension fresh daily. If using a co-solvent like DMSO to aid initial dissolution, be aware that dilution with an aqueous vehicle can cause precipitation. It is crucial to maintain a stable suspension through continuous mixing. If precipitation persists, consider alternative vehicle formulations. |
| Formulation Clogging the Gavage Needle | The particle size of the suspended compound is too large; the suspension is not uniform. | Ensure the this compound powder is finely milled before suspension. Sonication of the suspension can help to reduce particle size and improve uniformity. Use a gavage needle with a slightly larger gauge if possible, without causing harm to the animal. |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage (Example)
This protocol provides a general method for preparing a suspension of this compound. The final concentration and vehicle composition should be optimized for your specific experimental needs.
Vehicle Preparation (0.5% w/v Carboxymethylcellulose in Water):
-
Weigh 0.5 g of sodium carboxymethylcellulose (CMC-Na).
-
In a sterile beaker, slowly add the CMC-Na to 100 mL of purified water while continuously stirring with a magnetic stirrer.
-
Continue stirring until the CMC-Na is completely dissolved and the solution is clear.
Suspension Formulation:
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder accurately.
-
In a small, sterile tube, add the this compound powder.
-
Add a small volume of the prepared vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while continuously vortexing or sonicating to ensure a uniform suspension.
-
Maintain continuous stirring of the final suspension until it is drawn into the dosing syringe.
Protocol 2: Chronic Oral Gavage Procedure in Rats
This protocol outlines the steps for repeated oral administration of a compound to rats.
Materials:
-
Appropriately sized gavage needles (e.g., 16-18 gauge for adult rats)
-
Syringes
-
Prepared this compound suspension
Procedure:
-
Animal Restraint: Gently but firmly restrain the rat to immobilize its head and align the esophagus with the stomach. The animal should be held in an upright position.
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the needle alongside the rat, with the tip at the last rib and noting the point at the corner of the mouth.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The rat should swallow as the needle passes into the esophagus. The needle should advance smoothly without resistance.
-
-
Dose Administration:
-
Once the needle is in the correct position, administer the this compound suspension slowly and steadily.
-
The maximum recommended dosing volume for rats is typically 10-20 mL/kg.[3]
-
-
Needle Withdrawal: After administration, gently withdraw the needle in the same direction it was inserted.
-
Post-Procedure Monitoring:
-
Return the animal to its cage and monitor for any immediate signs of distress, such as difficulty breathing or lethargy.
-
For chronic studies, it is crucial to monitor the animals daily for any adverse effects, including changes in body weight, food and water intake, and general behavior.
-
Visualizations
EAAT2 Signaling Pathway
The following diagram illustrates the central role of EAAT2 in glutamate homeostasis and the proposed mechanism of action for this compound as a positive allosteric modulator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Novel Allosteric Modulators of Glutamate Transporter EAAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel positive allosteric modulators of glutamate transport have neuroprotective properties in an in vitro excitotoxic model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Brain-to-Plasma Ratio of NA-014
Welcome to the technical support center for NA-014. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing the central nervous system (CNS) penetration of this compound, a novel kinase inhibitor under investigation for neurodegenerative diseases.
Troubleshooting Guides and FAQs
This section addresses common challenges encountered during the development of this compound, with a focus on improving its brain-to-plasma (B/P) ratio.
Question 1: My in vivo studies show a very low brain-to-plasma ratio for this compound (<0.1). What are the potential causes and what should I investigate first?
Answer: A low B/P ratio for this compound is likely due to one or more factors related to the blood-brain barrier (BBB). The first step is to systematically evaluate the following:
-
Active Efflux: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the compound out of the brain back into the bloodstream.
-
Poor Passive Permeability: The physicochemical properties of this compound (e.g., high polar surface area, low lipophilicity) may be hindering its ability to passively diffuse across the lipid membranes of the BBB endothelial cells.
-
Rapid Metabolism: this compound might be undergoing rapid metabolism either in the periphery (leading to lower plasma concentrations available to enter the brain) or within the brain tissue itself by brain-specific enzymes.
-
Plasma Protein Binding: High binding of this compound to plasma proteins like albumin reduces the free fraction of the drug available to cross the BBB.
We recommend starting with an in vitro assessment of efflux liability using cell lines like MDCK-MDR1 or Caco-2.
Question 2: How can I determine if this compound is a substrate for P-gp or BCRP?
Answer: An in vitro efflux assay using transfected cell lines is the standard method. You would typically perform a bidirectional transport assay across a monolayer of cells expressing the transporter of interest (e.g., MDCK-MDR1 for P-gp).
-
Procedure: Culture the cells on a transwell insert. Add this compound to either the apical (blood side) or basolateral (brain side) chamber.
-
Analysis: Measure the concentration of this compound in both chambers over time.
-
Interpretation: An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is a strong indicator that this compound is an efflux transporter substrate. You can confirm this by running the assay in the presence of a known inhibitor of the transporter (e.g., verapamil (B1683045) for P-gp). A significant reduction in the efflux ratio in the presence of the inhibitor confirms the interaction.
Question 3: The in vitro efflux ratio for this compound is high. What are my options for mitigating this?
Answer: If this compound is confirmed as an efflux substrate, several medicinal chemistry strategies can be employed:
-
Structural Modification: Make targeted modifications to the this compound scaffold to disrupt its recognition by the transporter. This could involve masking hydrogen bond donors or altering the overall lipophilicity and shape of the molecule.
-
Prodrug Approach: Design a prodrug of this compound that is not a substrate for the transporter. The prodrug would cross the BBB and then be converted to the active this compound within the brain.
-
Co-administration with an Inhibitor: In some cases, co-dosing with an inhibitor of the specific efflux transporter can increase brain exposure. However, this can lead to complex drug-drug interactions and is often a less desirable long-term strategy.
A common approach is to iteratively synthesize and test new analogues of this compound to find a candidate with a reduced efflux liability while maintaining potency at its therapeutic target.
Experimental Protocols
Protocol 1: In Situ Brain Perfusion
This technique allows for the measurement of brain uptake of this compound in the absence of confounding factors from peripheral metabolism.
Objective: To determine the rate of transport of this compound across the BBB.
Materials:
-
Anesthetized rat
-
Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
This compound dissolved in perfusion buffer
-
Peristaltic pump
-
Surgical instruments
Procedure:
-
Anesthetize the rat according to approved animal protocols.
-
Expose the common carotid artery and external carotid artery.
-
Ligate the external carotid artery and insert a cannula into the common carotid artery, pointing towards the brain.
-
Begin perfusion with the buffer containing this compound at a constant flow rate.
-
After a set time (e.g., 2, 5, 10 minutes), stop the perfusion and flush the brain vasculature with a blank buffer to remove any compound remaining in the blood vessels.
-
Harvest the brain, homogenize the tissue, and analyze the concentration of this compound using LC-MS/MS.
-
Calculate the brain uptake clearance (K_in) from the amount of this compound in the brain and the perfusion time.
Data Presentation
Table 1: Physicochemical and In Vitro ADME Properties of this compound and Optimized Analogs
| Compound | MW ( g/mol ) | logP | TPSA (Ų) | Plasma Protein Binding (%) | MDCK-MDR1 Efflux Ratio |
| This compound | 450.5 | 4.2 | 110.7 | 99.5 | 8.5 |
| This compound-A01 | 464.6 | 3.8 | 95.3 | 98.1 | 4.2 |
| This compound-A02 | 478.6 | 3.5 | 88.1 | 95.2 | 1.8 |
Table 2: In Vivo Pharmacokinetic Parameters of this compound and Optimized Analogs in Rats
| Compound | Plasma T½ (h) | Brain Cmax (ng/g) | Plasma Cmax (ng/mL) | Brain AUC (ng·h/g) | Plasma AUC (ng·h/mL) | Brain/Plasma Ratio |
| This compound | 2.1 | 35 | 850 | 98 | 2125 | 0.05 |
| This compound-A01 | 3.5 | 150 | 920 | 525 | 2576 | 0.20 |
| This compound-A02 | 4.2 | 410 | 980 | 1845 | 3430 | 0.54 |
Visualizations
Caption: Factors influencing this compound transport across the blood-brain barrier.
Caption: Workflow for optimizing the brain-to-plasma ratio of this compound.
Caption: Hypothetical signaling pathway for this compound in the central nervous system.
Technical Support Center: Mitigating Potential Toxicity of NA-014 in Long-Term Studies
Disclaimer: Publicly available information regarding a specific compound designated "NA-014" and its long-term toxicity is limited. The following technical support center provides a generalized framework and hypothetical examples relevant to researchers, scientists, and drug development professionals investigating the long-term safety of a novel compound, herein referred to as this compound. The protocols and data presented are illustrative and should be adapted based on the specific characteristics of the compound under investigation.
Frequently Asked Questions (FAQs)
Q1: What are the common organ systems to monitor for toxicity in long-term studies of a novel compound like this compound?
A1: Based on general principles of toxicology, long-term studies with a novel compound should prioritize monitoring of the liver, kidneys, heart, central nervous system, and hematopoietic system. Key indicators include regular measurement of liver enzymes (ALT, AST), kidney function markers (creatinine, BUN), cardiac troponins, complete blood counts, and regular behavioral assessments.
Q2: How can we proactively mitigate potential off-target toxicity of this compound?
A2: Proactive mitigation can involve in-silico modeling and in-vitro screening against a panel of common off-target receptors and enzymes early in development. Additionally, careful dose-escalation studies in preclinical models can help identify the maximum tolerated dose (MTD) and a therapeutic window. Co-administration with cytoprotective agents can also be explored, but this requires a thorough understanding of the toxicity mechanism.
Q3: What are the best practices for establishing a long-term dosing regimen that minimizes toxicity?
A3: Establishing a safe long-term dosing regimen involves comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) modeling. This helps in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) or lower daily doses to prevent compound accumulation and allow for physiological recovery, which may reduce the risk of cumulative toxicity.
Troubleshooting Guides
Issue 1: Unexpected elevation in liver enzymes (ALT/AST) is observed after 3 months of continuous this compound administration.
-
Question: We have observed a significant, dose-dependent increase in serum ALT and AST levels in our rodent model after 90 days of daily this compound treatment. What are our next steps?
-
Answer:
-
Confirm the Finding: Repeat the liver enzyme measurements on a separate cohort to rule out experimental error.
-
Histopathological Analysis: Conduct a thorough histopathological examination of liver tissues from the treated animals to identify the nature and extent of liver damage (e.g., necrosis, steatosis, inflammation).
-
Mechanism of Injury Investigation: Perform mechanistic studies to understand the cause of hepatotoxicity. This could involve assays for oxidative stress (e.g., measuring glutathione (B108866) levels), mitochondrial dysfunction, or activation of apoptotic pathways (e.g., caspase-3 activity).
-
Dose De-escalation/Holiday: Evaluate if a lower dose or an intermittent dosing schedule can maintain efficacy while reducing liver injury.
-
Consider a Mitigating Agent: If the mechanism is identified (e.g., oxidative stress), consider co-administration with an antioxidant like N-acetylcysteine (NAC) in a pilot study.
-
Issue 2: High inter-individual variability in this compound plasma concentrations is complicating toxicity assessment.
-
Question: Our long-term study shows wide variations in this compound plasma levels among animals in the same dosing group, making it difficult to establish a clear dose-toxicity relationship. How can we address this?
-
Answer:
-
Investigate the Cause of Variability:
-
Metabolism: Investigate if genetic polymorphisms in metabolic enzymes (e.g., cytochrome P450s) could be responsible for the observed variability. Genotyping the animals could provide insights.
-
Formulation/Administration: Ensure the formulation is stable and that the administration technique (e.g., oral gavage, intraperitoneal injection) is consistent and accurate.
-
Food Effects: Assess if co-administration with food affects the absorption of this compound.
-
-
Refine Dosing Strategy: Consider a dose-by-body-surface-area or a more frequent, lower-dose schedule to potentially reduce variability.
-
Data Analysis: Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure (Area Under the Curve - AUC) rather than just the dose with the observed toxicity. This can provide a more accurate assessment of the exposure-response relationship.
-
Data Presentation
Table 1: Hypothetical Summary of Preclinical Long-Term Toxicity Findings for this compound
| Parameter | Low Dose (5 mg/kg/day) | Mid Dose (15 mg/kg/day) | High Dose (50 mg/kg/day) | Vehicle Control |
| Hepatotoxicity | ||||
| Serum ALT (U/L) | 45 ± 8 | 150 ± 25 | 450 ± 70** | 40 ± 5 |
| Serum AST (U/L) | 50 ± 7 | 180 ± 30 | 520 ± 85 | 48 ± 6 |
| Histopathology Score | 0.5 ± 0.2 | 2.5 ± 0.5* | 4.0 ± 0.8 | 0.2 ± 0.1 |
| Nephrotoxicity | ||||
| Serum Creatinine (mg/dL) | 0.6 ± 0.1 | 0.7 ± 0.1 | 1.2 ± 0.3 | 0.5 ± 0.1 |
| BUN (mg/dL) | 22 ± 4 | 25 ± 5 | 45 ± 8** | 20 ± 3 |
| Cardiotoxicity | ||||
| Cardiac Troponin I (ng/mL) | < 0.01 | < 0.01 | 0.05 ± 0.02 | < 0.01 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SD.
Experimental Protocols
Protocol: Dose-Response Assessment of this compound-Induced Hepatotoxicity and Evaluation of N-acetylcysteine (NAC) as a Mitigating Agent
-
Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the study.
-
Grouping (n=10 per group):
-
Group 1: Vehicle Control (0.5% methylcellulose, oral gavage)
-
Group 2: this compound (15 mg/kg, oral gavage)
-
Group 3: this compound (50 mg/kg, oral gavage)
-
Group 4: this compound (50 mg/kg) + NAC (100 mg/kg, intraperitoneal injection)
-
Group 5: NAC (100 mg/kg, intraperitoneal injection)
-
-
Dosing Regimen: Administer this compound or vehicle daily for 90 days. Administer NAC 1 hour prior to this compound dosing.
-
Monitoring:
-
Weekly: Body weight and clinical observations.
-
Monthly: Blood collection via tail vein for serum biochemistry (ALT, AST, ALP, Bilirubin).
-
-
Terminal Procedures (Day 91):
-
Collect terminal blood sample via cardiac puncture for full panel analysis.
-
Euthanize animals and perform necropsy.
-
Collect liver tissues for histopathological analysis (H&E staining) and for measuring oxidative stress markers (e.g., glutathione levels, malondialdehyde).
-
-
Data Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treated groups with the control group. A p-value of < 0.05 is considered statistically significant.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced hepatotoxicity.
Technical Support Center: NA-014 Application in Primary Neuron Cultures
This guide provides troubleshooting advice and frequently asked questions regarding the use of NA-014 in primary neuron cultures. The following protocols and recommendations are based on typical experimental workflows for assessing the effects of novel compounds on neuronal health.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in primary neuron cultures?
For initial experiments, a concentration range of 100 nM to 10 µM is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific neuronal type and experimental conditions. Factors such as neuron density, culture age (days in vitro - DIV), and media composition can influence the effective concentration.
Q2: I am observing significant cell death after applying this compound, even at low concentrations. What could be the cause?
Several factors could contribute to cytotoxicity:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your neurons, typically below 0.1%. Prepare a vehicle-only control to test for solvent effects.
-
Compound Purity: Impurities in the this compound batch could be cytotoxic. If possible, verify the purity of your compound.
-
Culture Health: The primary neurons might be stressed or unhealthy before treatment, making them more susceptible to any compound-induced stress. Assess the health of your cultures prior to adding this compound.
-
Concentration Calculation Error: Double-check your dilution calculations to ensure you are applying the intended concentration.
Q3: this compound does not seem to have any effect on my neurons. What should I do?
If you are not observing the expected biological activity, consider the following:
-
Concentration Too Low: The effective concentration might be higher than the range you have tested. Try a higher concentration range after ensuring it is not cytotoxic.
-
Incubation Time: The required incubation time for this compound to exert its effects might be longer or shorter than your current protocol. Perform a time-course experiment to identify the optimal treatment duration.
-
Compound Stability: this compound might be unstable in your culture medium or under your incubation conditions (e.g., light sensitivity). Refer to the compound's datasheet for stability information.
-
Mechanism of Action: Ensure your experimental assay is designed to detect the specific biological activity of this compound. For example, if this compound is a neuroprotective agent, its effects might only be observable in a disease model or under stressed conditions (e.g., excitotoxicity, oxidative stress).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent cell plating density. | Ensure a homogenous cell suspension and consistent plating volume across all wells. |
| Uneven compound distribution. | Mix the compound thoroughly in the media before adding it to the wells. For sensitive cultures, a partial media exchange is recommended over adding a small volume of concentrated compound. | |
| Precipitation of this compound in Culture Media | Poor solubility of the compound. | Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration remains low. Pre-warm the culture media before adding the compound stock. |
| Unexpected Morphological Changes | Off-target effects of the compound. | Perform a thorough literature search for known off-target effects of this compound or similar compounds. Reduce the concentration and/or incubation time. |
| Contamination of cultures. | Regularly check cultures for signs of bacterial or fungal contamination. |
Experimental Protocol: Determining Optimal this compound Concentration
This protocol outlines a typical dose-response experiment to determine the optimal working concentration of this compound.
-
Plate Primary Neurons: Plate primary neurons at a suitable density in 96-well plates. Culture the neurons for the desired number of days (e.g., DIV 7-10) to allow for maturation.
-
Prepare this compound Stock Solutions: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in pre-warmed, conditioned culture medium to achieve the desired final concentrations. Also, prepare a vehicle-only control with the same final solvent concentration.
-
Treat Neurons: Carefully remove a portion of the old media from each well and replace it with the media containing the different concentrations of this compound or the vehicle control.
-
Incubate: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO2).
-
Assess Neuronal Viability: Use a suitable viability assay, such as an MTT assay, LDH assay, or live/dead staining (e.g., Calcein-AM/Propidium Iodide), to quantify the effect of this compound on neuronal survival.
-
Data Analysis: Plot the neuronal viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (effective concentration) or IC50 (inhibitory concentration).
Visualizations
Caption: Workflow for determining the optimal this compound concentration.
Caption: Hypothetical signaling pathway for this compound neuroprotection.
Validation & Comparative
A Comparative Analysis of NA-014 and Other GLT-1 Activators for Glutamate Transporter Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel GLT-1 activator, NA-014, with other established GLT-1 activators, including ceftriaxone (B1232239), N-acetylcysteine (NAC), and LDN/OSU-0212320. The information presented is intended to assist researchers in making informed decisions for their studies on glutamate (B1630785) transporter modulation in various neurological and psychiatric disorders.
Mechanism of Action: A Tale of Two Strategies
Glutamate transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2), is the primary transporter responsible for clearing extracellular glutamate in the central nervous system. Its dysfunction is implicated in numerous pathologies, making it a key therapeutic target.[1] Current strategies to enhance GLT-1 function fall into two main categories: upregulation of GLT-1 expression and positive allosteric modulation of the existing transporters.
This compound represents a novel approach as a positive allosteric modulator (PAM) of GLT-1. It enhances the transporter's intrinsic activity by increasing its maximal transport velocity (Vmax) by 2- to 3-fold without altering its affinity for glutamate (Km).[2] This mechanism allows for a rapid enhancement of glutamate uptake without relying on the slower process of protein synthesis.
In contrast, traditional GLT-1 activators like ceftriaxone , N-acetylcysteine (NAC) , and LDN/OSU-0212320 primarily work by upregulating GLT-1 expression . Ceftriaxone, a beta-lactam antibiotic, is known to increase GLT-1 transcription, leading to higher protein levels.[3][4] NAC is believed to restore GLT-1 levels that are often reduced in pathological conditions.[5][6] LDN/OSU-0212320 acts as a translational activator, enhancing the synthesis of GLT-1 protein from existing mRNA.[7]
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data on the efficacy of this compound and other GLT-1 activators. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from various preclinical studies.
| Activator | Mechanism of Action | Key Efficacy Readout | Quantitative Effect | Animal Model/System | Reference(s) |
| This compound | Positive Allosteric Modulator | EC50 | 3 nM | EAAT2-transfected cells | |
| Vmax Increase | 2-3 fold | EAAT2-transfected cells | [2] | ||
| Reduction in cocaine-induced locomotion | Significant at 15 & 30 mg/kg (males), 15 mg/kg (females) | Rats | [8] | ||
| Reduction in methamphetamine hyperlocomotion | Significant at 60 mg/kg | Mice | [2] | ||
| Ceftriaxone | Upregulation of GLT-1 Expression | GLT-1 Protein Increase | Significant increase | Rodent hippocampus, cortex, and striatum | [3][9] |
| Reduction in ethanol (B145695) intake | ~5-fold | Alcohol-preferring rats | [3][4] | ||
| Increased glutamate uptake | ~30% increase | 6-OHDA rat model of Parkinson's disease | [10] | ||
| LDN/OSU-0212320 | Translational Activator | GLT-1 Protein Increase | Significant increase | Mouse hippocampus, cortex, and striatum | [9][11] |
| Neuroprotection in stroke model | Significantly smaller infarct size (males) | Mice | [7][12] | ||
| N-Acetylcysteine (NAC) | Restoration of GLT-1 Levels | Inhibition of cocaine reinstatement | Significant | Rat model of cocaine relapse | [5][6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the efficacy of GLT-1 activators.
In Vitro Glutamate Uptake Assay
This assay measures the functional activity of GLT-1 transporters in cell cultures or synaptosomes.
Objective: To quantify the rate of radiolabeled glutamate uptake by cells or vesicles expressing GLT-1.
Materials:
-
Cell lines (e.g., COS-7 or HEK293) transfected with GLT-1, or primary astrocyte cultures.
-
Radiolabeled substrate (e.g., [³H]-L-glutamate or [³H]-D-aspartate).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Test compounds (GLT-1 activators).
-
Scintillation counter.
Procedure:
-
Cell Culture and Plating: Plate cells in 96-well plates and allow them to adhere.
-
Equilibration: Remove culture medium and wash cells with pre-warmed assay buffer. Equilibrate the cells in the buffer for a defined period (e.g., 10 minutes) at 37°C.[13]
-
Compound Incubation: Add the test compounds at various concentrations to the wells and incubate for a specific duration.
-
Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.
-
Termination of Uptake: After a defined incubation time (e.g., 10 minutes), rapidly terminate the uptake by washing the cells with ice-cold assay buffer.[14]
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity incorporated into the cells using a scintillation counter.
-
Data Analysis: Calculate the rate of glutamate uptake and determine the EC50 or Vmax for the test compounds.
Western Blotting for GLT-1 Expression
This technique is used to quantify the amount of GLT-1 protein in tissue or cell lysates.
Objective: To determine the effect of GLT-1 activators on the expression level of the GLT-1 protein.
Materials:
-
Tissue or cell samples.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific for GLT-1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins based on their molecular weight.[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against GLT-1, followed by incubation with the HRP-conjugated secondary antibody.[15]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensity corresponding to GLT-1 and normalize it to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in GLT-1 activation and the experimental procedures used to study them can aid in understanding.
Signaling Pathways of GLT-1 Activation
References
- 1. Frontiers | Post-translational Regulation of GLT-1 in Neurological Diseases and Its Potential as an Effective Therapeutic Target [frontiersin.org]
- 2. Protein kinase C-dependent trafficking of glutamate transporters excitatory amino acid carrier 1 and glutamate transporter 1b in cultured cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of ceftriaxone on GLT1 isoforms, xCT and associated signaling pathways in P rats exposed to ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ceftriaxone on GLT1 isoforms, xCT and associated signaling pathways in P rats exposed to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate transporter GLT-1 mediates N-acetylcysteine inhibition of cocaine reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamate transporter GLT-1 mediates N-acetylcysteine inhibition of cocaine reinstatement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The role of astrocytic glutamate transporters GLT-1 and GLAST in neurological disorders: potential targets for neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics [frontiersin.org]
- 10. Ceftriaxone increases glutamate uptake and reduces striatal tyrosine hydroxylase loss in 6-OHDA Parkinson’s model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Glutamate Transporter-1 (GLT-1) Confers Sex-Dependent Neuroprotection in Brain Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]
- 15. bio-rad.com [bio-rad.com]
A Comparative Guide to Glutamate Transporter Modulators: Ceftriaxone vs. NA-014
An Objective Analysis for Researchers and Drug Development Professionals
Introduction
Dysregulation of glutamate (B1630785) homeostasis is a key pathological feature in a range of neurological disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Parkinson's disease, and brain ischemia.[1][2][3][4][5][6] The excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter 1 (GLT-1), is the primary transporter responsible for clearing excess glutamate from the synaptic cleft in the central nervous system.[2][5] Consequently, upregulation of GLT-1 expression and function represents a promising therapeutic strategy.[7][8]
This guide provides a comparative overview of two agents reported to modulate glutamate transporter expression: the well-established β-lactam antibiotic, ceftriaxone (B1232239), and the compound designated as NA-014. While extensive preclinical data exists for ceftriaxone, public information regarding this compound is not available at the time of this publication. Therefore, this document will present a comprehensive analysis of ceftriaxone, with placeholder sections for this compound to be populated as data becomes available.
Mechanism of Action
Ceftriaxone: Ceftriaxone has been identified as a potent stimulator of GLT-1 expression.[2][5][9] The primary mechanism of action involves the activation of the nuclear factor-κB (NF-κB) signaling pathway.[2][5][10] This leads to the enhanced transcription of the EAAT2 gene, resulting in increased synthesis of GLT-1 protein and its subsequent localization to the plasma membrane of astrocytes.[2][5][10] This upregulation of functional GLT-1 transporters enhances the capacity for glutamate uptake, thereby reducing excitotoxicity.[2][5]
This compound: Information regarding the mechanism of action for this compound is not publicly available.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the quantitative data on the effects of ceftriaxone on GLT-1 expression and function in various in vitro models.
| Parameter | Ceftriaxone | This compound | Reference |
| Cell Type | Primary Human Fetal Astrocytes (PHFA) | Data Not Available | [2][5][10] |
| Concentration | 10 - 100 µM | Data Not Available | [9] |
| Treatment Duration | 5 days | Data Not Available | [9][11] |
| Effect on GLT-1 Expression | ~2-fold increase in GLT-1 protein expression | Data Not Available | [11] |
| Effect on Glutamate Uptake | Significant increase in glutamate uptake activity | Data Not Available | [2][5][10] |
Quantitative Comparison of In Vivo Efficacy
The table below outlines the in vivo effects of ceftriaxone in various animal models of neurological disorders.
| Parameter | Ceftriaxone | This compound | Reference |
| Animal Model | Rat model of Parkinson's disease (6-OHDA lesion) | Data Not Available | [12] |
| Dosage | 200 mg/kg/day, i.p. | Data Not Available | [9][12] |
| Treatment Duration | 7 consecutive days | Data Not Available | [12] |
| Effect on GLT-1 Expression | Upregulation of GLT-1 protein expression in the striatum | Data Not Available | [12] |
| Neuroprotective Effect | Increased survival of dopaminergic neurons | Data Not Available | [12] |
| Animal Model | Mouse model of Alzheimer's disease (Aβ25-35 injection) | Data Not Available | [13] |
| Dosage | 100 mg/kg/day, i.p. | Data Not Available | [13] |
| Treatment Duration | 36 days | Data Not Available | [13] |
| Effect | Attenuated amyloid deposition and neuroinflammation | Data Not Available | [13] |
| Animal Model | Rat model of traumatic brain injury | Data Not Available | [14] |
| Dosage | 200 mg/kg, i.v. (single dose) | Data Not Available | [14] |
| Effect on GLT-1 Expression | Up-regulated GLT-1 expression | Data Not Available | [14] |
| Effect | Reduced cerebral edema and cognitive deficits | Data Not Available | [14] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway for ceftriaxone-mediated GLT-1 upregulation and a general experimental workflow for assessing glutamate transporter modulators.
Caption: Ceftriaxone Signaling Pathway for GLT-1 Upregulation.
Caption: General Experimental Workflow for Evaluating Glutamate Transporter Modulators.
Experimental Protocols
1. In Vitro GLT-1 Expression and Function
-
Cell Culture: Primary human fetal astrocytes (PHFA) are cultured in antibiotic-free medium for at least 7 days prior to experimentation.[10]
-
Treatment: Cells are treated with varying concentrations of the test compound (e.g., ceftriaxone 10-100 µM) for a specified duration (e.g., 5 days).
-
Western Blot Analysis:
-
Cell lysates are prepared and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for GLT-1.
-
A secondary antibody conjugated to horseradish peroxidase is used for detection via chemiluminescence.
-
Band intensities are quantified and normalized to a loading control (e.g., β-actin).
-
-
Glutamate Uptake Assay:
-
PHFA are plated in triplicate.
-
Cells are incubated with [3H]-D-aspartate (a non-metabolizable substrate of glutamate transporters) in the presence or absence of the test compound.
-
Uptake is terminated by washing with ice-cold buffer.
-
Cells are lysed, and the radioactivity is measured using a scintillation counter.
-
2. In Vivo Neuroprotective Efficacy
-
Animal Models: A relevant animal model of a neurological disorder is utilized (e.g., 6-hydroxydopamine-induced model of Parkinson's disease in rats).
-
Drug Administration: The test compound is administered via a clinically relevant route (e.g., intraperitoneal injection of ceftriaxone at 200 mg/kg/day).
-
Behavioral Testing: Functional outcomes are assessed using appropriate behavioral tests (e.g., apomorphine-induced rotations for Parkinson's models).
-
Immunohistochemistry:
-
Animals are euthanized, and brains are collected, fixed, and sectioned.
-
Brain sections are incubated with a primary antibody against GLT-1 and a marker for the cell type of interest (e.g., tyrosine hydroxylase for dopaminergic neurons).
-
A fluorescently labeled secondary antibody is used for visualization.
-
Images are captured using a confocal microscope, and protein expression and cell survival are quantified.
-
Conclusion
Ceftriaxone is a well-characterized modulator of glutamate transporter expression with demonstrated efficacy in a variety of preclinical models of neurological disease.[1][3][4][6][9] Its mechanism of action, centered on the NF-κB-mediated upregulation of GLT-1, provides a clear rationale for its neuroprotective effects.[2][5][10] As a repurposed drug, it has a known safety profile, although clinical translation for neurological disorders remains under investigation.[7]
Currently, there is a lack of publicly available data on this compound, precluding a direct comparison with ceftriaxone. Future research and publications on this compound will be necessary to ascertain its potential as a glutamate transporter modulator and to understand its mechanism of action, efficacy, and safety profile relative to existing compounds like ceftriaxone. Researchers are encouraged to use the structured framework and protocols presented in this guide to evaluate novel glutamate transporter modulators.
References
- 1. Repurposing of the β-Lactam Antibiotic, Ceftriaxone for Neurological Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Ceftriaxone Induction of Excitatory Amino Acid Transporter-2 Expression and Glutamate Uptake in Primary Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Repurposing of the β-Lactam Antibiotic, Ceftriaxone for Neurological Disorders: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of ceftriaxone induction of excitatory amino acid transporter-2 expression and glutamate uptake in primary human astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Frontiers | Ceftriaxone as a Novel Therapeutic Agent for Hyperglutamatergic States: Bridging the Gap Between Preclinical Results and Clinical Translation [frontiersin.org]
- 8. Frontiers | The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics [frontiersin.org]
- 9. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Glial Glutamate Transporter 1 (GLT1) Is Expressed by Pancreatic β-Cells and Prevents Glutamate-induced β-Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ceftriaxone Ameliorates Motor Deficits and Protects Dopaminergic Neurons in 6-Hydroxydopamine-Lesioned Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Neuroprotective Effects of Ceftriaxone Involve the Reduction of Aβ Burden and Neuroinflammatory Response in a Mouse Model of Alzheimer’s Disease [frontiersin.org]
- 14. The beta-lactam antibiotic, ceftriaxone, provides neuroprotective potential via anti-excitotoxicity and anti-inflammation response in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of NA-014 for EAAT2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of NA-014, a novel positive allosteric modulator (PAM), for the Excitatory Amino Acid Transporter 2 (EAAT2) over other EAAT subtypes. The data presented herein is crucial for researchers investigating glutamatergic neurotransmission and developing therapeutics for neurological disorders where EAAT2 dysfunction is implicated.
Executive Summary
This compound has been identified as a potent and selective positive allosteric modulator of EAAT2.[1][2][3] Experimental data demonstrates that this compound significantly enhances EAAT2-mediated glutamate (B1630785) uptake at nanomolar concentrations. Crucially, studies have shown that this compound exhibits high selectivity for EAAT2, with no observed activity at EAAT1 or EAAT3 subtypes.[1][2] Data on the activity of this compound at EAAT4 and EAAT5 is not currently available in the reviewed scientific literature.
Comparative Selectivity Profile of this compound
The following table summarizes the available quantitative data on the activity of this compound across different EAAT subtypes. The data is derived from radiolabeled L-glutamate uptake assays in COS-7 cells transiently expressing the respective human EAAT subtype.
| Transporter Subtype | This compound Activity | EC₅₀ (nM) | Efficacy (% of control) | Reference |
| EAAT1 (GLAST) | No activity observed | - | - | [1][2] |
| EAAT2 (GLT-1) | Positive Allosteric Modulator | 3.5 ± 2.0 | 167.3 ± 8.3 | [1][2] |
| EAAT3 (EAAC1) | No activity observed | - | - | [1][2] |
| EAAT4 | Data not available | - | - | |
| EAAT5 | Data not available | - | - |
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator of EAAT2. This means it binds to a site on the transporter that is distinct from the glutamate binding site. This binding event induces a conformational change in the EAAT2 protein that increases the maximal velocity (Vmax) of glutamate transport, without significantly altering the affinity of the transporter for glutamate (Km).[1][2] By enhancing the efficiency of glutamate clearance from the synaptic cleft, this compound can help to mitigate excitotoxicity, a pathological process implicated in numerous neurological disorders.
Mechanism of this compound action on the EAAT2 transporter.
Experimental Protocols
The selectivity of this compound for EAAT2 over other subtypes was determined using a [³H]L-glutamate uptake assay in a cellular model.
Objective: To quantify the effect of this compound on the glutamate transport activity of human EAAT1, EAAT2, and EAAT3.
Materials:
-
COS-7 cells
-
Plasmids encoding human EAAT1, EAAT2, and EAAT3
-
Lipofectamine 2000 or similar transfection reagent
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4)
-
[³H]L-glutamate (specific activity ~50 Ci/mmol)
-
This compound
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture and Transfection:
-
Culture COS-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed cells into 24-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
Transfect cells with plasmids encoding either hEAAT1, hEAAT2, or hEAAT3 using a suitable transfection reagent according to the manufacturer's protocol. Use an empty vector as a control.
-
Allow 24-48 hours for transporter expression.
-
-
Glutamate Uptake Assay:
-
Wash the cells twice with pre-warmed KRH buffer.
-
Pre-incubate the cells for 10-20 minutes at 37°C with KRH buffer containing various concentrations of this compound.
-
Initiate the glutamate uptake by adding KRH buffer containing a final concentration of 50 nM [³H]L-glutamate and the corresponding concentration of this compound.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 0.1 M NaOH or a suitable lysis buffer.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the background radioactivity from cells transfected with the empty vector.
-
Normalize the data to the protein concentration in each well.
-
Calculate the percentage of glutamate uptake relative to the vehicle control (0.1% DMSO).
-
Plot the concentration-response curves and determine the EC₅₀ values using non-linear regression analysis (e.g., using GraphPad Prism).
-
Workflow for determining the selectivity of this compound.
Conclusion
References
NA-014's Impact on Addiction Models: A Cross-Study Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical data on NA-014, a novel positive allosteric modulator (PAM) of the glutamate (B1630785) transporter 1 (GLT-1), in rodent models of addiction. The data presented here is compiled from peer-reviewed studies to offer an objective overview of this compound's efficacy and pharmacological profile, facilitating informed decisions in addiction research and drug development.
Executive Summary
Preclinical evidence suggests that this compound attenuates behaviors associated with the rewarding and stimulant properties of cocaine and methamphetamine in rodents. By enhancing the function of GLT-1, this compound is believed to restore glutamate homeostasis in key brain regions implicated in addiction, thereby reducing drug-seeking and drug-taking behaviors. The available data, primarily from locomotor activity and conditioned place preference (CPP) studies, indicate dose-dependent and, in some cases, sex-specific effects. Notably, there is a current lack of published data on the effects of this compound in self-administration and reinstatement models, which are critical for evaluating its potential to prevent relapse.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound on cocaine- and methamphetamine-induced behaviors.
Table 1: Effects of this compound on Cocaine-Induced Locomotor Activity in Rats
| Sex | This compound Dose (mg/kg) | Cocaine Dose (mg/kg) | Outcome | Reference |
| Male | 15 | 10 | Significant reduction in locomotion | [1][2] |
| Male | 30 | 10 | Significant reduction in locomotion | [1][2] |
| Male | 60 | 10 | Ineffective | [1][2] |
| Female | 15 | 10 | Significant reduction in locomotion | [1][2] |
| Female | 30 | 10 | Ineffective (or enhanced locomotion) | [1] |
| Female | 60 | 10 | Ineffective | [1][2] |
Table 2: Effects of this compound on Cocaine Conditioned Place Preference (CPP) in Rats
| Sex | This compound Dose (mg/kg) | Cocaine Dose (mg/kg) | Outcome | Reference |
| Male | 15 | 10 | No significant effect | [1][2] |
| Male | 30 | 10 | Reduced expression of CPP | [1][2] |
| Male | 60 | 10 | Reduced expression of CPP | [1][2] |
| Female | 15 | 15 | No significant effect | [1][2] |
| Female | 30 | 15 | Reduced expression of CPP | [1][2] |
| Female | 60 | 15 | Not reported |
Note: this compound administered during the expression (post-test) phase of CPP.
Table 3: Effects of this compound on Methamphetamine-Induced Behaviors in Male Mice
| Behavioral Model | This compound Dose (mg/kg) | Methamphetamine Dose (mg/kg) | Outcome | Reference |
| Acute Hyperlocomotion | 30 | 1-3 | Reduced ambulation | [3] |
| Acute Hyperlocomotion | 60 | 1-3 | Reduced ambulation | [3] |
| Behavioral Sensitization | 60 | 3 (repeated) | Reduced development of sensitization | [3] |
| Conditioned Place Preference (Expression) | 30 | Not specified | ~37% reduction (not statistically significant) | [3] |
| Conditioned Place Preference (Expression) | 60 | Not specified | ~61% reduction (statistically significant) | [3] |
| Conditioned Place Preference (Development) | 60 | Not specified | No effect | [3] |
Table 4: Effects of this compound on its Own (Control Experiments)
| Behavioral Model | This compound Dose (mg/kg) | Species | Outcome | Reference |
| Locomotor Activity | Up to 60 | Rats | No effect on baseline locomotion | [1][2] |
| Conditioned Place Preference | 30 | Rats | Not rewarding or aversive | [1] |
| Locomotor Activity | 60 | Mice | No effect on spontaneous activity | [3] |
Experimental Protocols
Cocaine-Induced Locomotor Activity in Rats
Apparatus: Standard locomotor activity chambers equipped with infrared beams to detect movement.[4]
Procedure:
-
Habituation: Rats are habituated to the locomotor activity chambers for a set period (e.g., 60 minutes) on the day prior to testing.[4]
-
Drug Administration: On the test day, rats receive an intraperitoneal (i.p.) injection of this compound (15, 30, or 60 mg/kg) or vehicle.
-
Post-Injection Period: Following this compound administration, there is a brief period (e.g., 15 minutes) before the cocaine injection to allow for drug distribution.[1]
-
Cocaine Challenge: Rats are then administered an i.p. injection of cocaine (10 mg/kg).[1]
-
Data Collection: Locomotor activity (e.g., distance traveled, ambulatory counts, stereotypic movements) is recorded for a specified duration (e.g., 90 minutes) immediately following the cocaine injection.[1]
Cocaine Conditioned Place Preference (CPP) in Rats
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.[1]
Procedure:
-
Pre-Conditioning (Baseline): On Day 1, rats are allowed to freely explore all three chambers for a set duration (e.g., 15-20 minutes) to determine initial place preference.[1]
-
Conditioning (Days 2-5): This phase typically consists of four conditioning sessions. On alternating days, rats receive an i.p. injection of cocaine (10-15 mg/kg) and are confined to one of the outer chambers for a set period (e.g., 30 minutes). On the other days, they receive a saline injection and are confined to the opposite chamber. The drug-paired chamber is counterbalanced across animals.[1]
-
Post-Conditioning (Test Day): On the test day, rats receive an i.p. injection of this compound (15, 30, or 60 mg/kg) or vehicle. After a short delay, they are placed in the central chamber and allowed to freely explore the entire apparatus for a set duration (e.g., 15-20 minutes) in a drug-free state.[1]
-
Data Analysis: The time spent in each chamber is recorded, and a CPP score is calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber. A reduction in this score by this compound indicates an attenuation of the rewarding properties of cocaine-associated cues.[1]
Methamphetamine-Induced Hyperlocomotion and CPP in Mice
Locomotor Activity:
-
Procedure: Mice receive an i.p. injection of this compound (30 or 60 mg/kg) or vehicle 15 minutes prior to an i.p. injection of methamphetamine (1-3 mg/kg). Locomotor activity is then recorded.[3]
-
Sensitization: For behavioral sensitization studies, this injection pairing is repeated every other day for a set period (e.g., 15 days), and locomotor activity is measured on specific days (e.g., days 1, 5, and 15) to assess the development of a sensitized response.[3]
Conditioned Place Preference:
-
Procedure: A similar multi-day CPP protocol as described for rats is used.
-
Expression: To test for effects on the expression of CPP, this compound (30 or 60 mg/kg) is administered prior to the post-conditioning test.[3]
-
Development: To test for effects on the development of CPP, this compound (60 mg/kg) is co-administered with methamphetamine during the conditioning phase.[3]
Mandatory Visualization
Signaling Pathway of this compound in the Context of Addiction
References
- 1. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulator of GLT-1 reduces methamphetamine hyperlocomotion, sensitization and conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cocaine-induced locomotor activity is increased by prior handling in adolescent but not adult female rats - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings: A Comparative Analysis of NA-014's Behavioral Effects
For Immediate Release
This guide provides a detailed comparison of the behavioral effects of NA-014, a novel positive allosteric modulator (PAM) of the glutamate (B1630785) transporter 1 (GLT-1), with control conditions in preclinical models of substance use disorders. The data presented here are synthesized from peer-reviewed publications to assist researchers, scientists, and drug development professionals in evaluating and potentially replicating these findings.
Executive Summary
This compound has demonstrated efficacy in reducing cocaine- and methamphetamine-induced behavioral changes in rodent models. Specifically, it has been shown to attenuate hyperlocomotion and the expression of conditioned place preference (CPP), key indicators of the rewarding and reinforcing effects of these psychostimulants. The compound's mechanism of action, through the enhancement of glutamate reuptake by GLT-1, presents a promising therapeutic avenue for addiction. This guide offers a comprehensive overview of the quantitative data, experimental protocols, and the underlying signaling pathway.
Data Presentation: this compound's Impact on Psychostimulant-Induced Behaviors
The following tables summarize the key quantitative findings from studies investigating the effects of this compound on cocaine- and methamphetamine-induced behaviors.
Table 1: Effect of this compound on Cocaine-Induced Locomotion in Rats [1][2]
| Sex | This compound Dose (mg/kg) | Cocaine Dose (mg/kg) | % Reduction in Locomotion (vs. Cocaine alone) | Statistical Significance |
| Male | 15 | 10 | Significant | p < 0.05 |
| Male | 30 | 10 | Significant | p < 0.05 |
| Male | 60 | 10 | Not Significant | - |
| Female | 15 | 10 | Significant | p < 0.05 |
| Female | 30 | 10 | Not Significant | - |
| Female | 60 | 10 | Not Significant | - |
Table 2: Effect of this compound on Cocaine Conditioned Place Preference (CPP) in Rats [1][2]
| Sex | This compound Dose (mg/kg) | Cocaine Dose (mg/kg) | Effect on CPP Expression | Statistical Significance |
| Male | 15 | 10 | No significant reduction | - |
| Male | 30 | 10 | Significant reduction | p < 0.05 |
| Male | 60 | 10 | Significant reduction | p < 0.05 |
| Female | 15 | 10 | No significant reduction | - |
| Female | 30 | 10 | Significant reduction | p < 0.05 |
| Female | 60 | 10 | Not specified | - |
Table 3: Effect of this compound on Methamphetamine-Induced Acute Ambulation in Mice [3][4]
| This compound Dose (mg/kg) | Methamphetamine Dose (mg/kg) | Effect on Ambulation | Statistical Significance |
| 30 | Not specified | Reduction at 30 min post-injection | p < 0.05 |
| 60 | Not specified | Reduction from 15-30 min post-injection | p < 0.05 |
Table 4: Effect of this compound on Methamphetamine Conditioned Place Preference (CPP) in Mice [3][4]
| This compound Dose (mg/kg) | Methamphetamine Dose (mg/kg) | % Reduction in CPP Expression | Statistical Significance |
| 30 | Not specified | ~37% | Not Significant |
| 60 | Not specified | ~61% | p < 0.05 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methods described in the cited research, the following diagrams have been generated.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the reviewed publications.
Locomotor Activity Assay (Rat Model)[2]
-
Animals: Male and female Sprague-Dawley rats were used.
-
Apparatus: Standard locomotor activity chambers equipped with infrared photobeams to automatically record movement.
-
Procedure:
-
Rats were first habituated to the locomotor activity chambers.
-
On the test day, rats were injected intraperitoneally (IP) with either vehicle or this compound at doses of 15, 30, or 60 mg/kg.
-
Fifteen minutes following the initial injection, rats received an IP injection of cocaine hydrochloride at a dose of 10 mg/kg.
-
Locomotor activity was then recorded for a period of 180 minutes.
-
The primary measure was the total distance traveled or the number of photobeam breaks.
-
Conditioned Place Preference (CPP) Assay (Rat and Mouse Models)[2][3]
-
Animals: Male and female Sprague-Dawley rats or male mice were used.
-
Apparatus: A two-compartment CPP box with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-Conditioning (Baseline): On the first day, animals were allowed to freely explore both compartments of the apparatus for a set period (e.g., 15 minutes) to determine any initial preference for one side.
-
Conditioning: This phase typically occurred over several days. On drug conditioning days, animals were injected with either cocaine or methamphetamine and immediately confined to one of the compartments (the initially non-preferred side for unbiased designs). On alternate days (saline conditioning), they received a saline injection and were confined to the opposite compartment.
-
Post-Conditioning (Test): On the test day, following the conditioning phase, animals were injected with either vehicle or this compound. They were then placed back in the CPP apparatus with free access to both compartments, and the time spent in each side was recorded.
-
An increase in time spent in the drug-paired compartment during the test phase, compared to the baseline, is interpreted as a conditioned preference. The effect of this compound is measured by its ability to reduce this preference.
-
Conclusion
The available data from published studies indicate that this compound is a promising compound for mitigating the behavioral effects of psychostimulants like cocaine and methamphetamine. Its mechanism of action as a GLT-1 PAM offers a novel approach to modulating the glutamatergic dysregulation associated with substance use disorders. The provided data and protocols should serve as a valuable resource for researchers seeking to build upon these findings. Further investigation into the sex-specific effects and the broader therapeutic potential of this compound is warranted.
References
- 1. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulator of GLT-1 reduces methamphetamine hyperlocomotion, sensitization and conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulator of GLT-1 reduces methamphetamine hyperlocomotion, sensitization and conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of NA-014 and Other Therapeutic Strategies for Cocaine Addiction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel therapeutic candidate NA-014 against established and other investigational treatments for cocaine use disorder. The content is structured to offer an objective overview, supported by available preclinical and clinical data, to inform research and development efforts in the field of addiction medicine.
Executive Summary
Cocaine addiction remains a significant public health challenge with limited effective pharmacotherapies. Current treatment strategies primarily involve behavioral therapies, with some off-label use of medications targeting various neurotransmitter systems. This guide examines the preclinical profile of this compound, a novel positive allosteric modulator of the glutamate (B1630785) transporter 1 (GLT-1), in the context of existing treatments, including the anticonvulsant topiramate (B1683207), the antidepressant bupropion (B1668061), and the behavioral intervention known as contingency management. While direct comparative clinical data for this compound is not yet available, this analysis of its distinct mechanism of action and preclinical efficacy offers a valuable perspective for the research community.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and other cocaine addiction treatments. It is critical to note that the data for this compound is derived from preclinical animal studies, whereas the data for other treatments are primarily from human clinical trials. This inherent difference in study populations and designs precludes direct statistical comparison but allows for a mechanistic and efficacy-based discussion.
Table 1: Comparison of Pharmacological Treatments for Cocaine Addiction
| Treatment | Mechanism of Action | Efficacy Measures (Primary Outcome) | Study Population |
| This compound | Positive allosteric modulator of glutamate transporter 1 (GLT-1), increasing glutamate uptake.[1][2] | Preclinical: Significant reduction in cocaine-induced locomotor activity and conditioned place preference (CPP) in rats.[1][2] | Male and Female Sprague-Dawley rats.[1] |
| Topiramate | Antagonizes AMPA/kainate glutamate receptors and enhances GABAergic activity.[3] | Clinical: Increased proportion of cocaine non-use days (13.3% vs 5.3% for placebo) and increased likelihood of urinary cocaine-free weeks (16.6% vs 5.8% for placebo).[4][5] | Cocaine-dependent adults.[4][5] |
| Bupropion | Norepinephrine-dopamine reuptake inhibitor (NDRI).[6] | Clinical: Mixed results. Some studies show a reduction in cocaine use, particularly when combined with contingency management, while others show no significant effect.[6][7][8] | Cocaine-dependent adults, some with co-occurring methadone maintenance.[6][7] |
Table 2: Comparison of Behavioral and Pharmacological Treatments for Cocaine Addiction
| Treatment | Mechanism of Action | Efficacy Measures (Primary Outcome) | Study Population |
| This compound | Neurobiological: Enhances glutamate homeostasis in the brain's reward circuitry.[1][2] | Preclinical: Dose-dependent reduction in cocaine-seeking behaviors in animal models.[1][2] | Rodent models of cocaine addiction.[1] |
| Contingency Management (CM) | Behavioral: Provides tangible rewards for objective evidence of abstinence from cocaine.[9][10][11] | Clinical: Significantly associated with an increased likelihood of having a negative test result for the presence of cocaine. Odds ratios for abstinence are consistently above 2.0 compared to control groups.[11][12][13] | Cocaine-dependent adults in outpatient settings.[9][11][12][13] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, offering a basis for understanding the presented data.
This compound Preclinical Studies
1. Cocaine-Induced Locomotor Activity in Rats
-
Objective: To assess the effect of this compound on the hyperlocomotor activity induced by cocaine, a proxy for the stimulant effects of the drug.
-
Animals: Male and female Sprague-Dawley rats.[1]
-
Apparatus: Standard locomotor activity chambers equipped with infrared beams to detect movement.
-
Procedure:
-
Habituation: Rats were placed in the locomotor chambers for a 60-minute habituation period to establish a baseline activity level.
-
Pre-treatment: Animals were administered either vehicle or this compound at doses of 15, 30, or 60 mg/kg via intraperitoneal (IP) injection.
-
Cocaine Administration: 15 minutes after this compound or vehicle administration, rats received an IP injection of cocaine (10 mg/kg).
-
Data Collection: Locomotor activity (horizontal, ambulatory, and stereotypic movements) was recorded for 105 minutes following the cocaine injection.
-
-
Data Analysis: The total distance traveled and the number of stereotypic movements were compared between the this compound treated groups and the vehicle-treated control group using two-way ANOVA followed by Dunnett's multiple comparison post-hoc test.[1]
2. Cocaine-Induced Conditioned Place Preference (CPP) in Rats
-
Objective: To evaluate the effect of this compound on the rewarding properties of cocaine as measured by the CPP paradigm.
-
Animals: Male and female Sprague-Dawley rats.[1]
-
Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
-
Procedure:
-
Pre-Conditioning (Day 1): Rats were allowed to freely explore all three chambers for 20 minutes to determine their initial preference for either of the outer chambers.
-
Conditioning (Days 2-5): This phase consisted of four days of conditioning sessions. In the morning, rats received a saline injection and were confined to their preferred chamber for 20 minutes. Six hours later, they received an injection of either cocaine (10 mg/kg for males, 15 mg/kg for females) or saline and were confined to their non-preferred chamber for 20 minutes.
-
Test Day (Day 6): Rats were administered vehicle or this compound (15, 30, or 60 mg/kg, IP). Five minutes later, they were placed in the central chamber with free access to all chambers for 20 minutes.
-
-
Data Analysis: The time spent in the cocaine-paired chamber was recorded and compared between the this compound treated groups and the vehicle-treated group. A CPP score was calculated as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber. Statistical analysis was performed using a one-way ANOVA with Tukey's post-hoc test.[1][14]
Topiramate Clinical Trial
-
Objective: To determine the efficacy of topiramate in promoting abstinence from cocaine in cocaine-dependent individuals.
-
Study Design: A 12-week, double-blind, randomized, placebo-controlled trial.[5]
-
Procedure:
-
Randomization: Participants were randomly assigned to receive either topiramate or a placebo.
-
Dosing: The topiramate dose was escalated over the first six weeks from 50 mg/day to a target maintenance dose of 300 mg/day for weeks 6 through 12.
-
Concomitant Therapy: All participants received weekly cognitive-behavioral therapy.
-
Outcome Measures: The primary outcome was the weekly proportion of cocaine non-use days, assessed through self-report and thrice-weekly urine drug screens. Secondary outcomes included urinary cocaine-free weeks and craving scores.
-
-
Data Analysis: An intent-to-treat analysis was used to compare the outcomes between the topiramate and placebo groups.[5]
Bupropion Clinical Trial
-
Objective: To evaluate the efficacy of bupropion for reducing cocaine use in cocaine-dependent individuals.
-
Study Design: A multi-site, randomized, placebo-controlled trial.[6][7]
-
Participants: Cocaine-dependent individuals, with some studies focusing on patients also receiving methadone maintenance treatment.[6][7]
-
Procedure:
-
Randomization: Participants were assigned to receive either bupropion (typically 300 mg/day) or a placebo.
-
Concomitant Therapy: Participants often received concurrent behavioral therapy, such as contingency management or cognitive-behavioral therapy.
-
Outcome Measures: The primary outcome was typically the number of cocaine-negative urine samples provided during the treatment period.
-
-
Data Analysis: The proportion of cocaine-negative urine samples was compared between the bupropion and placebo groups.[6][7]
Contingency Management Clinical Trial
-
Objective: To assess the efficacy of contingency management in promoting cocaine abstinence.
-
Study Design: Randomized controlled trials comparing contingency management plus standard care to standard care alone.[9][11][12]
-
Participants: Cocaine-dependent outpatients.
-
Procedure:
-
Randomization: Participants were randomly assigned to either the contingency management group or a control group.
-
Intervention: Participants in the contingency management group received incentives (e.g., vouchers exchangeable for goods and services, or chances to win prizes) for providing cocaine-negative urine samples. The value of the incentives often escalated with consecutive negative samples. The control group received standard care, which typically included counseling.
-
Outcome Measures: The primary outcome was the longest duration of continuous cocaine abstinence, verified by urinalysis. Other measures included the proportion of cocaine-negative samples submitted.
-
-
Data Analysis: The duration of abstinence and the proportion of negative urine samples were compared between the contingency management and control groups.[11][12]
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in cocaine addiction and the proposed mechanisms of action for this compound and other treatments.
Cocaine's Effect on the Dopaminergic Synapse
Cocaine's primary mechanism of action is the blockade of the dopamine (B1211576) transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft and subsequent overstimulation of postsynaptic dopamine receptors. This process is central to the reinforcing effects of the drug.
Glutamatergic Dysregulation in Cocaine Addiction
Chronic cocaine use leads to significant alterations in the brain's glutamate system, particularly in the prefrontal cortex and nucleus accumbens. This dysregulation is implicated in the compulsive drug-seeking behavior and relapse characteristic of addiction.
Mechanism of Action of this compound
This compound acts as a positive allosteric modulator of GLT-1, enhancing its ability to clear excess glutamate from the synapse. This is hypothesized to restore glutamate homeostasis and thereby reduce cocaine-seeking behavior.
References
- 1. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind, placebo-controlled trial of topiramate for the treatment of comorbid cocaine and alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. Naltrexone-bupropion combinations do not affect cocaine self-administration in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Influence of Acute Bupropion Pretreatment on the Effects of Intranasal Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. The Efficacy of Contingency Management on Cocaine Craving, using Prize-based Reinforcement of Abstinence in Cocaine Users - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Contingency Management for Cocaine Treatment: Cash vs. Vouchers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A randomized trial adapting contingency management targets based on initial abstinence status of cocaine-dependent patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Individual differences in cocaine-induced conditioned place preference in male rats: Behavioral and transcriptomic evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NA-014 and Current Treatment Strategies for Methamphetamine Use Disorder
A Head-to-Head Comparison of the Investigational Compound NA-014 with Established and Emerging Therapies for Methamphetamine Addiction
Researchers and drug development professionals are continuously exploring novel therapeutic avenues for methamphetamine use disorder (MUD), a condition for which there is currently no FDA-approved medication.[1][2][3][4] This guide provides a comparative overview of the preclinical investigational compound this compound and current treatment options for MUD, including behavioral therapies and other pharmacotherapies under investigation. It is important to note that no direct head-to-head clinical studies comparing this compound with other treatments have been conducted, as this compound is still in the preclinical stage of development.
Overview of Investigational Compound this compound
This compound is a positive allosteric modulator (PAM) of the glutamate (B1630785) transporter subtype 1 (GLT-1).[5][6] Its mechanism of action involves increasing the reuptake of glutamate, a primary excitatory neurotransmitter in the brain.[5][6] Enhanced glutamate transmission is believed to play a role in the rewarding and reinforcing effects of methamphetamine.[5][6] Preclinical studies in animal models have suggested that by enhancing glutamate clearance, this compound may reduce some of the behavioral effects induced by methamphetamine.[5][6]
Current and Investigational Treatment Options for Methamphetamine Use Disorder
The standard of care for MUD primarily involves behavioral interventions.[1][3] Several medications are also being investigated for their potential to treat this disorder.
Behavioral Therapies:
-
Cognitive-Behavioral Therapy (CBT): This therapy helps individuals identify and change harmful thought patterns and behaviors that contribute to their addiction.[1][7]
-
Inpatient and Outpatient Programs: These structured programs provide a supportive environment for recovery, offering services such as detoxification, counseling, and therapy.[3][7]
Investigational Pharmacotherapies:
While no medications are currently FDA-approved specifically for MUD, some have shown promise in clinical trials:[2]
-
Naltrexone (B1662487) and Bupropion (B1668061): A combination of injectable naltrexone and oral bupropion has demonstrated effectiveness in reducing methamphetamine use in clinical trials.[8][9][10]
-
Other Medications: Drugs like topiramate, ibudilast, methylphenidate, and modafinil (B37608) are also being studied for their potential benefits in treating methamphetamine addiction.[2]
Quantitative Data Summary
As there are no head-to-head clinical trials, this section presents a summary of available preclinical data for this compound and clinical data for the naltrexone and bupropion combination, which is one of the more promising investigational treatments.
Table 1: Preclinical Efficacy of this compound in Animal Models
| Experimental Model | Key Findings | Supporting Data | Source |
| Methamphetamine-Induced Hyperlocomotion in Mice | This compound reduced acute ambulation induced by methamphetamine. | Specific quantitative data on the percentage reduction in locomotion was not detailed in the provided abstracts. | [5][6] |
| Methamphetamine-Induced Behavioral Sensitization in Mice | This compound reduced the development of behavioral sensitization during repeated methamphetamine exposure. | The degree of reduction was not quantified in the abstracts. | [5][6] |
| Methamphetamine Conditioned Place Preference (CPP) in Mice | This compound given after methamphetamine conditioning reduced the expression of METH CPP. | The quantitative effect size on CPP was not specified in the abstracts. | [5][6] |
| Cocaine-Induced Hyperlocomotion in Rats | This compound (15 and 30 mg/kg) significantly reduced cocaine-induced locomotion in males; the 15 mg/kg dose was effective in females. | Specific percentage reductions were not provided in the abstracts. | [11] |
| Cocaine Conditioned Place Preference (CPP) in Rats | 30 and 60 mg/kg this compound reduced the expression of cocaine CPP in males; 30 mg/kg was effective in females. | Quantitative details on the reduction of CPP were not available in the abstracts. | [11] |
Table 2: Clinical Efficacy of Naltrexone + Bupropion for Methamphetamine Use Disorder
| Clinical Trial | Key Findings | Supporting Data | Source |
| ADAPT-2 Clinical Trial | The combination of injectable naltrexone and extended-release oral bupropion reduced methamphetamine use. | Participants receiving the drug combination had a 27% increase in methamphetamine-negative urine tests, compared to an 11% increase in the placebo group. | [8][10] |
| NIDA-Funded Clinical Trial | The two-drug combination was effective for some patients with meth addiction. | The treatment helped 13.4% of patients with their addiction, compared with 2.5% of the placebo group. | [9] |
Experimental Protocols
Preclinical Evaluation of this compound (General Methodology)
The preclinical studies on this compound involved standard animal models to assess the effects of the compound on behaviors associated with addiction.[5][6][11]
-
Animals: Studies were conducted using male mice and both male and female rats.[5][6][11]
-
Drug Administration: this compound was administered at various doses (e.g., 15, 30, 60 mg/kg) alongside methamphetamine or cocaine.[5][6][11]
-
Behavioral Assays:
-
Locomotor Activity: Animal movement was recorded to measure the stimulant effects of the drugs.
-
Behavioral Sensitization: The escalating locomotor response to repeated drug administration was assessed.
-
Conditioned Place Preference (CPP): This test was used to evaluate the rewarding properties of the drugs. Animals were conditioned with the drug in one distinct environment and with a placebo in another. The time spent in the drug-paired environment was then measured to infer the drug's rewarding effect.
-
Clinical Trial Protocol for Naltrexone + Bupropion (ADAPT-2 Trial)
The ADAPT-2 trial was a multi-site, placebo-controlled study designed to evaluate the efficacy of a two-drug combination for MUD.[8][10]
-
Participants: The trial included 403 participants with methamphetamine use disorder.[8]
-
Intervention: Participants were assigned to either a treatment group receiving a combination of injectable naltrexone and extended-release oral bupropion (NTX+BUPN) or a placebo group.[8]
-
Duration: The study assessed the effects of the treatment for up to 12 weeks, with post-treatment follow-up.[8]
-
Primary Outcome: The primary measure of efficacy was the percentage of methamphetamine-negative urine tests.[8]
-
Data Collection: Urine drug screens were conducted at multiple time points, including weeks seven and 12, and post-treatment at weeks 13 and 16.[8]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in modulating glutamate signaling.
Experimental Workflow for Methamphetamine Addiction Treatment
Caption: General workflow for the treatment of methamphetamine use disorder.
References
- 1. Current and Emerging Treatments for Methamphetamine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eleanorhealth.com [eleanorhealth.com]
- 3. addictioncenter.com [addictioncenter.com]
- 4. medicinova.com [medicinova.com]
- 5. Positive allosteric modulator of GLT-1 reduces methamphetamine hyperlocomotion, sensitization and conditioned place preference in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Positive allosteric modulator of GLT-1 reduces methamphetamine hyperlocomotion, sensitization and conditioned place preference in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pathwaysrecovery.center [pathwaysrecovery.center]
- 8. uclahealth.org [uclahealth.org]
- 9. New Study on Meth Addiction Treatment [smahealthcare.org]
- 10. healthday.com [healthday.com]
- 11. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming In Vivo Target Engagement of NA-014: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of NA-014, a novel positive allosteric modulator (PAM) of the glial glutamate (B1630785) transporter 1 (GLT-1/EAAT2), with other alternatives. It focuses on strategies to confirm its in vivo target engagement and presents supporting data and detailed experimental methodologies.
Introduction to this compound and GLT-1/EAAT2
Glutamate is the primary excitatory neurotransmitter in the central nervous system (CNS), and its extracellular concentrations are tightly regulated by Excitatory Amino Acid Transporters (EAATs). The subtype GLT-1 (EAAT2 in humans) is the most abundant glutamate transporter in the brain, responsible for up to 90% of glutamate uptake, primarily by astrocytes. Dysregulation of GLT-1 function is implicated in numerous neurological and psychiatric disorders characterized by excitotoxicity, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, epilepsy, and substance use disorders.
This compound is a novel, selective positive allosteric modulator of GLT-1/EAAT2.[1] Unlike compounds that increase the expression of the transporter, this compound enhances the intrinsic activity of existing GLT-1/EAAT2, offering a distinct mechanism of action for therapeutic intervention. This guide outlines the methodologies to confirm that this compound engages its target in a living system and compares its profile with other GLT-1/EAAT2 modulators.
Comparative Analysis of GLT-1/EAAT2 Modulators
This compound's mechanism as a PAM distinguishes it from other compounds that modulate GLT-1/EAAT2 activity. The following table summarizes the key characteristics of this compound and two alternative modulators, ceftriaxone (B1232239) and riluzole.
| Feature | This compound | Ceftriaxone | Riluzole |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of GLT-1/EAAT2.[1] | Increases transcription of the GLT-1/EAAT2 gene via the NF-κB pathway.[2][3] | Multiple mechanisms, including enhancement of GLT-1/EAAT2 activity and levels.[4][5][6] |
| Selectivity | Selective for EAAT2 over EAAT1 and EAAT3 in vitro.[1] | Appears to selectively increase EAAT2 expression without affecting EAAT1.[2] | Broad spectrum of activity, also affects ion channels.[7] |
| In Vivo Efficacy | Reduces cocaine-induced locomotion in rats; shows antinociceptive effects in a mouse model of neuropathic pain.[8] | Attenuates cue-primed reinstatement in a cocaine self-administration model; shows anticonvulsant effects.[3][9] | Slows cerebral glucose metabolism decline in Alzheimer's patients; neuroprotective in various models.[7] |
| Onset of Action | Likely rapid, as it modulates existing protein function. | Delayed, as it requires de novo protein synthesis (effects seen after 48-72 hours).[3] | Acute modulation of GLT-1 activity has been demonstrated.[4] |
Experimental Protocols for In Vivo Target Engagement
Confirming that a CNS-active compound reaches its target in the brain and exerts a functional effect is crucial. For this compound, this involves demonstrating enhanced GLT-1/EAAT2-mediated glutamate uptake in vivo.
Protocol 1: In Vivo Microdialysis for Measuring Glutamate Uptake
This protocol is designed to measure the functional consequence of this compound's engagement with GLT-1/EAAT2 by assessing changes in extracellular glutamate clearance.
Objective: To determine if this compound enhances the rate of glutamate clearance from the extracellular space in a specific brain region (e.g., striatum or prefrontal cortex) of a living animal.
Materials:
-
This compound
-
Vehicle solution
-
Stereotaxic apparatus
-
Microdialysis probes (with a molecular weight cutoff that allows glutamate to pass)
-
Microinfusion pump
-
Fraction collector
-
HPLC with fluorescence or mass spectrometry detection for glutamate analysis
-
Anesthetic
-
Animal model (e.g., adult male Sprague-Dawley rats)
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in the stereotaxic apparatus.
-
Surgically implant a microdialysis guide cannula targeting the brain region of interest.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of extracellular glutamate.
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
-
Drug Administration and Sample Collection:
-
Administer this compound or vehicle systemically (e.g., via intraperitoneal injection) at a dose known to be behaviorally effective (e.g., 15 or 30 mg/kg as per previous studies).[8]
-
Alternatively, for a more direct assessment of target engagement in a specific brain region, this compound can be infused locally through the microdialysis probe.
-
Continue collecting dialysate samples for a defined period post-administration.
-
-
Assessment of Glutamate Clearance (Potassium Challenge):
-
To assess the transporter's capacity, after a stable baseline post-drug administration is achieved, switch the perfusion medium to a high-potassium aCSF (e.g., 100 mM KCl) for a short period (e.g., 20 minutes) to induce neuronal depolarization and glutamate release.
-
Switch back to normal aCSF and continue collecting samples to monitor the clearance of the evoked glutamate surge.
-
-
Sample Analysis:
-
Analyze the glutamate concentration in the collected dialysate samples using HPLC.
-
Data Analysis and Expected Outcome:
-
A significant reduction in the peak concentration and/or a faster decay rate of the potassium-evoked glutamate surge in the this compound treated group compared to the vehicle group would indicate enhanced glutamate uptake, thus confirming in vivo target engagement.
Protocol 2: Cellular Thermal Shift Assay (CETSA) - A Proposed Approach
CETSA is a powerful technique to directly demonstrate target engagement by measuring the thermal stabilization of a protein upon ligand binding. While a specific in vivo CETSA protocol for the membrane-bound GLT-1/EAAT2 transporter is not yet established in the literature, a plausible workflow is proposed below.
Objective: To directly demonstrate the binding of this compound to GLT-1/EAAT2 in brain tissue by measuring increased thermal stability of the transporter.
Materials:
-
This compound
-
Vehicle solution
-
Animal model
-
Brain tissue homogenization buffer
-
PCR tubes or plates
-
Thermal cycler
-
Ultracentrifuge
-
Western blotting or ELISA reagents for GLT-1/EAAT2 detection
Procedure:
-
Animal Dosing:
-
Administer this compound or vehicle to a cohort of animals.
-
-
Tissue Harvesting and Homogenization:
-
At a time point corresponding to peak brain exposure, euthanize the animals and rapidly dissect the brain region of interest.
-
Homogenize the tissue in a suitable buffer containing protease and phosphatase inhibitors.
-
-
Heat Challenge:
-
Aliquot the brain homogenates into PCR tubes.
-
Heat the aliquots to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermal cycler.
-
-
Separation of Soluble and Aggregated Protein:
-
After heating, cool the samples and centrifuge at high speed to pellet the denatured, aggregated proteins.
-
-
Analysis of Soluble GLT-1/EAAT2:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble GLT-1/EAAT2 in each sample using Western blotting or ELISA.
-
Data Analysis and Expected Outcome:
-
Plotting the amount of soluble GLT-1/EAAT2 as a function of temperature will generate a melting curve. A shift of this curve to higher temperatures in the samples from this compound-treated animals compared to vehicle-treated animals would indicate that this compound binding has stabilized the transporter against heat-induced denaturation, providing direct evidence of in vivo target engagement.
Visualizing Pathways and Workflows
GLT-1/EAAT2 Signaling and Glutamate Homeostasis
The following diagram illustrates the central role of GLT-1/EAAT2 in maintaining glutamate homeostasis at the synapse.
Caption: GLT-1/EAAT2 in glutamate homeostasis.
Experimental Workflow for In Vivo Target Engagement
The following diagram outlines the key steps in a typical in vivo target engagement study.
Caption: Workflow for in vivo target engagement.
Conclusion
This compound represents a promising therapeutic strategy by selectively enhancing the function of GLT-1/EAAT2. The experimental protocols outlined in this guide, particularly in vivo microdialysis, provide a robust framework for confirming its target engagement in a physiologically relevant setting. While direct binding assays like in vivo CETSA for membrane transporters are still emerging, the proposed methodologies offer a comprehensive approach to validate the in vivo mechanism of action of this compound and compare its efficacy with other GLT-1/EAAT2 modulators. Such validation is a critical step in the continued development of this novel therapeutic candidate.
References
- 1. Synthesis and Structure–Activity Relationships for Glutamate Transporter Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Ceftriaxone Induction of Excitatory Amino Acid Transporter-2 Expression and Glutamate Uptake in Primary Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Riluzole elevates GLT-1 activity and levels in striatal astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Riluzole elevates GLT-1 activity and levels in striatal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rem.bioscientifica.com [rem.bioscientifica.com]
- 7. Riluzole, a glutamate modulator, slows cerebral glucose metabolism decline in patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [researchdiscovery.drexel.edu]
- 9. mdpi.com [mdpi.com]
Independent Validation of NA-014's Pharmacokinetic Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) profile of NA-014, a novel positive allosteric modulator of the glutamate (B1630785) transporter 1 (GLT-1), with the established GLT-1 upregulator, ceftriaxone (B1232239). Due to the limited public availability of specific quantitative pharmacokinetic data for this compound, this guide presents the currently available information and offers a comparison with a well-characterized alternative. No evidence of independent validation of this compound's pharmacokinetic profile was identified in the public domain.
Executive Summary
This compound is a promising therapeutic candidate that has been shown to be brain-penetrant in preclinical studies, a critical characteristic for targeting central nervous system disorders. However, detailed quantitative pharmacokinetic parameters for this compound are not yet publicly available. In contrast, ceftriaxone, a third-generation cephalosporin (B10832234) antibiotic also known to modulate GLT-1 expression, has a well-documented pharmacokinetic profile in rats. This guide summarizes the available data for both compounds to aid researchers in understanding their comparative in vivo behavior.
Data Presentation: Comparative Pharmacokinetics
The following table summarizes the available pharmacokinetic data for this compound and ceftriaxone in rats. It is important to note that the data for this compound is qualitative, while the data for ceftriaxone is quantitative and derived from studies using intraperitoneal administration.
| Parameter | This compound | Ceftriaxone |
| Route of Administration | Intraperitoneal (inferred) | Intraperitoneal |
| Dose | Not Specified | 100 mg/kg |
| Maximum Plasma Concentration (Cmax) | Data Not Available | ~130 µg/mL[1] |
| Time to Maximum Plasma Concentration (Tmax) | Data Not Available | ~0.2 - 0.25 hours[2] |
| Area Under the Curve (AUC) | Data Not Available | ~440 µg·h/mL[2] |
| Elimination Half-life (t½) | Described as having "fast clearance"[3] | Not explicitly stated in the cited study, but clearance is reported. |
| Brain Penetrability | Yes, confirmed in rats[3] | Data Not Available from cited sources |
Experimental Protocols
General In Vivo Pharmacokinetic Study Protocol in Rats
This protocol outlines a typical procedure for determining the pharmacokinetic profile of a test compound in rats, applicable to substances like this compound and ceftriaxone.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats.
-
Health Status: Healthy, specific-pathogen-free animals.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Dosing and Administration:
-
Formulation: The test compound is formulated in a suitable vehicle (e.g., saline, DMSO/polyethylene glycol).
-
Route of Administration: Intravenous (IV) for determining absolute bioavailability and intraperitoneal (IP) or oral (PO) for assessing absorption.
-
Dose: A single dose is administered at a predetermined concentration (e.g., 10-100 mg/kg).
3. Sample Collection:
-
Blood Sampling: Serial blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or via a cannulated vessel at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used to quantify the concentration of the test compound in plasma samples.
-
Validation: The bioanalytical method must be validated for accuracy, precision, linearity, and selectivity according to regulatory guidelines.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Parameters: Key parameters calculated include Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
Mandatory Visualizations
Experimental Workflow for a Typical Pharmacokinetic Study
References
- 1. researchgate.net [researchgate.net]
- 2. Daily Variations in Ceftriaxone Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Landscape: A Comparative Analysis of NA-014 and Standards of Care for Stimulant Use Disorder
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the preclinical investigational drug NA-014 against the current standards of care for cocaine and methamphetamine use disorders. As a novel neuro-theranostic agent, this compound presents a distinct mechanism of action, which is contrasted here with existing therapeutic options. This document summarizes available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to offer an objective comparison for drug development professionals.
Introduction to this compound
This compound is a selective positive allosteric modulator (PAM) of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate (B1630785) transporter-1 (GLT-1).[1] By enhancing the reuptake of glutamate from the synaptic cleft, this compound aims to restore glutamate homeostasis, which is often dysregulated in substance use disorders. Preclinical studies have demonstrated its potential in reducing drug-seeking behaviors associated with stimulants like cocaine and methamphetamine.[1][2]
Current Standards of Care for Stimulant Use Disorder
The treatment landscape for cocaine and methamphetamine use disorders is notably sparse in approved pharmacotherapies. The current standards of care are predominantly reliant on psychosocial interventions.
Behavioral Therapies:
-
Cognitive-Behavioral Therapy (CBT): A cornerstone of treatment, CBT helps patients recognize, avoid, and cope with situations in which they are most likely to use drugs.
-
Contingency Management (CM): This approach uses motivational incentives to facilitate abstinence.
-
The Matrix Model: An integrative therapy that combines elements of CBT, family therapy, and drug education.
Off-Label Pharmacotherapies: In the absence of FDA-approved medications, several drugs are used off-label with varying degrees of success. These include:
-
Bupropion: An antidepressant that can reduce cravings.
-
Topiramate: An anticonvulsant that may help reduce cocaine use.[3][4]
-
Modafinil: A wakefulness-promoting agent.
-
Disulfiram: Primarily used for alcohol use disorder, it has shown some efficacy in individuals with co-occurring alcohol and cocaine use disorders.[5]
Comparative Data Presentation
The following tables summarize the available quantitative data for this compound and the off-label standards of care. It is crucial to note that the data for this compound is preclinical, while the data for the standard of care drugs is derived from clinical use for their primary indications and off-label use in substance use disorders. A direct comparison of the therapeutic window is therefore challenging and should be interpreted with caution.
Table 1: Preclinical Efficacy of this compound in Rodent Models of Cocaine Use Disorder
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Rat | 15 and 30 mg/kg | Significantly reduced cocaine-induced locomotion in males. | [2] |
| This compound | Rat | 15 mg/kg | Effective in reducing cocaine-induced locomotion in females. | [2] |
| This compound | Rat | 30 and 60 mg/kg | Reduced expression of cocaine conditioned place preference (CPP) in males. | [2] |
| This compound | Rat | 30 mg/kg | Reduced expression of cocaine CPP in females. | [2] |
| This compound | Rat | 100 mg/kg (twice daily for 7 days) | Did not alter GLT-1 or GLAST expression in the prefrontal cortex. | [2] |
Table 2: Therapeutic Window of Off-Label Pharmacotherapies for Stimulant Use Disorder
| Drug | Primary Indication | Therapeutic Dose Range (for primary indication) | Toxic Doses / Adverse Effects of Overdose | Therapeutic Index | Reference |
| Bupropion | Depression, Smoking Cessation | 150 - 450 mg/day | Seizure risk increases significantly above 450 mg/day. Median dose associated with seizures is ~4.4 g. | Narrow | [6][7] |
| Topiramate | Epilepsy, Migraine | 200 - 400 mg/day (for epilepsy) | Cognitive impairment, metabolic acidosis, kidney stones. | Moderate | [3][8] |
| Modafinil | Narcolepsy, Sleep Apnea | 200 mg/day (up to 400 mg/day tolerated but often without added benefit) | Low abuse potential, but can cause anxiety, insomnia, and hypertension. | Wide | [9][10][11] |
| Disulfiram | Alcohol Use Disorder | 125 - 500 mg/day | Severe reaction with alcohol. Cardiac, hepatic, and neurologic toxicity can occur within the therapeutic range. | Narrow | [5][12][13] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator of EAAT2/GLT-1, a crucial glutamate transporter in the central nervous system. Its mechanism is aimed at restoring synaptic glutamate homeostasis.
Figure 1: Mechanism of action of this compound.
Experimental Workflow for Preclinical Assessment
The preclinical evaluation of compounds like this compound for substance use disorder typically follows a structured workflow to assess efficacy and safety.
Figure 2: Preclinical drug development workflow.
Experimental Protocols
Glutamate Uptake Assay
To determine the functional activity of this compound on EAAT2, a glutamate uptake assay is performed.
-
Cell Culture: Cells stably expressing human EAAT2 (e.g., HEK293 or CHO cells) are cultured in appropriate media.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes).
-
Glutamate Uptake: Radiolabeled L-[³H]glutamate is added to the cells, and uptake is allowed to proceed for a defined period (e.g., 10 minutes).
-
Termination and Lysis: The uptake is terminated by washing the cells with ice-cold buffer. Cells are then lysed.
-
Quantification: The amount of intracellular L-[³H]glutamate is quantified using liquid scintillation counting.
-
Data Analysis: The EC₅₀ (half-maximal effective concentration) of this compound for enhancing glutamate uptake is calculated from the dose-response curve.
Cocaine-Induced Locomotor Activity in Rats
This model assesses the effect of this compound on the hyperlocomotion induced by cocaine.
-
Animals: Male and female adult rats are used.
-
Habituation: Animals are habituated to the locomotor activity chambers for a period (e.g., 30-60 minutes) before drug administration.
-
Drug Administration: Rats are pre-treated with this compound (e.g., 15, 30, 60 mg/kg, intraperitoneally) or vehicle. After a set time (e.g., 15 minutes), they are administered cocaine (e.g., 15 mg/kg, intraperitoneally) or saline.
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 60-120 minutes) using automated activity monitors.
-
Data Analysis: The total locomotor activity is compared between the different treatment groups to determine if this compound attenuates cocaine-induced hyperlocomotion.
Conditioned Place Preference (CPP)
The CPP paradigm is used to evaluate the rewarding properties of a drug and the ability of a test compound to block those effects.
-
Apparatus: A three-chamber CPP apparatus is used, with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral starting chamber.
-
Pre-Conditioning (Baseline): On day 1, animals are allowed to freely explore all three chambers, and the time spent in each chamber is recorded to establish any baseline preference.
-
Conditioning: Over several days (e.g., 6-8 days), animals receive alternating injections of cocaine and saline. Following cocaine administration, they are confined to one of the conditioning chambers. Following saline administration, they are confined to the other. The pairing of the drug with a specific chamber is counterbalanced across animals. To test the effect of this compound on the expression of CPP, this compound is administered before the post-conditioning test.
-
Post-Conditioning (Test): On the test day, animals are drug-free and allowed to freely explore all three chambers. The time spent in each chamber is recorded.
-
Data Analysis: An increase in time spent in the cocaine-paired chamber during the test phase compared to baseline indicates the development of CPP. The effect of this compound is assessed by comparing the time spent in the cocaine-paired chamber between animals treated with this compound and those treated with vehicle before the test.
Conclusion
This compound, with its novel mechanism of action as an EAAT2 PAM, shows promise in preclinical models of stimulant use disorder. While it is too early to define a clinical therapeutic window, the initial preclinical data suggest a potential for efficacy at doses that do not appear to cause immediate target-related adverse effects. The current standards of care, being primarily behavioral, lack a pharmacological therapeutic window. The off-label medications used have established therapeutic ranges for their primary indications, but their use in substance use disorders is often limited by side effects or modest efficacy. Further preclinical toxicology and safety pharmacology studies for this compound are necessary to establish a therapeutic index in animals, which will be a critical step in its potential translation to clinical trials. This guide highlights the need for novel pharmacotherapies for stimulant use disorder and provides a framework for comparing emerging candidates like this compound with the existing, albeit limited, treatment options.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. grovetreatment.com [grovetreatment.com]
- 4. americanaddictioncenters.org [americanaddictioncenters.org]
- 5. researchgate.net [researchgate.net]
- 6. Bupropion abuse and overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bupropion - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Topamax and addiction: Potential for misuse and abuse and more [medicalnewstoday.com]
- 9. Modafinil Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 10. Modafinil Dosage Guide: Instructions and Adjustments - GoodRx [goodrx.com]
- 11. choosingtherapy.com [choosingtherapy.com]
- 12. Disulfiram treatment of alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. addictioncenter.com [addictioncenter.com]
Safety Operating Guide
Proper Disposal Procedures for NA-014: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the safe disposal of NA-014, a novel positive allosteric modulator of the glutamate (B1630785) transporter GLT-1. Due to the novelty of this compound, a specific Safety Data Sheet (SDS) with detailed disposal instructions may not be readily available. Therefore, it is crucial to adhere to established best practices for the disposal of research chemicals.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is critical for a preliminary assessment of its potential hazards and for determining the appropriate disposal route.
| Property | Value |
| CAS Number | 3041127-59-4 |
| Molecular Formula | C₂₂H₂₅FN₄O |
| Molecular Weight | 380.46 g/mol |
| Boiling Point (Predicted) | 591.84 °C |
| Density (Predicted) | 1.23 g/cm³ |
| pKa (Predicted) | 14.85 |
General Disposal Principles for Novel Research Chemicals
In the absence of a specific SDS for this compound, it must be treated as a potentially hazardous chemical. The following procedural steps, derived from general laboratory safety protocols, should be strictly followed.
Step 1: Waste Characterization and Segregation
The first and most critical step is to characterize the waste. Based on its known properties and its use in a laboratory setting, this compound waste should be considered chemical waste. It is imperative to segregate this compound waste from other waste streams to prevent unintended chemical reactions.
Key Segregation Practices:
-
Solid Waste: Contaminated materials such as gloves, pipette tips, and weighing papers should be collected in a designated, properly labeled solid chemical waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, compatible liquid chemical waste container. Do not mix with other solvent waste unless compatibility has been verified.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
Step 2: Containerization and Labeling
Proper containerization and labeling are essential for safe storage and disposal.
-
Containers: Use containers that are chemically resistant and have secure, tight-fitting lids.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Potentially Toxic," "Handle with Caution"). The accumulation start date must also be clearly marked on the label.
Step 3: Storage
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. The storage area should have secondary containment to prevent the spread of material in case of a spill.
Step 4: Disposal
The disposal of chemical waste is regulated and must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of this compound waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Protocol: General Handling of this compound
While specific experimental protocols will vary, the following general methodology should be adopted when handling this compound to minimize waste generation and ensure safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Weighing: When weighing solid this compound, use a balance inside a fume hood or a ventilated balance enclosure.
-
Solution Preparation: Prepare solutions in a fume hood. Add the solid this compound to the solvent slowly to avoid splashing.
-
Spill Management: In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a labeled hazardous waste container and decontaminate the area. Report the spill to your EHS office.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: A flowchart outlining the step-by-step procedure for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of the novel research compound this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
Essential Safety and Logistical Information for Handling NA-014
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, operation, and disposal of NA-014, a selective Excitatory Amino Acid Transporter 2 (EAAT2) positive allosteric modulator (PAM). Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this information is based on general best practices for handling novel research chemicals of unknown toxicity. Researchers must exercise caution and adhere to their institution's established safety protocols.
Chemical and Physical Properties
This compound is a research compound with the following known properties:
| Property | Value |
| Molecular Formula | C₂₂H₂₅FN₄O |
| Molecular Weight | 380.46 g/mol |
| Appearance | Light yellow to brown solid[1] |
| CAS Number | 3041127-59-4[2] |
Personal Protective Equipment (PPE)
Due to the limited toxicological data on this compound, a comprehensive approach to personal protection is mandatory. The following PPE should be worn at all times when handling the compound:
-
Eye Protection: Chemical safety goggles with side shields are required.
-
Hand Protection: Wear nitrile gloves. For extended handling or in case of a spill, consider double-gloving.
-
Body Protection: A lab coat must be worn. For procedures with a higher risk of splashes or aerosol generation, an impervious apron is recommended.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used, in accordance with the institution's respiratory protection program.
Operational Plan: Handling and Storage
Adherence to a strict operational protocol is crucial to minimize exposure and ensure the integrity of the compound.
Handling
-
Preparation: Before handling, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment and reagents should be readily available.
-
Weighing: Weigh the solid compound within the fume hood. Use a dedicated, clean spatula and weighing paper.
-
Dissolution: If preparing a solution, add the solvent to the weighed compound slowly and carefully. Based on supplier information, stock solutions can be prepared and should be stored under nitrogen.[1]
-
Spill Management: In the event of a spill, immediately alert personnel in the vicinity. The spill should be cleaned by trained personnel using an appropriate spill kit. All materials used for cleanup must be disposed of as hazardous waste.
Storage
-
Short-term (up to 1 month): Stock solutions can be stored at -20°C.[1]
-
Long-term (up to 6 months): For longer storage, stock solutions should be kept at -80°C.[1]
-
Solid Compound: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, bench paper, weighing boats, and pipette tips. These should be collected in a dedicated, labeled hazardous waste container lined with a polyethylene (B3416737) bag.[3] The container must be kept closed except when adding waste.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
All waste disposal must be carried out in compliance with local, state, and federal regulations.
Experimental Protocols and Methodologies
Detailed experimental protocols for working with this compound are not yet widely published. However, in vivo studies in rats have utilized doses of 15, 30, and 60 mg/kg to assess its effects on cocaine-induced locomotion.[4] Researchers should develop their own specific protocols based on the nature of their experiments and conduct a thorough risk assessment before beginning any work.
Visualizing Workflows and Mechanisms
To aid in the understanding of handling procedures and the compound's mechanism of action, the following diagrams are provided.
Caption: A workflow diagram for the safe handling of this compound.
Caption: The signaling pathway of an EAAT2 PAM like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS#: 3041127-59-4 [m.chemicalbook.com]
- 3. spokane.wsu.edu [spokane.wsu.edu]
- 4. Positive allosteric modulation of glutamate transporter reduces cocaine-induced locomotion and expression of cocaine conditioned place preference in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
